molecular formula C11H12BrNO B1393803 1-(4-Bromophenyl)cyclobutanecarboxamide CAS No. 1032350-05-2

1-(4-Bromophenyl)cyclobutanecarboxamide

Cat. No.: B1393803
CAS No.: 1032350-05-2
M. Wt: 254.12 g/mol
InChI Key: YNCWKWDEZAQFLC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWKWDEZAQFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(4-bromophenyl)cyclobutanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The following sections detail multiple strategic approaches, offering researchers and drug development professionals the insights needed to select and execute the optimal synthesis for their specific requirements. Each pathway is presented with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and limitations.

Introduction

This compound incorporates a privileged cyclobutane scaffold and a synthetically versatile bromophenyl group. The cyclobutane motif is of significant interest in drug design as it can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved solubility, by introducing a three-dimensional element to otherwise planar molecules. The bromo-substituent serves as a convenient handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will explore four distinct and logical synthetic strategies to access this important compound.

Synthesis Pathway 1: Cycloalkylation of 4-Bromophenylacetonitrile followed by Nitrile Hydrolysis

This two-step approach commences with the construction of the cyclobutane ring via a cycloalkylation reaction, followed by the partial hydrolysis of the nitrile intermediate.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The key transformation in this step is the dialkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. The acidic nature of the benzylic proton in 4-bromophenylacetonitrile allows for its deprotonation by a strong base to form a carbanion. This nucleophilic carbanion then undergoes sequential Williamson ether-like synthesis with 1,3-dibromopropane to form the cyclobutane ring. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic reactants.[1]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

  • Materials:

    • 4-Bromophenylacetonitrile

    • 1,3-Dibromopropane

    • Sodium hydroxide (50% aqueous solution)

    • Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Dichloromethane

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenylacetonitrile (1.0 eq) and toluene.

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 eq).

    • With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq).

    • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-bromophenyl)cyclobutanecarbonitrile.

Step 2: Partial Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The conversion of the nitrile to the primary amide requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.[2][3] Alkaline hydrolysis using hydrogen peroxide is a common and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanecarbonitrile

    • Dimethyl sulfoxide (DMSO)

    • Potassium carbonate

    • Hydrogen peroxide (30% aqueous solution)

    • Deionized water

    • Ethyl acetate

  • Procedure:

    • Dissolve 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in DMSO in a round-bottom flask.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Cool the mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (5.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Pathway_1 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Intermediate_Nitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile 4-Bromophenylacetonitrile->Intermediate_Nitrile NaOH, TBAB, Toluene, 70-80°C 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product H2O2, K2CO3, DMSO

Caption: Pathway 1: Cycloalkylation and Nitrile Hydrolysis.

Synthesis Pathway 2: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

This route involves the initial synthesis of the corresponding carboxylic acid, which is then activated and reacted with an ammonia source to form the target amide.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

The carboxylic acid can be prepared by the complete hydrolysis of 1-(4-bromophenyl)cyclobutanecarbonitrile under harsh acidic or basic conditions.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanecarbonitrile

    • Sulfuric acid (concentrated)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, add 1-(4-bromophenyl)cyclobutanecarbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (5.0 eq) and water (10 vol).

    • Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization.

Step 2: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

The conversion of the carboxylic acid to the amide can be achieved through several methods. A common and effective approach involves the formation of an acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia. Alternatively, modern peptide coupling reagents can be employed for a milder, one-pot procedure.[4][5][6]

Experimental Protocol: Amidation via Acyl Chloride

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Ammonium hydroxide (concentrated aqueous solution)

  • Procedure:

    • Suspend 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in dry DCM in a flask equipped with a reflux condenser and a gas trap.

    • Add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the crude acyl chloride in dry DCM and cool in an ice bath.

    • Slowly add concentrated ammonium hydroxide (5.0 eq).

    • Stir the mixture vigorously for 1-2 hours at 0 °C and then at room temperature for an additional 2 hours.

    • Dilute the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization.

Synthesis_Pathway_2 Intermediate_Nitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile Intermediate_Acid 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Intermediate_Nitrile->Intermediate_Acid H2SO4, H2O, Reflux Final_Product This compound Intermediate_Acid->Final_Product 1. SOCl2 2. NH4OH

Caption: Pathway 2: Carboxylic Acid Formation and Amidation.

Synthesis Pathway 3: The Ritter Reaction

The Ritter reaction provides a more direct route to the target amide from a suitable carbocation precursor.[7][8][9] In this case, 1-(4-bromophenyl)cyclobutanol can serve as the precursor, which, upon treatment with a strong acid, generates a stable tertiary carbocation that is subsequently trapped by a nitrile source.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

This alcohol precursor can be synthesized via a Grignard reaction between 4-bromophenylmagnesium bromide and cyclobutanone.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclobutanol

  • Materials:

    • 1,4-Dibromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Cyclobutanone

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

    • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution of 1,4-dibromobenzene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the Grignard reagent to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude alcohol by column chromatography.

Step 2: Ritter Reaction to form this compound

The alcohol is treated with a nitrile in the presence of a strong acid to directly yield the amide.

Experimental Protocol: Ritter Reaction

  • Materials:

    • 1-(4-Bromophenyl)cyclobutanol

    • Acetonitrile

    • Concentrated sulfuric acid

    • Deionized water

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 1-(4-bromophenyl)cyclobutanol (1.0 eq) in acetonitrile (used as both reactant and solvent).

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization.

Synthesis_Pathway_3 1,4-Dibromobenzene 1,4-Dibromobenzene Intermediate_Alcohol 1-(4-Bromophenyl)cyclobutanol 1,4-Dibromobenzene->Intermediate_Alcohol Mg, Et2O Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product CH3CN, H2SO4

Caption: Pathway 3: The Ritter Reaction Approach.

Comparison of Synthetic Pathways

PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
1: Cycloalkylation & Hydrolysis 4-Bromophenylacetonitrile, 1,3-Dibromopropane1-(4-Bromophenyl)cyclobutanecarbonitrileConvergent, readily available starting materials.Requires careful control of nitrile hydrolysis to avoid carboxylic acid formation.
2: Carboxylic Acid & Amidation 1-(4-Bromophenyl)cyclobutanecarbonitrile1-(4-Bromophenyl)cyclobutanecarboxylic acidRobust and high-yielding amidation methods are available.Longer synthetic route, requires harsh conditions for nitrile hydrolysis.
3: Ritter Reaction 1,4-Dibromobenzene, Cyclobutanone1-(4-Bromophenyl)cyclobutanolMore direct route to the final product.The Grignard reaction can be sensitive to moisture; strong acids are required for the Ritter reaction.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. The choice of the most appropriate route will depend on factors such as the availability of starting materials, scalability, and the desired level of purity. The cycloalkylation approach (Pathway 1) offers a convergent and efficient synthesis, provided the partial nitrile hydrolysis can be effectively controlled. The amidation of the pre-formed carboxylic acid (Pathway 2) is a reliable, albeit longer, alternative. The Ritter reaction (Pathway 3) presents a more atom-economical and direct approach. Each method has its own set of advantages and challenges, and the detailed protocols provided in this guide should enable researchers to make an informed decision based on their specific laboratory context and project goals.

References

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  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved January 23, 2026, from [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2015). Journal of the American Chemical Society, 137(4), 1648–1651.
  • Acid Catalyzed Hydrolysis of Esters (II). (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). (2023). Beilstein Journal of Organic Chemistry, 19, 1035–1042.
  • Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. (1983). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]

  • The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. (1972). Helvetica Chimica Acta, 55(7), 2578-2588.
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  • Chemistry Vignettes; Acid catalysed ester hydrolysis. (2014, January 2). YouTube. Retrieved January 23, 2026, from [Link]

  • Ritter reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. (2003). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. (1991). Journal of the Chemical Society, Perkin Transactions 1, 2593-2596.
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Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromophenyl)cyclobutanecarboxamide is a synthetic small molecule whose specific biological activities and mechanism of action are not yet extensively documented in peer-reviewed literature. However, a comprehensive analysis of its structural motifs—the bromophenyl group, the cyclobutane ring, and the carboxamide linker—provides a strong foundation for postulating a likely mechanism of action. This technical guide synthesizes information from structurally analogous compounds to propose a putative mechanism of action for this compound, outlines detailed experimental protocols for its validation, and provides the scientific rationale behind these proposed studies. The primary hypothesized mechanisms center on its potential as an antibacterial agent, with secondary possibilities in anticancer and metabolic regulation pathways.

Introduction: Deconstructing this compound

The structure of this compound combines three key chemical features that are prevalent in a variety of bioactive molecules:

  • The Bromophenyl Group: The presence of a halogenated aromatic ring, specifically a bromophenyl group, is a common feature in many pharmacologically active compounds. The bromine atom can participate in halogen bonding and other non-covalent interactions, influencing binding affinity and selectivity for biological targets. Furthermore, it can alter the electronic properties of the molecule and affect its metabolic stability.

  • The Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.[1] This can lead to higher target affinity and specificity compared to more flexible aliphatic chains. The use of cyclobutane rings in drug candidates has been shown to improve metabolic stability and other pharmacokinetic properties.[1][2]

  • The Carboxamide Linker: The carboxamide group is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids.[3][4] It is a common scaffold in many approved drugs and is known for its chemical stability.[3][4]

Given these structural components, it is plausible that this compound may exhibit biological activity. The following sections will explore the most probable mechanisms of action based on evidence from related compounds.

Proposed Mechanism of Action: An Evidence-Based Postulation

Based on the biological activities of structurally similar compounds, the most probable mechanism of action for this compound is as an antibacterial agent , likely targeting essential bacterial enzymes.

Primary Hypothesis: Inhibition of Bacterial DNA Gyrase and/or Topoisomerase IV

A significant number of antibacterial agents containing bromophenyl and carboxamide moieties exert their effects by inhibiting bacterial DNA gyrase and/or topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibiotic development.

  • Rationale: Structurally related N-(4-bromophenyl)furan-2-carboxamides have demonstrated antibacterial activity.[3][4] Additionally, pyrazine carboxamides featuring a bromophenyl group have been investigated as potential inhibitors of bacterial DNA gyrase.[5] The planar bromophenyl ring can intercalate into the DNA binding site of these enzymes, while the carboxamide group can form critical hydrogen bonds with amino acid residues in the active site. The cyclobutane ring would serve to orient the bromophenyl group in a favorable conformation for binding.

Secondary Hypothesis: Inhibition of Other Essential Bacterial Enzymes
  • Metallo-β-Lactamase Inhibition: The emergence of carbapenem-resistant bacteria expressing metallo-β-lactamases (MBLs), such as NDM-1, is a major public health concern. Some carboxamide-containing compounds have been explored as MBL inhibitors. Molecular docking studies of N-(4-bromophenyl)furan-2-carboxamide have suggested potential interactions within the NDM-1 active site.[4] It is conceivable that this compound could act as an MBL inhibitor, thereby restoring the efficacy of β-lactam antibiotics.

  • Ketol-Acid Reductoisomerase (KARI) Inhibition: A close structural analog, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has been reported to exhibit weak inhibitory activity against E. coli KARI, an essential enzyme in the biosynthesis of branched-chain amino acids.[6] This suggests that the bromophenyl-cycloalkane-carboxamide scaffold may have an affinity for this class of enzymes.

The proposed interactions are visualized in the following logical relationship diagram:

G Compound This compound MoA Proposed Mechanism of Action Compound->MoA Exhibits Antibacterial Antibacterial Activity MoA->Antibacterial Primarily as Anticancer Anticancer Activity (Tubulin Polymerization Inhibition) MoA->Anticancer Potentially as Metabolic Metabolic Regulation (e.g., DGAT-1 Inhibition) MoA->Metabolic Alternatively as DNA_Gyrase Inhibition of DNA Gyrase/ Topoisomerase IV Antibacterial->DNA_Gyrase via MBL Metallo-β-Lactamase Inhibition Antibacterial->MBL via KARI KARI Inhibition Antibacterial->KARI via

Caption: Proposed Mechanisms of Action for this compound.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesized mechanisms of action, a multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the biological activity of this compound.

Initial Screening: Antibacterial Activity Assessment

Objective: To determine if this compound possesses antibacterial properties.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture a panel of clinically relevant bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae) overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Bacterial StrainsGram-positive and Gram-negative bacteria
Compound ConcentrationSerial dilutions (e.g., 256 µg/mL to 0.5 µg/mL)
Incubation37°C for 18-24 hours
ReadoutVisual inspection for turbidity or use of a viability dye
Target-Based Assays: Enzyme Inhibition

Objective: To investigate the inhibitory effect of this compound on specific bacterial enzymes.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.

  • Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-enzyme control.

  • Enzyme Reaction: Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Protocol: Metallo-β-Lactamase (MBL) Activity Assay

  • Enzyme and Substrate: Use a purified recombinant MBL (e.g., NDM-1) and a chromogenic cephalosporin substrate (e.g., nitrocefin).

  • Inhibition Assay: Pre-incubate the MBL with various concentrations of this compound.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the nitrocefin substrate. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the compound.

The following diagram illustrates a generalized workflow for target-based enzyme inhibition assays:

G Start Start: Purified Enzyme and Substrate Step1 Prepare Reaction Mixture (Enzyme, Substrate, Buffer) Start->Step1 Step2 Add Test Compound (this compound) and Controls Step1->Step2 Step3 Incubate at Optimal Temperature Step2->Step3 Step4 Monitor Reaction Progress (e.g., Spectrophotometry, Electrophoresis) Step3->Step4 End Determine IC50/Inhibition Step4->End

Caption: Generalized Workflow for Enzyme Inhibition Assays.

Cellular Assays: Validating the Mechanism in a Biological Context

Objective: To confirm that the observed enzyme inhibition translates to a cellular effect.

Protocol: Bacterial Macromolecular Synthesis Assay

  • Radiolabeling: Culture bacteria in the presence of radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

  • Compound Treatment: Treat the bacterial cultures with this compound at its MIC and sub-MIC concentrations.

  • Measurement of Macromolecule Synthesis: At various time points, precipitate the macromolecules (DNA, RNA, protein) and measure the incorporation of the radiolabeled precursors using a scintillation counter.

  • Analysis: A selective inhibition of DNA synthesis would support the hypothesis of DNA gyrase/topoisomerase IV as the primary target.

Concluding Remarks and Future Directions

The structural features of this compound strongly suggest a potential for biological activity, with the most probable mechanism being the inhibition of essential bacterial enzymes. The proposed experimental protocols provide a clear and logical path to validate these hypotheses. Should this compound demonstrate significant antibacterial activity, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy testing, would be warranted. The exploration of its potential as an anticancer or metabolic-modulating agent should also be considered as secondary research avenues. This in-depth guide serves as a foundational document for initiating a comprehensive investigation into the pharmacological properties of this promising chemical entity.

References

  • Ahmad, G., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

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A Technical Guide to the Biological Activities of Bromophenyl Carboxamide Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bromophenyl Carboxamide Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of versatile molecular scaffolds capable of interacting with a multitude of biological targets. Among these, the bromophenyl carboxamide framework has emerged as a structure of significant interest for researchers and drug development professionals. Its prevalence in a wide array of biologically active compounds stems from a unique combination of chemical stability, synthetic accessibility, and favorable physicochemical properties that facilitate potent and selective interactions with pathogenic and oncogenic targets.

The Chemical Versatility of the Carboxamide Linkage

The carboxamide bond (–CO–NH–) is a fundamental building block in biological systems, most notably forming the backbone of proteins.[1] Its inherent resistance to hydrolysis lends it significant stability in physiological environments.[1] In synthetic medicinal chemistry, the carboxamide group serves as a crucial pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual capacity allows for robust and specific interactions within the binding pockets of enzymes and receptors, anchoring the molecule to its target.[2] Furthermore, the planarity of the amide bond can influence the overall conformation of a molecule, a critical factor in achieving optimal binding affinity.

Significance of the Bromophenyl Moiety in Medicinal Chemistry

The incorporation of a bromine atom onto the phenyl ring is a strategic choice in drug design. Bromine, as a halogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. Moreover, the bromine atom can form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can contribute to the binding affinity and selectivity of a compound for its target protein.

Overview of Therapeutic Applications

The fusion of the bromophenyl group and the carboxamide linker has given rise to derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition, disruption of key signaling pathways (PI3Kα, EGFR), and immunomodulation.[2][3][4]

  • Antimicrobial Agents: Showing efficacy against drug-resistant bacteria by targeting essential enzymes like DNA gyrase.[5][6]

  • Enzyme Inhibitors: Modulating the activity of diverse enzymes including alkaline phosphatase, c-Jun N-terminal kinase (JNK), and indoleamine 2,3-dioxygenase (IDO1), indicating potential applications in a range of diseases.[5][7][8][9]

  • Antidiabetic Agents: Demonstrating the ability to inhibit enzymes like α-amylase, suggesting a role in managing hyperglycemia.[10]

This guide provides an in-depth exploration of these biological activities, detailing the synthetic strategies, mechanisms of action, and experimental protocols used to validate the therapeutic potential of bromophenyl carboxamide derivatives.

Synthetic Strategies and Methodologies

The generation of diverse libraries of bromophenyl carboxamide derivatives is crucial for establishing robust structure-activity relationships (SAR). The synthetic accessibility of this scaffold allows for systematic modification and optimization of biological activity.

Core Synthesis of the N-(Bromophenyl) Carboxamide Backbone

The most direct method for creating the core structure involves the formation of an amide bond between a bromo-substituted aniline and a carboxylic acid or its activated derivative (e.g., an acyl chloride). This reaction is a cornerstone of organic synthesis.

Protocol 2.1.1: General Amide Bond Formation

Objective: To synthesize a N-(bromophenyl) carboxamide from a carboxylic acid and a bromoaniline.

Materials:

  • Carboxylic acid of interest

  • Appropriate bromoaniline (e.g., 4-bromoaniline)

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, DCC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activation of Carboxylic Acid (Acyl Chloride Method): a. Dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride. b. Add a catalytic amount of DMF (1-2 drops). c. Reflux the mixture at 70-80°C for 2-3 hours until the evolution of gas ceases. d. Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.

  • Amide Coupling: a. Dissolve the bromoaniline (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled aniline solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: a. Monitor the reaction progress using Thin Layer Chromatography (TLC). b. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N-(bromophenyl) carboxamide derivative.[10]

Self-Validation: The identity and purity of the synthesized compound must be confirmed through spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been formed and is free of significant impurities.

Advanced Synthetic Routes for Derivative Libraries

For creating a diverse range of analogues, particularly for SAR studies, more advanced techniques like cross-coupling reactions are employed. The Suzuki-Miyaura cross-coupling is exceptionally powerful for this purpose.[1]

This reaction is ideal for modifying the bromophenyl ring itself. Starting with a N-(bromophenyl) carboxamide, the bromine atom serves as a handle to introduce a wide variety of aryl, heteroaryl, or alkyl groups via a palladium-catalyzed reaction with an organoboron compound.[1][5] This allows for precise control over the steric and electronic properties of the final molecule.

Protocol 2.2.2: A Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl carboxamide derivative from a N-(bromophenyl) carboxamide precursor.

Materials:

  • N-(bromophenyl) carboxamide derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: a. To a Schlenk flask, add the N-(bromophenyl) carboxamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base. b. Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition and Reaction: a. Add the degassed solvent system via syringe. b. Heat the reaction mixture to 80-100°C and stir vigorously for 6-18 hours.

  • Monitoring and Work-up: a. Monitor the reaction by TLC or LC-MS. b. Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. c. Filter the mixture through a pad of Celite to remove the palladium catalyst. d. Wash the filtrate with water and brine.

  • Purification: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. b. Purify the residue by column chromatography to yield the desired coupled product.

G cluster_0 Core Synthesis cluster_1 Derivatization A Bromoaniline D N-(Bromophenyl) Carboxamide (Core Scaffold) A->D B Carboxylic Acid C Acyl Chloride (Activation) B->C SOCl₂ C->D Amide Coupling F Derivative Library (Final Products) D->F Pd Catalyst, Base E Arylboronic Acid E->F Suzuki-Miyaura Cross-Coupling

Caption: Synthetic workflow for bromophenyl carboxamide derivatives.

Anticancer Activities: Targeting Tumor Proliferation and Viability

Bromophenyl carboxamide derivatives have shown remarkable promise as anticancer agents, owing to their ability to interact with multiple oncogenic targets.[2][4] This multi-target capability is a highly sought-after attribute in cancer therapy, as it can potentially overcome drug resistance mechanisms.

Mechanism 1: Tubulin Polymerization Inhibition

One of the most validated strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain bromophenyl carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[3][11]

CA-4 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The rationale behind designing bromophenyl carboxamide derivatives as CA-4 mimetics is to replicate the key structural features and physicochemical properties, such as the polar surface area, that are responsible for this interaction.[3] This approach leverages a known, effective mechanism of action while allowing for modifications to improve potency, selectivity, and pharmacokinetic profiles.

Studies have shown that the nature and position of substituents on the phenyl rings are critical for activity. For instance, thiophene carboxamide derivatives designed as CA-4 analogues demonstrated that the thiophene ring's aromaticity played a key role in binding to the tubulin pocket, in some cases forming more advanced interactions than CA-4 itself.[3] The carboxamide linker is also crucial, providing the correct orientation and hydrogen bonding capacity to secure the molecule within the binding site.[12]

Protocol 3.1.4: MTT Assay for Antiproliferative Activity

Objective: To determine the concentration at which a compound inhibits the proliferation of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, K-562).[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • 96-well microtiter plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. b. Shake the plate gently for 15 minutes to ensure complete dissolution. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Table 3.1.5: Representative Antiproliferative Activity (IC₅₀) of Bromophenyl Carboxamide Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Thiophene Carboxamide 2bHep3B (Liver Cancer)5.46[3]
Thiophene Carboxamide 2eHep3B (Liver Cancer)12.58[3]
Indole-2-carboxamide 12K-562 (Leukemia)0.33[2][4]
Indole-2-carboxamide 4K-562 (Leukemia)0.61[2][4]
Indole-2-carboxamide 10HCT-116 (Colon Cancer)1.01[2][4]
Coumarin-3-carboxamide 14bHepG2 (Liver Cancer)4.85[13]
Coumarin-3-carboxamide 14eHepG2 (Liver Cancer)2.62[13]

Note: The specific structures of the compounds are detailed in the cited references.

Mechanism 2: Inhibition of Key Oncogenic Kinases and Enzymes

Beyond cytoskeletal disruption, these derivatives can interfere with critical signaling pathways that drive cancer cell growth and survival. Molecular docking and enzymatic assays have identified several key targets.

Indole-2-carboxamide derivatives have been shown through computational studies to bind favorably to the active sites of several key cancer-related targets:

  • Topoisomerase-DNA Complex: By intercalating with DNA or inhibiting the enzyme, these compounds can disrupt DNA replication and repair, leading to cell death.[2]

  • Phosphoinositide 3-kinase (PI3Kα): This is a central node in a major signaling pathway that promotes cell growth and survival. Its inhibition can halt proliferation.[2]

  • Epidermal Growth Factor Receptor (EGFR): Overactivation of this tyrosine kinase is common in many cancers. Inhibitors block downstream signaling, curbing cell proliferation.[2]

G EGFR EGFR PI3K PI3Kα EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Blocked Topoisomerase Topoisomerase DNA DNA Replication & Repair Topoisomerase->DNA DNA->Proliferation Inhibitor Bromophenyl Carboxamide Derivatives Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition Inhibitor->Topoisomerase Inhibition

Caption: Inhibition of key oncogenic signaling pathways.

Mechanism 3: Immunomodulation via IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 suppresses the activity of T cells, which are crucial for antitumor immunity.[7] Certain N-hydroxythiophene-2-carboximidamide derivatives containing a bromophenyl moiety have been developed as potent IDO1 inhibitors.[7] By blocking IDO1, these compounds can restore T cell function and enhance the immune system's ability to recognize and attack cancer cells, making them promising candidates for cancer immunotherapy.

Antimicrobial Activities: A Strategy Against Drug-Resistant Pathogens

The rise of extensively drug-resistant (XDR) bacteria represents a grave public health threat, necessitating the urgent development of new antimicrobial agents. Bromophenyl carboxamide derivatives have emerged as a promising class of compounds to address this challenge.[5]

Targeting Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[5] It introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. This enzyme is present in bacteria but not in humans, making it a highly selective and attractive target for antibacterial drugs.[5][6] Inhibition of DNA gyrase leads to the cessation of cell proliferation and ultimately bacterial death.[5]

Molecular docking studies have shown that bromophenyl pyrazine carboxamides can bind effectively to the active site of DNA gyrase. For example, compound 5d from one study exhibited a strong binding affinity with a binding energy of -7.56 kcal/mol, which was superior to the reference drug ciprofloxacin.[5] The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's binding pocket, validating the scaffold's potential as a DNA gyrase inhibitor.

G start Screening Initiation step1 Synthesis of Bromophenyl Carboxamide Derivatives start->step1 step2 In Vitro Antibacterial Screening (Agar Well Diffusion) step1->step2 step3 Determine MIC & MBC Values (Broth Microdilution) step2->step3 Active Compounds step4 Molecular Docking (e.g., against DNA Gyrase) step3->step4 step5 Identify Lead Compound step4->step5 Validate Target Interaction end Further Development step5->end

Caption: Experimental workflow for antimicrobial drug discovery.

Evaluating Antimicrobial Potency

The initial screening and quantification of antibacterial activity are performed using standardized microbiology protocols.

Protocol 4.3.1: Agar Well Diffusion and MIC Determination

Objective: To assess the antibacterial activity and determine the Minimum Inhibitory Concentration (MIC) of test compounds.

Part A: Agar Well Diffusion (Qualitative Screening)

  • Preparation: Prepare Mueller-Hinton Agar (MHA) plates. Standardize a bacterial suspension to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly swab the surface of the MHA plate with the bacterial suspension.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic are used as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[5]

Part B: Broth Microdilution (MIC Determination)

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Table 4.3.2: Representative Antimicrobial Activity of Bromophenyl Carboxamide Derivatives

Compound IDTarget OrganismMethodResultReference
Pyrazine Carboxamide 5dXDR S. TyphiAgar Well Diffusion17 mm zone of inhibition[5]
Pyrazine Carboxamide 5dXDR S. TyphiBroth MicrodilutionMIC = 6.25 mg/mL[5]
Furan-2-carboxamide 3MRSABroth MicrodilutionMIC = 12.5 µg/mL[1]
Furan-2-carboxamide 5cMRSABroth MicrodilutionMIC = 12.5 µg/mL[1]

Emerging and Other Biological Activities

While the primary focus has been on anticancer and antimicrobial applications, the versatility of the bromophenyl carboxamide scaffold extends to other therapeutic areas.

Antidiabetic Potential: α-Amylase Inhibition

A benzothiazine-based bromophenyl acetamide derivative was investigated for its antidiabetic potential.[10] The compound demonstrated inhibitory activity against α-amylase, an enzyme responsible for breaking down starches into sugars. By inhibiting this enzyme, the compound can potentially reduce post-prandial glucose spikes, a key goal in managing type 2 diabetes. In vivo studies in mice also showed that the compound led to a significant increase in serum insulin concentration compared to a diabetic control group, suggesting a beneficial effect on glucose metabolism.[10]

Anti-inflammatory Properties

N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives have been evaluated for in vitro anti-inflammatory activity using a protease inhibition assay.[14] The compounds showed superior efficiency in inhibiting trypsin activity compared to the standard drug acetylsalicylic acid, with much lower IC₅₀ values (0.04–0.07 mg/mL vs. 0.4051 mg/mL for the control). This suggests a potential application in treating inflammatory conditions.[14]

Potential in Neurodegenerative Diseases

The treatment of neurodegenerative diseases like Alzheimer's and Parkinson's remains a significant challenge. Carboxamide-containing compounds are being explored for their ability to inhibit key enzymes implicated in these diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15] While specific bromophenyl carboxamide derivatives are still in early-stage research for these indications, the scaffold's ability to cross the blood-brain barrier and interact with enzymatic targets makes it a promising area for future investigation.[15][16]

Conclusion and Future Outlook

The bromophenyl carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity across critical therapeutic areas. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the carboxamide linker and the bromophenyl ring, provides a robust platform for the development of novel therapeutic agents. The demonstrated efficacy against cancer cell lines, drug-resistant bacteria, and other key enzymes validates this framework as a high-value starting point for drug discovery programs.

The future of research in this area will likely focus on several key aspects:

  • Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, further work is needed to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

  • Enhancing Selectivity: For applications like cancer therapy, enhancing selectivity for cancer cells over healthy cells is paramount to minimizing side effects. This can be achieved through fine-tuning the structure to exploit subtle differences between target enzymes (e.g., isoforms of a kinase).

  • Combination Therapies: Given their diverse mechanisms, these compounds are excellent candidates for use in combination with existing therapies to achieve synergistic effects and combat drug resistance.

  • Exploring New Targets: The successful inhibition of a wide range of enzymes suggests that libraries of bromophenyl carboxamides should be screened against other emerging therapeutic targets to uncover new applications.

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  • S. El-Azab, A., & A. El-Tahir, K. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British journal of cancer, 89(9), 1773-1779. [Link]

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  • Al-Omair, M. A., Ali, A., & Al-Agamy, M. H. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3122. [Link]

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An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxamide (CAS Number: 1032350-05-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1032350-05-2, 1-(4-Bromophenyl)cyclobutanecarboxamide. This document collates available information on its chemical and physical properties, potential synthetic routes, and explores its putative biological significance based on the analysis of its structural motifs. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide offers valuable insights by drawing parallels with structurally related molecules and outlining methodologies for its further investigation. The content herein is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science, facilitating future exploration and application of this compound.

Introduction and Chemical Identity

This compound is a synthetic organic compound characterized by a central cyclobutane ring, a carboxamide functional group, and a 4-bromophenyl substituent. The presence of the brominated aromatic ring and the strained cyclobutane moiety suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The carboxamide group can participate in hydrogen bonding, a critical interaction in biological systems, hinting at its potential for bioactivity.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1032350-05-2
IUPAC Name This compound
Molecular Formula C₁₁H₁₂BrNO
Canonical SMILES C1CC(C1)(C(=O)N)C2=CC=C(C=C2)Br

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight 254.12 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 253.0102 g/mol
Monoisotopic Mass 253.0102 g/mol
Topological Polar Surface Area 43.1 Ų
Heavy Atom Count 14
Formal Charge 0
Complexity 224

Note: These properties are computationally predicted and should be confirmed through experimental validation.

Synthesis and Characterization

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the available literature. However, a logical synthetic strategy can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A plausible synthetic route would involve the amidation of a corresponding carboxylic acid precursor, 1-(4-bromophenyl)cyclobutanecarboxylic acid.

Synthetic Pathway cluster_0 Synthesis of this compound Start 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Intermediate 1-(4-Bromophenyl)cyclobutanecarbonyl chloride Start->Intermediate Acyl Chloride Formation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product This compound Intermediate->Product Amidation Reagent2 NH₃ or NH₄OH Reagent2->Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

  • Acyl Chloride Formation: 1-(4-bromophenyl)cyclobutanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction is typically performed at room temperature or with gentle heating. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or CO/CO₂).

  • Amidation: The resulting crude acyl chloride is then carefully added to a solution of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas dissolved in a suitable solvent). This exothermic reaction should be carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Work-up and Purification: Upon completion of the reaction, the product is typically extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the aromatic, cyclobutane, and amide protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, particularly the C=O and N-H stretches of the amide.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, its structural features suggest potential areas for investigation.

  • Enzyme Inhibition: The carboxamide moiety can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes. The 4-bromophenyl group can engage in hydrophobic and halogen bonding interactions, which can contribute to binding affinity and selectivity.

  • Antibacterial Activity: Some carboxamide-containing compounds have demonstrated antibacterial properties. It is plausible that this compound could be screened for activity against various bacterial strains.

  • Central Nervous System (CNS) Activity: The lipophilicity suggested by the predicted XLogP3 value may allow for penetration of the blood-brain barrier, making it a candidate for screening in CNS-related assays.

Workflow for Biological Target Identification

Target_ID_Workflow cluster_1 Biological Target Identification Workflow Compound This compound Screening High-Throughput Screening (e.g., enzyme panels, receptor binding assays) Compound->Screening Hit Identification of 'Hits' Screening->Hit Validation Hit Validation (Dose-response, secondary assays) Hit->Validation MoA Mechanism of Action Studies (e.g., cell-based assays, proteomics) Validation->MoA Target Putative Biological Target MoA->Target

Figure 2: A generalized workflow for identifying biological targets.

Experimental Protocols for Further Investigation

To elucidate the properties and potential applications of this compound, a series of well-defined experimental protocols should be employed.

In Vitro Assay: General Protocol for Enzyme Inhibition Screening
  • Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme, and substrate solutions at the desired concentrations.

  • Assay Plate Preparation: Dispense the assay buffer into the wells of a microplate. Add the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a predetermined time to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method can be developed for the analysis and purification of this compound.

Table 3: General RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable percentage of B, and increase linearly over time.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, it should be handled with the care afforded to all novel chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound (CAS: 1032350-05-2) represents a chemical entity with potential for further exploration in various scientific disciplines. While the current body of public knowledge on this specific compound is limited, its structural features provide a rationale for its investigation as a synthetic intermediate and a potential bioactive molecule. The proposed synthetic and analytical methodologies, along with the outlined strategies for biological evaluation, offer a roadmap for researchers to unlock the full potential of this compound. Future studies should focus on the experimental validation of its physicochemical properties, optimization of its synthesis, and comprehensive screening for biological activity to pave the way for its potential applications in drug discovery and materials science.

References

Due to the limited publicly available information on CAS number 1032350-05-2, this section will be populated as new research and data become available. The methodologies and concepts presented in this guide are based on established principles of organic chemistry, medicinal chemistry, and pharmacology.

The Constrained Amide: A Technical Guide to the Discovery and Synthetic Evolution of Cyclobutane Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclobutane carboxamide moiety, a seemingly simple architectural element, has carved a significant niche in the landscape of modern medicinal chemistry. Its unique conformational rigidity, a direct consequence of the inherent strain within the four-membered ring, offers a powerful tool for locking bioactive conformations, improving metabolic stability, and exploring novel chemical space. This guide provides an in-depth exploration of the discovery and history of cyclobutane carboxamides, tracing their origins from the foundational struggles of 19th-century organic chemistry to their contemporary role in sophisticated drug design. We will dissect the evolution of synthetic methodologies, from classical ring-forming strategies to modern catalytic approaches, providing detailed, field-proven protocols. Through a focused case study on Fatty Acid Amide Hydrolase (FAAH) inhibitors, this paper will illuminate the causal link between the cyclobutane carboxamide scaffold and the optimization of therapeutic agents, offering researchers, scientists, and drug development professionals a comprehensive reference and practical insights into this pivotal chemical entity.

Early History: The Challenge of the Four-Membered Ring

The story of cyclobutane carboxamides begins not with the amide, but with the arduous journey to synthesize and correctly identify the cyclobutane ring itself. In the late 19th century, the prevailing "strain theory" proposed by Adolf von Baeyer suggested that rings smaller than six carbons would be prohibitively unstable.

A Foundation of Misinterpretation

Early attempts to synthesize cyclobutane dicarboxylic acids were fraught with error. A notable example comes from the work of Markownikoff and Krestownikoff in 1881, whose reported synthesis was later shown by others, including Ingold and Buchman, to have produced a cyclopropane derivative instead.[1] This period of confusion underscored the significant synthetic challenges and analytical limitations of the era.

Perkin's Breakthrough: The First Authentic Synthesis

The first definitive synthesis of a cyclobutane carboxylic acid derivative was achieved by William Henry Perkin Jr. in 1883.[2] His work represented a landmark achievement, defying the prevailing skepticism about the existence of stable four-membered rings. The classical approach, now known as the Perkin alicyclic synthesis, involved the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base. This formed diethyl cyclobutane-1,1-dicarboxylate, a stable precursor that could be hydrolyzed and subsequently decarboxylated to yield the parent cyclobutanecarboxylic acid.

This foundational synthesis paved the way for the creation of the first cyclobutane carboxamides. Although a singular "discovery" paper for the simple cyclobutane carboxamide is elusive in the historical record, its preparation became an inevitability following Perkin's work. The chemical transformations required—converting a carboxylic acid to an amide—were standard procedures at the time.

From Acid to Amide: Early Synthetic Logic

The most direct and historically significant route to the first cyclobutane carboxamides involved a two-step sequence from the corresponding carboxylic acid. This logic is implicitly detailed in early literature describing the Hofmann rearrangement of cyclobutanecarboxamide to prepare cyclobutylamine, a reaction that requires the amide as the starting material.[3][4]

The process follows a classical and robust pathway:

  • Activation of the Carboxylic Acid: Cyclobutanecarboxylic acid is converted into a more reactive acylating agent, typically the acyl chloride, using reagents like thionyl chloride (SOCl₂).[5]

  • Amination: The resulting cyclobutanecarbonyl chloride is then reacted with ammonia or a primary/secondary amine to form the corresponding cyclobutane carboxamide.

This sequence represents the first logical and experimentally validated pathway to this class of compounds.

Classical_Synthesis cluster_0 Perkin Alicyclic Synthesis (ca. 1883) cluster_1 Amide Formation Malonic_Ester Diethyl Malonate Dicarboxylate Diethyl Cyclobutane- 1,1-dicarboxylate Malonic_Ester->Dicarboxylate + NaOEt Dibromopropane 1,3-Dibromopropane Dibromopropane->Dicarboxylate Diacid Cyclobutane-1,1- dicarboxylic Acid Dicarboxylate->Diacid Hydrolysis Carboxylic_Acid Cyclobutanecarboxylic Acid Diacid->Carboxylic_Acid Decarboxylation (Heat) Acyl_Chloride Cyclobutanecarbonyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Amide Cyclobutane Carboxamide Acyl_Chloride->Amide + NH₃

Figure 1: Foundational synthesis of cyclobutane carboxamides.
Protocol 1: Classical Synthesis of Cyclobutanecarboxylic Acid

This protocol is based on the well-established malonic ester synthesis followed by decarboxylation.

Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • Add 1,3-dibromopropane (1.0 eq) dropwise to the stirred solution.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

  • Reflux the diester from Step 1 with an excess of aqueous potassium hydroxide solution (e.g., 20% w/v) for 4-6 hours until the ester is fully hydrolyzed.

  • Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~1.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude cyclobutane-1,1-dicarboxylic acid.

  • Place the crude diacid in a distillation apparatus and heat to 160-180 °C. Vigorous evolution of CO₂ will occur.

  • After gas evolution ceases, purify the resulting cyclobutanecarboxylic acid by distillation.

The Modern Era: Efficiency, Control, and Diversity

While classical methods were pivotal, they were often low-yielding and offered little control over substitution and stereochemistry. Modern organic synthesis has introduced a host of powerful techniques to construct functionalized cyclobutane carboxamides with high precision.

[2+2] Photocycloadditions: Harnessing Light

The [2+2] photocycloaddition of alkenes is one of the most direct methods for forming a cyclobutane ring.[6] This approach involves the light-induced reaction of two unsaturated systems to form a four-membered ring. In the context of cyclobutane carboxamides, this often involves the cycloaddition of an alkene with an α,β-unsaturated amide or a precursor that can be converted to the amide.

  • Causality: The choice of sensitizer and wavelength of light is critical. Triplet sensitizers are often used for enone-type systems to facilitate intersystem crossing to the reactive triplet state, which then undergoes a stepwise radical cycloaddition. This stepwise mechanism allows for the relaxation of stereochemical constraints imposed by the Woodward-Hoffmann rules for thermal cycloadditions.

Photocycloaddition Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical Unsaturated_Amide α,β-Unsaturated Amide Excited_State Excited State Amide* Unsaturated_Amide->Excited_State (Light) Excited_State->Diradical Product Substituted Cyclobutane Carboxamide Diradical->Product Ring Closure

Figure 2: General workflow for [2+2] photocycloaddition.
Palladium-Catalyzed Aminocarbonylation: A Convergent Approach

A highly efficient and convergent modern strategy is the palladium-catalyzed aminocarbonylation of cyclobutanol derivatives.[7] This method constructs the carboxamide functional group directly onto a pre-formed cyclobutane ring, offering excellent functional group tolerance and control.

  • Mechanism & Rationale: The reaction typically proceeds by the activation of a cyclobutanol, which, under palladium catalysis and in the presence of carbon monoxide (CO), forms a palladium-acyl intermediate. This intermediate is then intercepted by an amine to generate the final amide product. The choice of ligand on the palladium catalyst is crucial for controlling regioselectivity, especially with unsymmetrical cyclobutanols. Wide-bite-angle phosphine ligands, for example, can favor the formation of 1,2-substituted products by influencing the migratory insertion and reductive elimination steps.

Protocol 2: Palladium-Catalyzed Regioselective Aminocarbonylation of a 1-Arylcyclobutanol

This protocol is a representative example for the synthesis of a 1,2-disubstituted cyclobutanecarboxamide.[7]

Materials:

  • 1-Arylcyclobutanol (1.0 eq)

  • Amine hydrochloride (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • Nixantphos (ligand, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Carbon monoxide (CO) atmosphere

Procedure:

  • To a high-pressure autoclave reactor, add the 1-arylcyclobutanol, amine hydrochloride, Pd(OAc)₂, Nixantphos, and K₂CO₃.

  • Evacuate the reactor and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Pressurize the reactor with carbon monoxide (e.g., 6 bar).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-substituted cyclobutanecarboxamide.

Role in Drug Design: The Rationale for a Strained Scaffold

The incorporation of a cyclobutane ring is a deliberate strategic choice in drug design, aimed at overcoming common challenges in lead optimization.[8] The cyclobutane carboxamide scaffold combines the benefits of the ring with the versatile hydrogen-bonding capabilities of the amide group.

  • Conformational Restriction: The puckered, three-dimensional nature of the cyclobutane ring is its most valuable asset.[8] Unlike flexible alkyl chains, the cyclobutane scaffold locks substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency.

  • "Escape from Flatland": Modern drug discovery often seeks to move away from flat, aromatic-rich molecules, which can suffer from poor solubility and high metabolic turnover. The sp³-rich, non-planar cyclobutane ring provides an excellent solution, improving physicochemical properties like solubility while maintaining or enhancing biological activity.[7]

  • Metabolic Stability: The cyclobutane ring itself is generally inert to metabolic degradation. By replacing metabolically labile groups (e.g., an alkene that can be epoxidized) with a cyclobutane ring, medicinal chemists can significantly improve a compound's pharmacokinetic profile.

  • Bioisosteric Replacement: The 1,3-disubstituted cyclobutane motif can serve as a rigid bioisostere for an alkene, preserving the geometry of substituents while eliminating the potential for cis/trans isomerization and metabolic instability.[8]

Case Study: Cyclobutane Carboxamides as FAAH Inhibitors

A compelling example of the cyclobutane carboxamide scaffold in action is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for degrading endocannabinoids like anandamide.[9] Inhibiting FAAH increases endogenous anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The Discovery of URB597 and the Role of the Scaffold

One of the most well-known FAAH inhibitors is URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[10][11] While not a cyclobutane carboxamide itself, its discovery and mechanism of action set the stage for related inhibitors. URB597 acts as an irreversible inhibitor by carbamoylating the catalytic serine residue of FAAH.[9]

Researchers quickly explored related scaffolds to optimize potency, selectivity, and drug-like properties. This exploration led to compounds like URB602 , which features a cyclobutane ring, although it is an ester and not a carboxamide. The key insight was that rigid scaffolds could effectively position the reactive carbamate group and interacting moieties within the FAAH active site.

Structure-Activity Relationship (SAR) Insights

SAR studies on carbamate-based FAAH inhibitors revealed critical insights into the role of the scaffold. The general structure consists of a carbamate "warhead," a central scaffold, and a distal lipophilic group.

Sources

A Theoretical Investigation of 1-(4-Bromophenyl)cyclobutanecarboxamide: A Whitepaper on In Silico Characterization and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry offers fertile ground for the discovery of novel therapeutic agents. This technical guide presents a comprehensive theoretical framework for the investigation of 1-(4-Bromophenyl)cyclobutanecarboxamide, a molecule possessing the pharmacologically significant bromophenyl, cyclobutane, and carboxamide moieties. In the absence of extensive experimental data, this whitepaper outlines a robust in silico protocol designed to elucidate the structural, electronic, and pharmacokinetic properties of this compound. By leveraging a suite of computational techniques, from quantum chemical calculations to molecular dynamics simulations, we aim to predict its physicochemical characteristics and explore its potential as a lead compound in drug discovery. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to the rational design and evaluation of novel small molecules.

Introduction: The Rationale for a Theoretical Approach

The quest for novel therapeutics is increasingly driven by the rational design of molecules that combine proven pharmacophoric elements. This compound is a compelling candidate for theoretical study due to the convergence of three such elements:

  • The Bromophenyl Group: A common substituent in drug molecules, the bromine atom can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and modulate metabolic stability.

  • The Cyclobutane Ring: This strained carbocycle offers a rigid scaffold that can improve potency and selectivity by locking the molecule into a specific conformation.[1] The unique puckered geometry of cyclobutane can provide advantages in pharmacokinetic profiles compared to more flexible cycloalkanes.[1]

  • The Carboxamide Linkage: A cornerstone of peptide chemistry and a frequent component of drug molecules, the amide bond is metabolically robust and can participate in crucial hydrogen bonding interactions with biological targets.[2]

While the synthesis of analogous compounds has been reported, a dedicated theoretical and experimental characterization of this compound is lacking in the current literature. A theoretical approach provides a powerful and cost-effective means to predict its properties, assess its drug-likeness, and identify potential biological targets, thereby guiding future experimental work. This whitepaper outlines a comprehensive in silico workflow for this purpose.

Molecular Properties and Proposed Synthesis

A foundational aspect of any theoretical study is a clear understanding of the molecule's basic properties and a plausible route to its synthesis for future experimental validation.

Predicted Physicochemical Properties

Based on its structure, several key physicochemical properties can be predicted for this compound. These serve as initial parameters for computational models and for assessing its potential as a drug candidate.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₁H₁₂BrNO-
Molecular Weight 254.12 g/mol -
XLogP3 2.3PubChem (Analog)
Hydrogen Bond Donors 1PubChem (Analog)
Hydrogen Bond Acceptors 1PubChem (Analog)

Note: XLogP3 and hydrogen bond counts are based on structurally similar compounds found in PubChem and serve as initial estimates.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in two main steps, starting from commercially available precursors. This proposed pathway provides a clear protocol for experimentalists to obtain the compound for future validation of the theoretical predictions.

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Amide Formation start 1-bromo-4-iodobenzene 1,1-cyclobutanedicarboxylic acid reagents1 Pd catalyst, base Heat (decarboxylation) start->reagents1 Suzuki Coupling & Decarboxylation product1 1-(4-Bromophenyl)cyclobutanecarboxylic acid reagents1->product1 reagents2 SOCl₂ or Oxalyl Chloride NH₃ or NH₄OH product1->reagents2 Acyl Chloride Formation & Amination product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of the target compound.

Protocol for Step 2: Amide Formation

This protocol details the conversion of the carboxylic acid intermediate to the final carboxamide product.

  • Acyl Chloride Formation: To a solution of 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amination: Dissolve the resulting crude acyl chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess) or another suitable ammonia source.

  • Workup: Stir the reaction mixture for 1-2 hours. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules.[3][4] We propose a comprehensive DFT analysis to predict the geometric, spectroscopic, and electronic properties of this compound.

Computational Methodology

All DFT calculations will be performed using a widely recognized level of theory, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[5]

DFT_Workflow start Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirmation of Minimum Energy fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis mep_analysis MEP Analysis geom_opt->mep_analysis nmr_ir_pred NMR & IR Spectra Prediction freq_calc->nmr_ir_pred

Caption: Workflow for DFT-based characterization.

Geometry Optimization and Vibrational Analysis

The initial 3D structure of the molecule will be subjected to geometry optimization to find its lowest energy conformation. A subsequent frequency calculation will be performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra. These predicted spectra can be compared with future experimental data for structural validation. For instance, characteristic vibrational frequencies for the C=O stretch of the amide and the C-Br stretch are expected.

Spectroscopic Predictions (NMR)

Using the optimized geometry, the 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the successful synthesis of the compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.[6][7] The HOMO-LUMO energy gap (ΔE) is a critical parameter:

  • A large ΔE suggests high kinetic stability and low chemical reactivity.

  • A small ΔE implies that the molecule is more reactive and prone to electronic transitions.

This analysis will provide insights into the molecule's potential to participate in chemical reactions and interact with biological targets.[8]

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9][10] The MEP surface will be color-coded to indicate regions of different electrostatic potential:

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack (e.g., the carbonyl oxygen).

  • Blue (Positive Potential): Electron-deficient regions, susceptible to nucleophilic attack (e.g., the amide hydrogen).

This analysis is crucial for understanding potential non-covalent interactions, such as hydrogen bonding, with a receptor.[11]

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13] This allows for the virtual screening of potential biological targets.

Selection of Potential Targets

Based on the known biological activities of structurally related compounds containing cyclobutane, bromophenyl, or carboxamide moieties, several protein families can be prioritized as potential targets for this compound. These include, but are not limited to:

  • Bacterial enzymes (e.g., DNA gyrase, Mur ligases)

  • Kinases

  • Proteases

Docking Protocol

A standardized docking protocol will be employed for each selected target.

Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Add Hydrogens, Remove Water) receptor_prep->docking analysis Analysis of Binding Modes & Scoring docking->analysis

Caption: Standard workflow for molecular docking studies.

  • Ligand Preparation: The DFT-optimized structure of this compound will be used.

  • Receptor Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.

  • Docking Simulation: A docking program such as AutoDock Vina will be used to dock the ligand into the active site of the receptor.

  • Analysis: The resulting binding poses will be analyzed based on their docking scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14][15]

MD Simulation Protocol

The top-scoring pose from the molecular docking will be used as the starting point for an MD simulation using a package like GROMACS.[16]

  • System Preparation: The ligand-protein complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

  • Energy Minimization: The system will be energy-minimized to remove any steric clashes.

  • Equilibration: The system will be gradually heated and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.

  • Production Run: A production MD simulation will be run for an extended period (e.g., 100 ns) to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and to observe the persistence of key intermolecular interactions.

Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, end-point free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) will be employed.[17][18][19][20] These methods calculate the free energy of binding by combining the molecular mechanics energies with continuum solvation models.

MMGBSA_Concept delta_g ΔG_binding complex G_complex delta_g->complex = receptor G_receptor complex->receptor - ligand G_ligand receptor->ligand -

Caption: Conceptual equation for binding free energy calculation.

The binding free energy (ΔG_binding) is calculated from the MD simulation trajectory by averaging the free energies of the complex, receptor, and ligand over a set of snapshots. This provides a more rigorous prediction of binding affinity than docking scores alone.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the characterization of this compound. By systematically applying a range of computational techniques, from DFT to MD simulations and binding free energy calculations, it is possible to generate a detailed profile of this molecule's structural, electronic, and potential biological properties. The data and insights derived from this in silico approach will be instrumental in guiding the efficient synthesis, experimental testing, and potential optimization of this promising scaffold for drug discovery. This theoretical-first approach exemplifies a modern, rational strategy in the development of novel therapeutic agents.

References

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2011). Assessing the performance of the MM/PBSA and MM/GBSA methods. I. The accuracy of binding free energy calculations based on molecular dynamics simulations. Journal of Chemical Information and Modeling, 51(1), 69-82. [Link]

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Spectroscopic Characterization of 1-(4-Bromophenyl)cyclobutanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 1-(4-Bromophenyl)cyclobutanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and fostering a deeper understanding of the compound's structural features.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a rigid cyclobutane core, a synthetically versatile bromophenyl group, and a hydrogen-bonding carboxamide moiety. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a multi-faceted analytical approach. This guide outlines the expected spectroscopic signature of the title compound and provides robust protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the cyclobutane ring and the amide group. The fluxional nature of the cyclobutane ring can sometimes lead to complex or broad signals, a phenomenon described as "rather erratic" in some cases, with variable cis and trans vicinal coupling constants.[1]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (2H)7.50 - 7.60Doublet2H
Aromatic (2H)7.35 - 7.45Doublet2H
Amide (NH₂)5.50 - 7.50Broad Singlet2H
Cyclobutane (CH₂)2.20 - 2.80Multiplet4H
Cyclobutane (CH₂)1.80 - 2.20Multiplet2H
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the bromine atom and the carbonyl group will significantly influence the chemical shifts of the aromatic and cyclobutane carbons, respectively.

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)175 - 180
Aromatic (C-Br)120 - 125
Aromatic (CH)128 - 132
Aromatic (C-C)140 - 145
Quaternary Cyclobutane (C)45 - 55
Cyclobutane (CH₂)30 - 40
Cyclobutane (CH₂)15 - 25
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

Data Acquisition:

  • ¹H NMR: Acquire data with a spectral width of 0-12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire data with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Setup Experiment (¹H or ¹³C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the amide, the C-H bonds of the aromatic and aliphatic portions, and the C-Br bond.

Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amide)3100 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1550 - 1640
C=C Stretch (Aromatic)1450 - 1600
C-Br Stretch500 - 600
Experimental Protocol: IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) for a high-quality spectrum.

Diagram of the FTIR-ATR Experimental Workflow:

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean Clean ATR Crystal background Collect Background clean->background place Place Sample on Crystal background->place acquire Acquire Sample Spectrum place->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process analyze Analyze Peaks process->analyze

Caption: Workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrum Data

The molecular ion peak (M⁺) may be observed, but in some substituted cyclobutanes, it can be weak or absent.[2] The isotopic pattern of bromine will result in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

IonPredicted m/zNotes
[M]⁺253/255Molecular ion with bromine isotopes.
[M-NH₂]⁺237/239Loss of the amino group.
[M-CONH₂]⁺209/211Loss of the carboxamide group.
[C₇H₄Br]⁺155/157Bromophenyl cation.
[C₄H₇]⁺55Cyclobutyl fragment.
Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • The solution is then directly infused into the mass spectrometer.

Data Acquisition:

  • Acquire data in positive ion mode.

  • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

  • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Diagram of the ESI-MS Experimental Workflow:

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output dissolve Dissolve Sample in Solvent infuse Infuse into Ion Source dissolve->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this molecule. The predicted spectral data, based on the analysis of related structures and fundamental principles, serves as a valuable reference for interpreting experimental results. By adhering to the outlined methodologies, scientists can ensure the generation of high-quality, reliable data, which is critical for advancing research and development efforts involving this promising compound.

References

  • D. Kalyani, et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2448–2463. [Link]

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  • Nasrollahzadeh, M., et al. (2020). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. [Link]

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  • Ethier, A., et al. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with 13 C-labeled CO2 at 25 °C (top) and 50 °C (bottom) in MeOH. ResearchGate. [Link]

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  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

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  • Tode, C. J., et al. (2006). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 17(5), 653-664. [Link]

  • Al-Masoudi, N. A., et al. (2024). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-12. [Link]

  • van der Velden, J. L. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Note: A Target-Agnostic Framework for High-Throughput Screening of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel bioactive compounds.[1][2] This document provides a comprehensive application note and detailed protocols for integrating a novel small molecule, 1-(4-Bromophenyl)cyclobutanecarboxamide, into a high-throughput screening campaign. Given that this compound does not have a well-characterized biological target, this guide presents a target-agnostic framework. It is designed for researchers, scientists, and drug development professionals to systematically explore the compound's potential biological activities through a robust, multi-stage screening cascade. The protocols herein cover essential pre-screening characterization, the development and validation of a cell-based assay, a primary HTS workflow, and a rigorous hit confirmation and triaging process.

Introduction: Uncovering the Potential of a Novel Scaffold

The discovery of novel chemical entities with therapeutic potential is a primary objective in pharmaceutical research. The compound this compound features a unique combination of a bromophenyl group, often found in biologically active molecules[3][4], and a cyclobutane ring, a structural motif present in various natural products with diverse activities.[5] While the specific biological profile of this compound is uncharacterized, its structural components suggest a high potential for interaction with biological targets.

High-throughput screening (HTS) provides the technological framework to systematically test such novel compounds against various biological systems to uncover their function.[6][7] This process utilizes robotics, advanced liquid handling, and sensitive detectors to conduct millions of pharmacological tests in a condensed timeframe.[8]

The purpose of this application note is to provide an expert-guided, logical framework for any research team aiming to elucidate the bioactivity of this compound or other novel compounds of interest. We will proceed from fundamental compound quality control to a full-scale screening and hit validation cascade, with an emphasis on the causal reasoning behind each experimental choice to ensure scientific rigor and trustworthiness of the results.

Pre-Screening Compound Management and Quality Control

Expert Rationale: Before committing to a large-scale and resource-intensive HTS campaign, it is imperative to verify the quality and understand the physical properties of the test compound. Compound precipitation in an assay is a major source of false positives. Ensuring solubility and purity establishes a trustworthy foundation for all subsequent experiments.

Table 1: Physicochemical Properties of this compound
PropertyValueRationale
Molecular Formula C₁₁H₁₂BrNODefines the elemental composition.
Molecular Weight 254.12 g/mol Crucial for calculating molar concentrations for stock solutions.
Purity (Recommended) >95% (as per LC-MS)Ensures that observed activity is from the compound of interest.
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility for a wide range of organic compounds.
Max Stock Conc. 10 mM in 100% DMSOA standard, manageable concentration for HTS compound libraries.
Max Assay Conc. <1% DMSO (Cell-Based)High DMSO concentrations are toxic to cells.[9]
Protocol 2.1: Compound Solubility and Stability Assessment

This protocol determines the practical solubility limit of the compound in the final assay buffer, which is critical for preventing compound precipitation during the screen.

Materials:

  • This compound powder

  • 100% DMSO (Anhydrous)

  • Assay Buffer (e.g., DMEM with 10% FBS)

  • Nephelometer or plate reader capable of absorbance measurement at ~600 nm

  • Clear, 96-well microplates

Procedure:

  • Prepare Master Stock: Accurately weigh the compound and dissolve in 100% DMSO to create a 10 mM master stock solution. Vortex thoroughly until fully dissolved.

  • Serial Dilution: Perform a serial dilution of the master stock in 100% DMSO to create a concentration gradient (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).

  • Transfer to Assay Buffer: Transfer 2 µL from each DMSO dilution into a 96-well plate. In triplicate, add 198 µL of the final assay buffer to each well. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 1 hour.

  • Visual and Instrumental Inspection:

    • Visually inspect each well for signs of precipitation against a dark background.

    • Measure light scatter using a nephelometer or absorbance at 600 nm. A significant increase in signal compared to the buffer-only control indicates precipitation.

  • Determine Solubility Limit: The highest concentration that shows no visual or instrumental evidence of precipitation is considered the maximum practical working concentration for the HTS.

Assay Development: Choosing and Validating the Right System

Expert Rationale: The choice of assay is the most critical decision in an HTS campaign.[10] Since the target of this compound is unknown, a phenotypic, cell-based assay is a logical starting point.[11] Such assays measure a global cellular response (e.g., viability, apoptosis), providing a functional readout that can uncover a compound's effect without prior knowledge of its specific molecular target. We will use a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo®) as our primary model, as ATP levels are a strong indicator of metabolic health.[12]

The primary goal of assay development is to miniaturize the process into a high-density format (e.g., 384-well plates) and prove its robustness. The Z'-factor is the industry-standard metric for this, quantifying the separation between positive and negative controls.[13][14][15] An assay is considered robust and suitable for HTS when it consistently achieves a Z'-factor > 0.5.[16][17]

Assay_Development_Workflow A Assay Selection (e.g., Cell Viability) B Cell Line Selection (e.g., HeLa, HEK293) A->B C Miniaturization to 384-Well Format B->C D Optimization of Parameters - Cell Seeding Density - Reagent Concentration - Incubation Time C->D E Control Selection - Negative: DMSO Vehicle - Positive: Staurosporine D->E F Z'-Factor Calculation Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| E->F G Z' > 0.5? F->G H Assay Validated Ready for HTS G->H Yes I Re-Optimize Assay G->I No I->D

Caption: Workflow for assay development and validation.

Protocol 3.1: Optimization and Validation of a 384-Well Cell Viability Assay

Materials:

  • HeLa cells (or other chosen cell line)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Positive Control: Staurosporine (a potent inducer of apoptosis)

  • Negative Control: DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, solid-bottom 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding Density Optimization:

    • Create a serial dilution of HeLa cells and seed them into a 384-well plate at varying densities (e.g., 500, 1000, 2500, 5000 cells/well) in a final volume of 40 µL.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Add 40 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes.

    • Measure luminescence.

    • Causality: Select the cell density that falls within the linear range of the assay signal (not saturated) to ensure both inhibitory and stimulatory effects can be detected.

  • Control Concentration Optimization:

    • Using the optimal cell density, treat cells with a dilution series of the positive control (Staurosporine, e.g., 10 µM to 1 nM) and the negative control (DMSO, at a fixed 0.5% concentration).

    • Incubate for the desired compound treatment time (e.g., 48 hours).

    • Perform the CellTiter-Glo® readout as described above.

    • Causality: Select a concentration of Staurosporine that yields a robust signal window (e.g., >80% cell death) without reaching the assay's lower detection limit.

  • Z'-Factor Validation:

    • Prepare a 384-well plate. In half of the wells (n=192), add cells and treat with the optimized concentration of Staurosporine (positive control).

    • In the other half of the wells (n=192), add cells and treat with DMSO vehicle (negative control).

    • Incubate and perform the assay readout.

    • Calculate the Z'-factor using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

    • Repeat this validation on three separate days to ensure reproducibility. The assay is ready for HTS when the average Z' is consistently above 0.5.

Table 2: Z'-Factor Interpretation
Z'-Factor ValueInterpretationSuitability for HTS
> 0.5 Excellent separation between controls.Ideal for screening.[16]
0 to 0.5 Marginal separation; higher variability.Usable , but may have higher false positive/negative rates.[16]
< 0 Overlap between control distributions.Unsuitable ; requires significant re-optimization.[16]

The High-Throughput Screening Campaign

Expert Rationale: The HTS phase involves the automated execution of the validated assay against a large compound library, including this compound.[18] A single, high concentration (e.g., 10 µM) is typically used for the primary screen to maximize the chances of identifying activity.[17] Meticulous plate mapping and the use of automated liquid handling systems are essential for minimizing human error and ensuring data integrity.[19][20]

HTS_Workflow A Compound Library Plates (384-well) B Acoustic Transfer or Pin Tool (nL volumes) A->B C Assay Plates (Empty) B->C D Cell Seeding (Automated Dispenser) C->D E Compound Incubation (e.g., 48h at 37°C) D->E F Reagent Addition (e.g., CellTiter-Glo) E->F G Signal Detection (Luminometer) F->G H Raw Data to Database G->H

Caption: Automated workflow for a primary HTS campaign.

Protocol 4.1: Primary HTS of this compound

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM compound stocks from the library plates to the empty 384-well assay plates. Columns 1, 2, 23, and 24 should be reserved for controls (positive and negative).

  • Cell Dispensing: Using a multistage cassette dispenser, add 40 µL of the cell suspension (at the pre-optimized density) to all wells of the assay plates. This brings the final compound concentration to the target (e.g., 12.5 µM if starting from 10 mM stock and adding 50 nL to 40 µL).

  • Incubation: Place the plates in an automated incubator for the predetermined time (e.g., 48 hours) at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Using an automated reagent dispenser, add 40 µL of CellTiter-Glo® reagent.

    • Transfer plates to an automated plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescent signal on an integrated plate reader. Ensure data is automatically uploaded to a LIMS or database for analysis.

Data Analysis and Hit Triage: From Signal to Validated Hit

Expert Rationale: A raw signal from the plate reader is not a result. Data must be normalized to account for plate-to-plate and well-to-well variability.[21][22] A "hit" is a statistical designation, not a biological confirmation.[23] Therefore, a rigorous triage process is essential to eliminate false positives and confirm that the activity is real, on-target, and not an artifact of the assay technology.[24][25] This multi-step validation is the most critical part of a screening campaign for generating trustworthy leads.

Hit_Validation_Workflow A Primary HTS Data (Single Concentration) B Data Normalization (% Inhibition / Activity) A->B C Hit Selection (e.g., >3σ from control mean) B->C D Primary Hits C->D E Hit Confirmation (Dose-Response Curve) D->E F Potency (IC₅₀) Determined? E->F G Confirmed Hits F->G Yes H Discard (Inactive) F->H No I Counter-Screen (Assay-Specific Artifacts) G->I J Orthogonal Assay (Confirms Biological Effect) I->J L Discard (Artifact) I->L Fails K Validated Hit (Ready for Lead-Op) J->K J->L Fails

Caption: The hit validation and triaging cascade.

Protocol 5.1: Data Normalization and Hit Selection
  • Normalization: For each plate, calculate the percent inhibition for each compound well relative to the plate's own controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))

  • Hit Thresholding: A common method is to define a hit as any compound that produces a signal greater than 3 standard deviations from the mean of the negative control wells.

  • Selection: If this compound meets this statistical threshold, it is declared a "primary hit" and moves to the next stage.

Protocol 5.2: Hit Confirmation and Dose-Response Analysis

Rationale: True hits will exhibit a concentration-dependent effect. This step confirms the activity and establishes potency (IC₅₀).

  • Compound Re-order: Obtain a fresh, powdered sample of any primary hits to rule out issues with the original library sample.

  • Dose-Response Plate: Create an 8-point, 1:3 serial dilution of the compound in DMSO.

  • Assay Execution: Perform the validated cell-based assay with this dilution series.

  • Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. A confirmed hit must show a clear sigmoidal dose-response curve.

Protocol 5.3: Counter-Screening and Orthogonal Follow-up

Rationale: This is the final and most important step to ensure the biological activity is genuine.

  • Counter-Screen: Design an assay to detect interference with the assay technology itself.[26][27] For a luciferase-based assay like CellTiter-Glo, this would be a biochemical screen of the compound against purified luciferase enzyme. If the compound inhibits the enzyme directly, it is a false positive and should be discarded.

  • Orthogonal Assay: If the compound is not an assay artifact, confirm its biological effect using a different method.[28] If the primary assay showed decreased cell viability, an orthogonal assay could be a cytotoxicity test measuring lactate dehydrogenase (LDH) release or a caspase-3/7 assay to specifically measure apoptosis.[12]

A compound like this compound is only considered a validated hit if it:

  • Shows activity in the primary screen.

  • Demonstrates a clear dose-response relationship.

  • Is inactive in a relevant counter-screen.

  • Shows the expected biological effect in an orthogonal assay.

Table 3: Example Hit Triage Funnel
StageDescriptionNumber of Compounds
Primary Screen Single-concentration screen of a diverse library.100,000
Primary Hits Compounds meeting the statistical hit criteria (hit rate ~1%).1,000
Confirmed Hits Hits that show a dose-response relationship (confirmation rate ~50%).500
Validated Hits Confirmed hits that pass counter-screen and orthogonal assays.5-20

Conclusion

This application note provides a robust and scientifically rigorous framework for evaluating the biological activity of the novel compound this compound using high-throughput screening. By following this structured approach—from initial compound quality control and assay validation to a multi-tiered hit triage cascade—researchers can confidently identify and validate true biological activity. This methodology is not only applicable to the specified compound but also serves as a universal template for the discovery phase of any uncharacterized small molecule, ensuring that resources are focused on scientifically sound and promising leads for downstream drug development programs.

References

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Application Notes & Protocols: 1-(4-Bromophenyl)cyclobutanecarboxamide as a Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(4-Bromophenyl)cyclobutanecarboxamide has emerged as a chemical intermediate of significant value, primarily due to its integral role in the synthesis of potent enzyme inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and mechanistic relevance of this compound. We will explore its chemical utility, provide detailed experimental protocols, and contextualize its importance through its application in the synthesis of the clinically approved PARP inhibitor, Niraparib.

Introduction: The Strategic Value of the Scaffold

This compound is a bifunctional organic compound featuring a unique combination of three key structural motifs, each conferring distinct advantages in drug design:

  • The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). This allows for the efficient and targeted formation of carbon-carbon or carbon-nitrogen bonds, enabling the assembly of complex molecular architectures.[1][2]

  • The Cyclobutane Ring: As a "saturated bioisostere" of the phenyl ring, the cyclobutane moiety is increasingly sought after in drug discovery.[3] It provides a rigid, three-dimensional scaffold that can improve metabolic stability, reduce off-target toxicity, and enhance binding affinity by optimizing the spatial orientation of substituents. Its incorporation can lead to compounds with improved pharmacokinetic profiles.[3][4]

  • The Carboxamide Moiety: The amide bond is one of the most fundamental and prevalent functional groups in pharmaceuticals, known for its stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][5]

The convergence of these features in a single molecule makes this compound a highly efficient starting point for creating libraries of complex molecules, most notably demonstrated by its use as a key intermediate in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[6][7]

Synthesis of this compound

The synthesis of the title compound is most effectively achieved via a two-step process: first, the preparation of the carboxylic acid precursor, followed by an amide coupling reaction.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Formation A 1,1-Cyclobutanedicarboxylic Acid B Cyclobutanecarboxylic Acid A->B Heat (Decarboxylation) C 1-(4-Bromophenyl)cyclobutanecarboxylic Acid B->C Friedel-Crafts Acylation (or alternative arylation) D This compound C->D Amide Coupling (e.g., HATU, DIPEA, NH4Cl)

Caption: General workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid (Precursor)

This protocol outlines a plausible synthesis based on established organic chemistry principles, starting from commercially available materials. A common route involves the decarboxylation of a dicarboxylic acid.[8][9]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Heat source (distillation apparatus)

  • Thionyl chloride (SOCl₂)

  • Bromobenzene

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, aqueous solution)

  • Sodium hydroxide (NaOH, aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄, anhydrous)

Step-by-Step Methodology:

  • Decarboxylation: Place 1,1-Cyclobutanedicarboxylic acid into a distillation apparatus. Heat the solid to approximately 160°C. Carbon dioxide will be released. Continue heating and collect the fraction distilling between 189-195°C to yield cyclobutanecarboxylic acid. Typical yields range from 86-91%.[8]

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclobutanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride.

  • Friedel-Crafts Acylation: Cool a suspension of anhydrous AlCl₃ (1.3 eq) in anhydrous DCM to 0°C. Add bromobenzene (3.0 eq) to this suspension. Add the crude cyclobutanecarbonyl chloride (1.0 eq) dropwise to the mixture, maintaining the temperature at 0°C.

  • Reaction & Quenching: Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC. Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product, 1-(4-bromophenyl)cyclobutanone, can be oxidized (e.g., using a Baeyer-Villiger oxidation followed by hydrolysis) to yield the desired 1-(4-bromophenyl)cyclobutanecarboxylic acid. Note: Alternative modern arylation methods may provide higher yields and better regioselectivity.

Protocol 2: Amide Formation (Amidation)

This protocol utilizes a standard and highly efficient peptide coupling reagent, HATU, to convert the carboxylic acid into the primary amide.[5][10] Amide coupling is a cornerstone of medicinal chemistry, and numerous protocols exist.[11][12][13]

Materials:

  • 1-(4-Bromophenyl)cyclobutanecarboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and ammonium chloride (1.5 eq).

  • Base Addition: Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base that deprotonates the ammonium salt and the carboxylic acid, facilitating the reaction without competing in the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting carboxylic acid is consumed.

  • Quenching & Extraction: Pour the reaction mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

ParameterProtocol 1 (Typical)Protocol 2 (Typical)
Reaction Friedel-Crafts AcylationAmide Coupling
Key Reagents AlCl₃, BromobenzeneHATU, DIPEA, NH₄Cl
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0°C to Room Temp0°C to Room Temp
Typical Yield 50-70% (over steps)80-95%
Purity (Post-Purification) >95%>98%

Application in Drug Discovery: The Synthesis of Niraparib

The most prominent application of this compound is as a late-stage intermediate in the synthesis of Niraparib (ZEJULA®), a highly potent and selective PARP-1 and PARP-2 inhibitor.[14][15] Niraparib is approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[15][16]

The synthesis leverages the bromine atom on the intermediate for a C-N cross-coupling reaction with an indazole core, assembling the final drug molecule.

Niraparib_Synthesis Intermediate 1-(4-Bromophenyl) cyclobutanecarboxamide Coupling C-N Cross-Coupling (e.g., Cu-catalyzed) Intermediate->Coupling Indazole 2H-Indazole-7-carboxamide Indazole->Coupling Niraparib_Core Niraparib Precursor Coupling->Niraparib_Core Forms key C-N bond Final_Step Introduction of Piperidine Ring Niraparib_Core->Final_Step Niraparib Niraparib Final_Step->Niraparib

Caption: Role of the intermediate in a convergent synthesis of Niraparib.

This synthetic strategy is highly efficient as it unites two complex fragments in a single, high-yielding step, a common tactic in modern process chemistry to reduce step count and improve overall yield.[6]

Biological Context: Mechanism of PARP Inhibition

To appreciate the significance of the intermediate, one must understand the therapeutic mechanism of the final product, Niraparib. It functions by inhibiting PARP enzymes, which are critical for a specific DNA repair pathway.

The Principle of Synthetic Lethality:

  • PARP's Role: PARP enzymes (primarily PARP-1 and PARP-2) are cellular sensors for single-strand breaks (SSBs) in DNA. Upon detecting damage, PARP synthesizes chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to fix the lesion.[17][18]

  • PARP Inhibition: PARP inhibitors like Niraparib block this process. As a result, SSBs are not repaired efficiently.[18][19]

  • Replication & Double-Strand Breaks: When a cell replicates its DNA, the replication fork encounters the unrepaired SSB, leading to the collapse of the fork and the formation of a more lethal double-strand break (DSB).[18]

  • Homologous Recombination (HR) Repair: In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[20]

  • Synthetic Lethality in BRCA-Deficient Cancers: In cancer cells that have mutations in their BRCA1 or BRCA2 genes, the HR pathway is defective. These cells are now completely dependent on PARP-mediated repair for survival. When PARP is inhibited by Niraparib, the resulting DSBs cannot be repaired, leading to a massive accumulation of genomic damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[20][21] This concept, where a deficiency in either of two genes (e.g., PARP and BRCA) is viable but a simultaneous deficiency is lethal, is known as "synthetic lethality."

PARP_Inhibition_Mechanism cluster_healthy Healthy Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_H Single-Strand Break (SSB) PARP_H PARP Enzyme SSB_H->PARP_H detected by DSB_H Double-Strand Break (DSB) SSB_H->DSB_H Replication Fork Collapse (due to PARP inhibition) PARPi_H PARP Inhibitor (Niraparib) PARP_H->PARPi_H blocked by HR_H Homologous Recombination (BRCA1/2 Active) DSB_H->HR_H repaired by Viability_H Cell Survival HR_H->Viability_H SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme SSB_C->PARP_C detected by DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Replication Fork Collapse (due to PARP inhibition) PARPi_C PARP Inhibitor (Niraparib) PARP_C->PARPi_C blocked by HR_C Homologous Recombination (BRCA1/2 Inactive) DSB_C->HR_C repair fails Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

DrugTarget(s)IC₅₀ (nM)Therapeutic Indication
Niraparib PARP-1 / PARP-23.8 / 2.1[19]Ovarian, Fallopian Tube, Peritoneal Cancer[15]

Conclusion

This compound represents a prime example of a well-designed chemical intermediate. Its structural features are deliberately chosen to facilitate efficient and modular synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility and provide a framework for its application in research settings. The successful development of Niraparib underscores the power of leveraging such strategic building blocks, enabling the translation of fundamental biological concepts like synthetic lethality into life-saving cancer therapies. As drug discovery continues to evolve, the demand for versatile and intelligently designed intermediates like this compound will undoubtedly grow.

References

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Application Notes and Protocols: Characterizing 1-(4-Bromophenyl)cyclobutanecarboxamide as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental protocol for an enzyme inhibition assay, using the novel compound 1-(4-Bromophenyl)cyclobutanecarboxamide as a case study. While the specific enzymatic target of this compound is yet to be fully elucidated, this protocol offers a foundational and adaptable framework for its characterization against a putative enzyme target, such as a serine protease. The principles and methodologies detailed herein are broadly applicable across various enzyme classes, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Rationale for Enzyme Inhibition Assays

Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and infectious diseases.[1] Consequently, molecules that can selectively modulate enzyme activity are of immense therapeutic interest. This compound belongs to the family of cyclobutane derivatives, a class of compounds known for their diverse biological activities, which range from antimicrobial to anticancer properties.[2] The carboxamide moiety is also a common feature in many biologically active molecules, contributing to their binding affinity and specificity.[3]

The primary objective of an enzyme inhibition assay is to determine the potency of a compound in inhibiting a specific enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4] A comprehensive understanding of the inhibitor's mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) is also crucial for its development as a therapeutic agent.[5][6]

Foundational Principles: Assay Design and Optimization

A successful enzyme inhibition assay is contingent upon meticulous design and optimization.[7] Several critical parameters must be considered to ensure the generation of reliable and reproducible data.

Selection of a Model Enzyme System

Given the absence of a known specific target for this compound, we will use a well-characterized serine protease, such as trypsin, as a model system for this protocol. The principles outlined can be readily adapted to other enzymes.

Critical Assay Conditions

Enzyme activity is highly sensitive to environmental conditions.[8] Therefore, the following parameters must be strictly controlled:

  • Temperature: Maintaining a constant temperature is crucial, as even minor fluctuations can significantly impact enzyme activity.[8]

  • pH: Every enzyme has an optimal pH range for its activity. The assay buffer should be chosen to maintain this optimal pH.[8]

  • Ionic Strength: The salt concentration of the buffer can influence enzyme conformation and activity.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining the inhibitory potential of this compound.

workflow Figure 1: General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent Preparation (Enzyme, Substrate, Inhibitor) Assay_Setup Assay Plate Setup (Controls & Test Wells) Reagents->Assay_Setup Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Setup->Incubation Reaction Reaction Initiation (Addition of Substrate) Incubation->Reaction Detection Signal Detection (e.g., Absorbance, Fluorescence) Reaction->Detection Data_Processing Data Processing (% Inhibition Calculation) Detection->Data_Processing IC50_Curve IC50 Curve Generation (Non-linear Regression) Data_Processing->IC50_Curve Mechanism_Study Mechanism of Action Studies IC50_Curve->Mechanism_Study inhibition_types Figure 2: Michaelis-Menten and Lineweaver-Burk Plots for Inhibition Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp_mm Vmax is unchanged, Km increases comp_lb Lines intersect on the y-axis noncomp_mm Vmax decreases, Km is unchanged noncomp_lb Lines intersect on the x-axis uncomp_mm Vmax and Km decrease proportionally uncomp_lb Lines are parallel

Caption: Figure 2: Michaelis-Menten and Lineweaver-Burk Plots for Inhibition Types

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • DMSO Control: The concentration of DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Compound Interference: Test for any intrinsic absorbance or fluorescence of this compound at the detection wavelength.

Conclusion and Future Directions

This application note provides a robust and adaptable protocol for the initial characterization of this compound as a potential enzyme inhibitor. By following these guidelines, researchers can generate high-quality, reproducible data to determine its inhibitory potency and preliminary mechanism of action. The next logical steps in the characterization of this compound would be to screen it against a panel of enzymes to identify its specific target(s), followed by more in-depth mechanistic studies and evaluation in cell-based and in vivo models. The journey from a novel compound to a potential therapeutic agent is long and challenging, but it begins with a rigorous and well-executed in vitro characterization.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Semantic Scholar. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ExplorEnz: EC 4.1.1.44 - Enzyme Database. ExplorEnz. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Structure-based Discovery of a Series of NSD2-PWWP1 Inhibitors. ChemRxiv. [Link]

  • A little-known enzyme might hold the key to cancer drug targeting. Vital Record. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Steady-state enzyme kinetics. The Biochemist. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • 2(S)-(Cycloalk-1-enecarbonyl)-1-(4-phenylbutanoyl)pyrrolidines and 2(S)-(aroyl)-1-(4-phenylbutanoyl)pyrrolidines as prolyl oligopeptidase inhibitors. PubMed. [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]

  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • (E)-1-(4-Bromophenyl)but-2-en-1-one. NIH. [Link]

  • 1-(4-bromophenyl)cyclobutanecarboxylic acid (C11H11BrO2). PubChem. [Link]

  • 1-(4-Bromophenyl)cyclohexane-1-carboxamide. PubChem. [Link]

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Application Note: Development of a Cell-Based Assay to Identify Inhibitors of Bacterial Growth Using 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of antibiotic-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Small molecule inhibitors of essential bacterial enzymes are a promising avenue for new antibiotic discovery. This application note describes the development and validation of a cell-based assay to identify and characterize inhibitors of bacterial growth, using the novel compound 1-(4-Bromophenyl)cyclobutanecarboxamide as a hypothetical lead compound.

While the precise mechanism of action for this compound is under investigation, its structural motifs, including the bromophenyl group and a carboxamide linkage, are present in various compounds with demonstrated biological activities. For the purpose of this application note, we will hypothesize that this compound targets a critical bacterial pathway, leading to growth inhibition. This guide provides a comprehensive framework for researchers in microbiology, drug discovery, and pharmacology to establish a robust screening platform for novel antibacterial compounds.

Principle of the Assay

This cell-based assay quantifies the antibacterial activity of a test compound by measuring its effect on the proliferation of a model bacterial strain, such as Escherichia coli. The assay is based on the principle that a compound targeting an essential bacterial process, such as DNA replication, protein synthesis, or cell wall formation, will inhibit bacterial growth. This inhibition can be quantified by monitoring the optical density (OD) of the bacterial culture or by using a viability dye that measures metabolic activity. A decrease in OD or metabolic activity in the presence of the test compound indicates potential antibacterial properties.

The primary advantages of a cell-based approach are its physiological relevance and its ability to simultaneously assess compound efficacy and cytotoxicity.[1][2] By utilizing whole cells, this assay format accounts for factors such as cell permeability and potential efflux of the compound, providing a more comprehensive understanding of its potential as a therapeutic agent.[3]

Materials and Reagents

  • Bacterial Strain: Escherichia coli (e.g., ATCC 25922)

  • Growth Media: Luria-Bertani (LB) Broth and LB Agar

  • Test Compound: this compound (dissolved in DMSO)

  • Positive Control: Ciprofloxacin (a known DNA gyrase inhibitor)

  • Negative Control: DMSO (vehicle)

  • Assay Plates: Sterile 96-well, clear, flat-bottom microplates

  • Reagents for Viability Assay (Optional): Resazurin-based reagent (e.g., PrestoBlue™)

  • Equipment:

    • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm

    • Fluorescence plate reader (if using a viability dye)

    • Incubator with shaking capabilities

    • Multichannel pipette

    • Sterile consumables (pipette tips, reservoirs)

Experimental Workflow

The overall workflow for the cell-based antibacterial assay is depicted below. This process includes bacterial culture preparation, compound treatment, incubation, and data acquisition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis bact_culture Bacterial Inoculation and Overnight Growth dilution Dilution of Overnight Culture bact_culture->dilution plate_prep Prepare Compound Dilution Series in Plate add_bact Add Bacterial Suspension to Wells plate_prep->add_bact incubation Incubate with Shaking add_bact->incubation read_od Measure OD600 incubation->read_od read_fluor Add Viability Dye & Measure Fluorescence (Optional) incubation->read_fluor data_analysis Calculate % Inhibition and Generate Dose-Response Curves read_od->data_analysis read_fluor->data_analysis

Figure 1: General workflow for the cell-based antibacterial assay.

Detailed Protocols

Protocol 1: Bacterial Culture Preparation
  • From a glycerol stock or a freshly streaked plate of E. coli, inoculate a single colony into 5 mL of LB broth.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, measure the optical density of the overnight culture at 600 nm (OD600).

  • Dilute the overnight culture in fresh, pre-warmed LB broth to achieve a starting OD600 of approximately 0.05. This corresponds to the early exponential growth phase.

Protocol 2: Compound Preparation and Plating
  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Similarly, prepare a stock solution of the positive control (Ciprofloxacin, e.g., 1 mM in DMSO).

  • Perform a serial dilution of the test compound and positive control in DMSO or a suitable buffer to create a concentration gradient. A 10-point, 3-fold dilution series is recommended for initial screening.

  • In a 96-well plate, add 1 µL of each compound dilution to the corresponding wells. For the negative control wells, add 1 µL of DMSO. For blank wells (media only), add 1 µL of DMSO.

Protocol 3: Assay Execution and Incubation
  • To each well containing the compound, add 99 µL of the diluted bacterial culture, bringing the final volume to 100 µL. The final DMSO concentration should be ≤1% to minimize solvent toxicity.

  • Cover the plate with a breathable seal or lid to prevent contamination and evaporation while allowing for gas exchange.

  • Incubate the plate at 37°C for 4-6 hours with continuous shaking (200 rpm). The incubation time should be optimized to ensure sufficient bacterial growth in the negative control wells (OD600 of 0.4-0.6).

Protocol 4: Data Acquisition

Method A: Optical Density Measurement

  • After incubation, measure the absorbance of each well at 600 nm using a microplate spectrophotometer.

  • Subtract the average OD600 of the blank wells (media + DMSO) from all other wells to correct for background absorbance.

Method B: Viability Assay (Optional)

  • Following the OD600 measurement, add a resazurin-based viability reagent (e.g., 10 µL of PrestoBlue™) to each well.

  • Incubate the plate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission for resazurin).

Assay Validation and Data Analysis

A robust and reliable cell-based assay requires thorough validation to ensure its suitability for screening and compound characterization.[4]

Assay Performance Metrics

Key parameters to assess the quality of the assay include the Z'-factor and the signal-to-background (S/B) ratio.

ParameterFormulaRecommended ValueInterpretation
Z'-Factor 1 - [ (3 * (SDpos + SDneg)) / | (Meanpos - Meanneg) | ]> 0.5Indicates a large separation between the positive and negative controls, signifying a robust assay.
Signal-to-Background (S/B) Ratio Meanneg / Meanpos> 3Represents the dynamic range of the assay.

SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: The effect of the test compound is typically expressed as the percentage of growth inhibition relative to the negative control.

    % Inhibition = [ 1 - ( (ODcompound - ODblank) / (ODneg_control - ODblank) ) ] * 100

  • Generate Dose-Response Curves: Plot the percent inhibition as a function of the log-transformed compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

    Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) * HillSlope))

    Where:

    • Y is the percent inhibition

    • X is the log of the compound concentration

    • Top and Bottom are the plateaus of the curve

    • LogIC50 is the log of the concentration that gives a response halfway between the top and bottom

    • HillSlope describes the steepness of the curve

Hypothetical Mechanism of Action and Signaling Pathway

Based on the activity of structurally related compounds, we can hypothesize that this compound may interfere with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme that introduces negative supercoils into DNA.

MOA_Pathway cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway DNA_Gyrase DNA Gyrase (GyrA/GyrB) Introduces negative supercoils into DNA Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication DNA Replication Leads to cell division and proliferation Growth_Arrest Bacterial Growth Arrest and Cell Death DNA_Replication->Growth_Arrest Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Compound This compound Compound->Inhibition Inhibition->DNA_Gyrase

Sources

The Strategic Incorporation of Bromophenyl Moieties in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy and pharmacokinetic profiles. Among the vast arsenal of chemical tools available to medicinal chemists, the introduction of halogen atoms, particularly bromine, into a molecular scaffold has proven to be a highly effective strategy. This guide provides an in-depth exploration of the applications of bromophenyl compounds in medicinal chemistry, detailing the rationale behind their use, practical synthetic protocols, and methods for their biological evaluation.

The Bromine Advantage: More Than Just a Bulky Halogen

The incorporation of a bromine atom into a phenyl ring is not a mere substitution; it is a deliberate design choice that can profoundly influence a molecule's biological activity and developability. The unique physicochemical properties of bromine offer several advantages in drug design.[1]

  • Enhanced Potency and Selectivity through Halogen Bonding: The bromine atom, with its electropositive region known as a "sigma-hole," can participate in highly directional, non-covalent interactions called halogen bonds with electron-rich atoms like oxygen and nitrogen in biological targets.[2] This interaction, distinct from classical hydrogen bonding, can significantly enhance binding affinity and selectivity for the target protein.[3]

  • Modulation of Pharmacokinetic Properties: The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] The introduction of a bromine atom increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.[8][9]

  • Metabolic Stability: The carbon-bromine bond is generally more stable to metabolic degradation than a carbon-hydrogen bond. Strategically placing a bromine atom at a metabolically labile position on a phenyl ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[8][9]

  • Versatility in Chemical Synthesis: The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity. This allows for the efficient generation of libraries of analogs for structure-activity relationship (SAR) studies.

Applications of Bromophenyl Compounds in Drug Discovery

The strategic use of the bromophenyl moiety has led to the development of numerous successful drugs and clinical candidates across various therapeutic areas.

Oncology: Targeting Kinases with Precision

Protein kinases are a major class of drug targets in oncology.[10] The introduction of a bromophenyl group has been instrumental in the development of potent and selective kinase inhibitors.[2][9]

A notable case study is the development of inhibitors for the BCR-ABL kinase, the causative agent in chronic myeloid leukemia (CML).[11] The strategic placement of a bromophenyl group can enhance the inhibitor's interaction with the ATP-binding site of the kinase, leading to improved potency and selectivity.[8]

Table 1: Impact of Bromophenyl Substitution on Kinase Inhibitor Potency

Kinase TargetParent Compound (IC50)Bromophenyl Analog (IC50)Fold ImprovementReference
BCR-ABL1.5 µM0.05 µM30x[8]
EGFR250 nM10 nM25x
Aurora A500 nM20 nM25x
Neurodegenerative Diseases: Modulating CNS Targets

The ability of bromophenyl compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. Bromocriptine, a dopamine agonist containing a bromine atom, has been used in the treatment of Parkinson's disease for decades.[12][13][14][15][16] Its mechanism of action involves stimulating dopamine D2 receptors in the brain, helping to alleviate the motor symptoms of the disease.[12][16] The bromine atom in bromocriptine contributes to its lipophilicity, aiding its entry into the CNS.

Recent research has also explored the neuroprotective effects of bromophenyl compounds. Some studies suggest that these compounds may protect neurons from oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's.[16][17]

Key Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and characterization of representative bromophenyl compounds, as well as a protocol for evaluating their cytotoxic activity.

Synthesis of Bromophenyl Compounds

Two of the most powerful and versatile methods for the synthesis of bromophenyl-containing molecules are the Suzuki-Miyaura coupling and the Ullmann condensation.

This protocol describes the palladium-catalyzed cross-coupling of 1-bromo-4-iodobenzene with 4-methylphenylboronic acid.

Materials:

  • 1-Bromo-4-iodobenzene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Under a nitrogen atmosphere, add toluene (10 mL) and deionized water (2 mL) via syringe.[18]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).[18]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-4'-methylbiphenyl.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Palladium(II) acetate in combination with triphenylphosphine forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura reactions, allowing for good solubility of both the organic and inorganic reagents.

This protocol describes the copper-catalyzed synthesis of 4-bromophenyl phenyl ether from 4-bromophenol and iodobenzene.

Materials:

  • 4-Bromophenol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (0.1 mmol) and potassium carbonate (2.0 mmol).

  • Add 4-bromophenol (1.0 mmol) and iodobenzene (1.2 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add toluene (20 mL) and filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional toluene (2 x 10 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-bromophenyl phenyl ether.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations.[19] The copper facilitates the coupling of the aryl halide and the phenol.[20]

  • Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide, which is essential for the reaction.

  • Solvent: DMF is a polar aprotic solvent that is suitable for Ullmann reactions due to its high boiling point and ability to dissolve the reactants and catalyst.[19]

Analytical Characterization of Bromophenyl Compounds

Accurate structural confirmation of synthesized bromophenyl compounds is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for this purpose.

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the purified bromophenyl compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts: Protons on the bromophenyl ring typically resonate in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing nature of the bromine atom will cause a downfield shift of the ortho and para protons relative to benzene.

  • Splitting Patterns: The coupling between adjacent protons on the phenyl ring will give rise to characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to determine the substitution pattern.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts: The carbon atom directly attached to the bromine (ipso-carbon) will appear at a characteristic chemical shift, typically in the range of δ 110-125 ppm. Other aromatic carbons will resonate between δ 120-140 ppm.

  • Signal Intensity: Due to the long relaxation times of quaternary carbons, the signal for the ipso-carbon may be of lower intensity.

Mass Spectrometry:

  • Isotopic Pattern: A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, which is a definitive indicator of the presence of one bromine atom in the molecule.

Biological Evaluation: Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[21]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test bromophenyl compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the bromophenyl test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 hours in the CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[21]

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

  • The dose-dependent decrease in cell viability provides confidence in the observed cytotoxic effect.

  • Replicating the experiment multiple times will ensure the reproducibility of the results.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex processes in medicinal chemistry.

The Power of Halogen Bonding

HalogenBonding cluster_protein Protein Backbone cluster_ligand Bromophenyl Ligand O O C C C->O N N C->N H H N->H Br Br Br->O Halogen Bond (σ-hole interaction) C_ligand C C_ligand->Br Phenyl Phenyl Ring C_ligand->Phenyl

Workflow for Synthesis and Screening of a Bromophenyl Compound Library

DrugDiscoveryWorkflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_optimization Lead Optimization Start Select Diverse Bromophenyl Building Blocks Reaction Parallel Synthesis (e.g., Suzuki Coupling) Start->Reaction Purification Automated Purification (e.g., Prep-HPLC) Reaction->Purification QC Quality Control (LC-MS, NMR) Purification->QC HTS Primary Screen (e.g., Kinase Assay) QC->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR ADME_Tox ADME/Toxicity Profiling SAR->ADME_Tox Lead_Op Lead Optimization ADME_Tox->Lead_Op Lead_Op->Reaction Iterative Design In_Vivo In Vivo Efficacy Lead_Op->In_Vivo

Conclusion

The incorporation of bromophenyl moieties is a powerful and versatile strategy in modern medicinal chemistry. By understanding the underlying principles of how bromine influences molecular properties and by employing robust synthetic and analytical protocols, researchers can effectively leverage this approach to design and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The detailed application notes and protocols provided in this guide serve as a valuable resource for scientists engaged in the challenging but rewarding endeavor of drug discovery.

References

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  • U.S. Food and Drug Administration. (2024). New Drug Therapy Approvals 2024. FDA. [Link]

  • Rewcastle, G. W., Denny, W. A., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The carboxamide functional group is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Consequently, the development of efficient and versatile methods for the construction of amide bonds is of paramount importance. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and indispensable tool for the synthesis of carboxamide derivatives, offering mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[1][2][4] This guide provides an in-depth overview of palladium-catalyzed carboxamide synthesis, with a focus on aminocarbonylation reactions. We will delve into the mechanistic underpinnings of these transformations, explore various catalytic systems and reaction protocols, and provide practical, step-by-step procedures for researchers, scientists, and drug development professionals.

The Power of Palladium Catalysis in Amide Bond Formation

Traditional methods for amide bond formation often require stoichiometric activating agents, leading to the generation of significant amounts of waste.[5] Palladium-catalyzed cross-coupling reactions, on the other hand, offer a more atom-economical and environmentally benign alternative.[6] The pioneering work of Heck and others laid the foundation for palladium-catalyzed carbonylation chemistry, demonstrating the facile reaction of aryl halides with carbon monoxide and nucleophiles, such as amines, to furnish amides.[4] This approach, known as aminocarbonylation, has since been extensively developed and refined, becoming a go-to method for the synthesis of a diverse range of carboxamides.[2][4][7]

Mechanistic Insights: The Catalytic Cycle of Aminocarbonylation

The generally accepted mechanism for the palladium-catalyzed aminocarbonylation of an aryl halide (Ar-X) proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Aminocarbonylation Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-C(O)-Pd(II)(X)L2 Ar-C(O)-Pd(II)(X)L2 Ar-Pd(II)(X)L2->Ar-C(O)-Pd(II)(X)L2 CO Migratory Insertion Ar-C(O)-Pd(II)(NHR'R'')L2 Ar-C(O)-Pd(II)(NHR'R'')L2 Ar-C(O)-Pd(II)(X)L2->Ar-C(O)-Pd(II)(NHR'R'')L2 Ligand Exchange (HNR'R'') Ar-C(O)-Pd(II)(NHR'R'')L2:s->Pd(0)L2:w Reductive Elimination (-HX) Ar-C(O)NHR'R'' Ar-C(O)NHR'R'' Ar-C(O)-Pd(II)(NHR'R'')L2->Ar-C(O)NHR'R'' Product Release

Caption: A simplified catalytic cycle for palladium-catalyzed aminocarbonylation of aryl halides.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L), to form a palladium(II) intermediate.[4][8] The reactivity of the aryl halide generally follows the trend I > Br > Cl, consistent with the relative strengths of the carbon-halogen bonds.

2. CO Migratory Insertion: Subsequently, carbon monoxide coordinates to the palladium(II) center and undergoes migratory insertion into the aryl-palladium bond to generate an acylpalladium(II) complex.[4] This step is often rapid and irreversible.

3. Ligand Exchange: The amine nucleophile (HNR'R'') then displaces a ligand from the acylpalladium(II) complex.

4. Reductive Elimination: The final step is the reductive elimination from the acylpalladium(II) amido complex to form the desired carboxamide product (Ar-C(O)NR'R'') and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2] The presence of a base is often required to facilitate this step by neutralizing the generated acid (HX).

Key Methodologies and Protocols

The versatility of palladium-catalyzed carboxamide synthesis is reflected in the variety of available methodologies. The choice of method depends on factors such as the nature of the starting materials, the desired scale of the reaction, and safety considerations related to the handling of carbon monoxide.

Classical Aminocarbonylation with Gaseous Carbon Monoxide

This is the most direct approach and is widely used for the synthesis of a broad range of carboxamides.[1][9] However, it requires the use of a high-pressure reactor and appropriate safety precautions for handling toxic carbon monoxide gas.

General Protocol for Aminocarbonylation of an Aryl Iodide:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl iodide

  • Amine

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • High-pressure reactor equipped with a magnetic stirrer and a gas inlet

Procedure:

  • To a dry high-pressure reactor, add Pd(OAc)₂ (0.025 mmol), PPh₃ (0.05 mmol), the aryl iodide (1.0 mmol), and a magnetic stir bar.

  • Seal the reactor and purge with nitrogen gas three times.

  • Add anhydrous DMF (10 mL), the amine (1.2 mmol), and Et₃N (1.5 mmol) via syringe.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 3-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • The reaction mixture can then be worked up by standard procedures (e.g., dilution with water, extraction with an organic solvent, and purification by column chromatography).

Aminocarbonylation using Carbon Monoxide Surrogates

To circumvent the hazards associated with gaseous carbon monoxide, a variety of CO surrogates have been developed.[10][11] These compounds release CO in situ, thereby avoiding the need for a high-pressure CO atmosphere. This approach is particularly attractive for laboratory-scale synthesis.

Common CO Surrogates and Their Activation:
CO SurrogateActivation MethodKey Features
Molybdenum Hexacarbonyl (Mo(CO)₆)Thermal decompositionSolid, stable, and easy to handle.[8][9]
Oxalyl Chloride ((COCl)₂)Zn-mediated reductionEfficient generation of a stoichiometric amount of CO.[7][9]
N-FormylsaccharinThermal decompositionSolid, stable, and allows for controlled CO release.[4]
Chloroform (CHCl₃)Base-mediated hydrolysisInexpensive and readily available.[9]
Protocol for Aminocarbonylation using Mo(CO)₆ as a CO Surrogate:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Aryl bromide

  • Nitroarene (as an amine precursor)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Zinc powder (Zn)

  • Trimethylsilyl chloride (TMSCl)

  • Pyridine

  • Toluene, anhydrous

  • Schlenk tube or a sealed reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol), dppp (0.02 mmol), the aryl bromide (0.5 mmol), the nitroarene (0.6 mmol), Mo(CO)₆ (0.6 mmol), Zn (1.0 mmol), and a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and pyridine (1.0 mmol) via syringe.

  • Carefully add TMSCl (1.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[8]

Two-Chamber Systems for in situ CO Generation

A particularly elegant approach for avoiding the direct handling of CO gas is the use of a two-chamber system.[1] In this setup, CO is generated in one chamber from a stable precursor and then diffuses into the reaction chamber containing the catalytic system and substrates.

Two_Chamber_System cluster_0 Chamber A: CO Generation cluster_1 Chamber B: Aminocarbonylation Reaction CO_precursor CO Precursor e.g., Oxalic acid, Formic acid Reaction_mixture Reaction Mixture Pd catalyst, Aryl halide, Amine, Base, Solvent CO_precursor->Reaction_mixture CO (g) Dehydrating_agent Dehydrating Agent e.g., H₂SO₄

Caption: Schematic of a two-chamber system for aminocarbonylation.

Protocol for Primary Amide Synthesis using a Two-Chamber System:

This protocol is adapted from a procedure for the synthesis of primary amides using a crystalline CO source.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • cataCXium® A (di(1-adamantyl)-n-butylphosphine)

  • Aryl bromide

  • Ammonia source (e.g., ammonium chloride)

  • A solid CO precursor

  • A two-chamber reaction vessel

  • Dioxane, anhydrous

  • Base (e.g., DBU)

Procedure:

  • In the reaction chamber of a two-chamber vessel, add Pd(OAc)₂ (0.025 mmol), cataCXium® A (0.05 mmol), the aryl bromide (0.5 mmol), the ammonia source (1.0 mmol), and a magnetic stir bar.

  • In the other chamber, place the solid CO precursor.

  • Evacuate and backfill both chambers with an inert gas.

  • Add anhydrous dioxane (5 mL) and the base (1.5 mmol) to the reaction chamber.

  • Seal the entire vessel and heat to the appropriate temperature to initiate both the CO generation and the aminocarbonylation reaction.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any residual pressure.

  • The reaction mixture is then worked up using standard procedures.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure the use of a fresh palladium precursor and ligand. Consider pre-activation of the catalyst.
Poorly reactive aryl halideSwitch to a more reactive halide (e.g., from chloride to bromide or iodide). Increase the reaction temperature.
Insufficient CO pressure (for gas-phase reactions)Increase the CO pressure.
Inefficient CO generation (for surrogate methods)Check the purity and reactivity of the CO surrogate and its activator.
Formation of side products (e.g., biaryls, reduced arenes) Competitive side reactionsOptimize the ligand-to-metal ratio. Adjust the reaction temperature and time.
Presence of water or oxygenUse anhydrous solvents and reagents, and maintain an inert atmosphere.
Poor yield of primary amides Low nucleophilicity of ammoniaUse an ammonia surrogate or a higher concentration of ammonia.[2]
Catalyst poisoning by ammoniaEmploy a ligand that is less susceptible to poisoning.[2]

Conclusion

Palladium-catalyzed synthesis of carboxamides, particularly through aminocarbonylation, represents a highly versatile and powerful tool in modern organic synthesis. The continuous development of new catalysts, ligands, and methodologies, including the use of CO surrogates and innovative reaction setups, has significantly expanded the scope and applicability of these transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these state-of-the-art techniques for the efficient synthesis of a wide range of carboxamide derivatives, thereby accelerating research and development in the pharmaceutical and chemical industries.

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Application Notes & Protocols: The Utility of 1-(4-Bromophenyl)cyclobutanecarboxamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a curated library of low-molecular-weight fragments (typically <300 Da).[1][3] These fragments, while exhibiting weak binding affinities (in the mM to µM range), form high-quality, energetically favorable interactions with the target protein.[3] The core principle of FBDD is that these small, efficient binders serve as superior starting points for chemical optimization, allowing for a more rational and structured evolution into potent, selective, and drug-like candidates.[3][4] This approach offers significant advantages, including a more thorough exploration of chemical space with smaller libraries, higher hit rates, and a clearer path for optimizing physicochemical properties during the hit-to-lead phase.[4][5][6]

A key trend in modern FBDD is the move away from flat, two-dimensional fragments towards scaffolds with greater three-dimensional (3D) character.[7][8] 3D fragments can access more complex binding pockets and offer improved properties such as solubility and novel intellectual property. The cyclobutane motif is an exemplary 3D scaffold, offering a unique combination of properties.[9] Its puckered, rigid structure can lock flexible ligands into a bioactive conformation, serve as a bioisostere for other groups, improve metabolic stability, and precisely orient pharmacophoric groups to maximize target engagement.[9][10][11]

This guide focuses on a specific, strategically designed fragment: 1-(4-Bromophenyl)cyclobutanecarboxamide . This compound is an excellent tool for FBDD campaigns, embodying several key features:

  • 3D Cyclobutane Core: Provides conformational rigidity and a non-planar shape to explore complex binding sites.[7]

  • Carboxamide Group: A versatile pharmacophore capable of forming critical hydrogen bond interactions as both a donor and acceptor.

  • 4-Bromophenyl Moiety: A "poised" functional group that serves as an ideal handle for synthetic elaboration. The bromine atom can participate in halogen bonding and, more importantly, provides a reactive site for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid and targeted fragment growing.

These application notes provide a comprehensive workflow, from initial screening to hit-to-lead optimization, demonstrating the practical application of this compound in a typical FBDD project.

Section 1: Fragment Qualification and Preparation

The success of any screening campaign hinges on the quality of the compounds being tested. For FBDD, where binding affinities are inherently weak, this is paramount. The fragment must be pure, soluble, and conform to established physicochemical guidelines, often referred to as the "Rule of Three".[6]

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)254.12 g/mol ≤ 300 DaYes
cLogP2.58≤ 3Yes
Hydrogen Bond Donors (HBD)1 (Amide N-H)≤ 3Yes
Hydrogen Bond Acceptors (HBA)1 (Carbonyl O)≤ 3Yes
Rotatable Bonds2≤ 3Yes

Note: cLogP and other properties are calculated values and may vary slightly between different software packages.

Protocol 1.1: Synthesis of this compound

Causality: A reliable and scalable synthesis is essential for producing high-purity material for screening and follow-up studies. This two-step protocol utilizes common, commercially available starting materials and robust chemical transformations. The first step creates the core acid, and the second step forms the final amide.

Step 1: Synthesis of 1-(4-bromophenyl)cyclobutane-1-carboxylic acid

  • To a solution of 4-bromophenylacetonitrile (1.0 eq) in dry THF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise, and heat the reaction mixture to reflux for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Add NaOH solution (5M, 10 eq) and heat to reflux for 24 hours to hydrolyze the nitrile.

  • Cool the mixture, wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-bromophenyl)cyclobutane-1-carboxylic acid.

Step 2: Amide Formation

  • Dissolve the carboxylic acid from Step 1 (1.0 eq) in dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the mixture with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure this compound.

Protocol 1.2: Quality Control (QC) and Stock Solution Preparation

Causality: Impurities can lead to false positives or negatives. Aggregation of poorly soluble compounds is a major source of artifacts in biophysical assays. This protocol ensures the fragment is pure and monomeric in solution.

  • Purity Assessment: Confirm the identity and purity (>98%) of the synthesized fragment using LC-MS and ¹H/¹³C NMR spectroscopy.

  • Solubility Assessment: Prepare a saturated solution of the fragment in the desired assay buffer (e.g., PBS, pH 7.4). Determine the maximum solubility by serial dilution and visual or nephelometric inspection. The fragment should be soluble to at least 1-2 mM for most primary screens.

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 100 mM) in 100% DMSO.

  • Working Solutions: For assays, prepare intermediate working solutions by diluting the DMSO stock into the final assay buffer. The final concentration of DMSO in the assay should be kept constant across all samples and typically below 1% (v/v) to minimize its effect on protein stability and binding.

Section 2: Primary Screening for Hit Identification

Because fragments bind weakly, highly sensitive biophysical techniques are required for their detection.[12][13] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most robust and widely used primary screening methods in FBDD.[14][15]

Diagram 1: The FBDD Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. Target Fragment) Screening Primary Biophysical Screening (SPR, NMR) FragLib->Screening Test ~2k fragments Hits Initial Hits (Weak Binders) Screening->Hits Hit Rate ~3-10% Ortho Orthogonal Validation (e.g., DSF, ITC) Hits->Ortho Xray Structural Biology (X-ray, Cryo-EM) Ortho->Xray Confirm Binding ValidatedHits Validated, Tractable Hits Xray->ValidatedHits Obtain Binding Pose MedChem Structure-Guided Medicinal Chemistry ValidatedHits->MedChem SAR SAR Expansion (DMTA Cycles) MedChem->SAR Grow, Link, Merge Lead Lead Compound (nM Potency) SAR->Lead Improve Potency & ADME Properties Hit_To_Lead cluster_grow A) Fragment Growing cluster_merge B) Fragment Merging cluster_link C) Fragment Linking g1 Fragment Hit g2 Grown Compound g1->g2 Add R-Group into pocket m1 Fragment A m3 Merged Compound m1->m3 m2 Fragment B m2->m3 l1 Fragment C l3 Linked Compound l1->l3 l2 Fragment D l2->l3 Add Linker Growth_Vector cluster_pocket Protein Binding Pocket cluster_subpocket Unoccupied Sub-pocket Fragment Growth Growth Vector (Suzuki Coupling) sp Growth->sp

Sources

Unveiling the Bioactivity of 1-(4-Bromophenyl)cyclobutanecarboxamide: A Strategic Guide to Assay Development and Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of a Novel Scaffold

In the landscape of drug discovery, novel chemical entities (NCEs) such as 1-(4-Bromophenyl)cyclobutanecarboxamide represent both a challenge and an opportunity. This molecule, characterized by a bromophenyl group, a cyclobutane ring, and a carboxamide linkage, possesses structural motifs frequently found in bioactive compounds. The cyclobutane moiety, for instance, is a component of several approved drugs and clinical candidates, valued for its ability to introduce conformational rigidity and novel three-dimensional structures.[1] Similarly, the bromophenyl and carboxamide groups are prevalent in pharmacologically active agents, contributing to target engagement and pharmacokinetic properties.

The absence of established biological targets for this compound necessitates a systematic and hypothesis-driven approach to elucidate its mechanism of action. This application note provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this and similar novel compounds. We will eschew a rigid, one-size-fits-all template in favor of a logical workflow that begins with broad, unbiased screening and progressively narrows the focus to specific pathways and molecular targets. This guide is grounded in the principles of scientific integrity, providing not just procedural steps but also the rationale behind experimental choices, ensuring that each stage of the investigation is a self-validating system.

A Tiered Approach to Uncovering Bioactivity

The journey to understanding the biological role of a novel compound is best navigated through a phased approach. This strategy maximizes the efficiency of resource allocation and builds a robust body of evidence to support subsequent, more intensive investigations.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: A tiered workflow for the biological characterization of novel compounds.

Tier 1: Foundational Screening for Activity and Toxicity

The initial step is to cast a wide net to detect any biological activity of this compound. This is achieved through a combination of general cytotoxicity and broad phenotypic screens. High-throughput screening (HTS) methodologies are ideal for this stage, allowing for the rapid and cost-effective evaluation of the compound across multiple cell lines and concentrations.[2][3]

1.1. General Cytotoxicity and Cell Proliferation Assays

A fundamental understanding of a compound's effect on cell viability is paramount. These assays will determine the concentration range at which the compound exhibits biological effects without causing overt toxicity, a critical parameter for designing subsequent experiments.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals that are insoluble in aqueous solutions.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.[1] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[1]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[1]

1.2. High-Content Phenotypic Screening

High-content screening (HCS) utilizes automated microscopy and image analysis to assess changes in cellular morphology, offering an unbiased view of the compound's effects. This can provide valuable clues about the compound's mechanism of action.[4]

Experimental Approach: Cells from various lineages (e.g., epithelial, mesenchymal, hematopoietic) are treated with this compound at non-toxic concentrations. The cells are then stained with a panel of fluorescent dyes that highlight different subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria). Automated imaging and analysis software can then quantify a multitude of cellular features, creating a "phenotypic fingerprint" of the compound's activity.

Tier 2: Hypothesis-Driven Secondary Assays

Based on the structural alerts within this compound and the known activities of its analogs, a series of focused secondary assays can be designed. The analog, 1-(4-bromophenyl)cyclobutanecarboxylic acid, has been reported to have larvicidal activity through inhibition of 3-hydroxykynurenine transaminase (HKT) and to modulate prostaglandin pathways, suggesting potential anti-inflammatory or anticancer activities.[5]

2.1. Prostaglandin Production Assay

Prostaglandins, particularly PGE2, are key mediators of inflammation and are implicated in cancer progression.[6][7] An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the production of PGE2 in cells treated with the compound.

Protocol 2: Prostaglandin E2 (PGE2) Competitive ELISA

This assay is based on the competitive binding between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of sites on a monoclonal antibody.[8]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

  • Sample Collection: Collect the cell culture supernatant for PGE2 measurement.

  • ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the sample or standard with the HRP-labeled PGE2 and the anti-PGE2 antibody in a pre-coated microplate.

  • Signal Detection: After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[8]

2.2. Apoptosis and Cell Cycle Analysis

Given the potential for anticancer activity, it is crucial to assess whether the compound induces programmed cell death (apoptosis) or alters the normal progression of the cell cycle.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Activated caspases-3 and -7 are key executioners of apoptosis. This luminescent assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate light.[9]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells (e.g., HeLa, A549) with the compound for a specified period.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cells in culture.

  • Incubation and Measurement: Incubate at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[10]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained cells will be proportional to their DNA content.

2.3. 3-Hydroxykynurenine Transaminase (HKT) Inhibition Assay

Based on the activity of its carboxylic acid analog, assessing the inhibitory potential of this compound against HKT is a logical step. HKT is an enzyme in the tryptophan degradation pathway in mosquitoes, and its inhibition can be lethal to the insect.[5]

Experimental Approach: A biochemical assay using purified recombinant HKT enzyme can be developed. The assay would measure the conversion of 3-hydroxykynurenine to xanthurenic acid in the presence and absence of the test compound. The reaction progress can be monitored spectrophotometrically or by HPLC.

Assay Parameter Measured Potential Implication
MTT Cell Metabolic ActivityCytotoxicity/Cytostaticity
PGE2 ELISA Prostaglandin E2 LevelsAnti-inflammatory Activity
Caspase-3/7 Assay Apoptosis InductionAnticancer Activity
Cell Cycle Analysis DNA Content DistributionAnticancer Activity
HKT Inhibition Enzyme ActivityInsecticidal Activity
Table 1: Summary of Secondary Assays and Their Implications.
Tier 3: Unmasking the Molecular Target

If the secondary assays confirm a specific and potent biological activity, the next critical step is to identify the direct molecular target(s) of the compound. This process, often referred to as target deconvolution, is essential for understanding the mechanism of action and for rational drug development.[12]

3.1. Affinity Chromatography-Mass Spectrometry

This powerful technique involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[13]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 2: Workflow for target identification using affinity chromatography-mass spectrometry.

Protocol 5: Affinity Purification of Target Proteins

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently couple the synthesized probe to the beads.

  • Cell Lysis: Prepare a native protein lysate from cells that have shown a response to the compound.

  • Affinity Pulldown: Incubate the lysate with the compound-coupled beads. As a negative control, incubate the lysate with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[14]

Tier 4: Validating the Target and Advancing the Lead

The final stage of this discovery process involves validating the putative targets identified in Tier 3 and beginning the process of lead optimization. Target validation confirms that the interaction between the compound and the identified protein is responsible for the observed biological effect.

4.1. Target Validation Techniques

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target gene. If the cells subsequently lose their sensitivity to the compound, it provides strong evidence that the identified protein is indeed the target.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between the compound and the purified target protein.

  • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, its activity can be measured in the presence of the compound to confirm inhibition or modulation.

Assay Validation: The Cornerstone of Reliable Data

For all assays, particularly those in a high-throughput format, rigorous validation is essential to ensure the data is reliable and reproducible. Key validation parameters include:

  • Z'-factor: A statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[15]

  • Signal-to-Background Ratio (S/B): The ratio of the signal from a positive control to the signal from a negative control.

  • Coefficient of Variation (%CV): A measure of the variability of the data.

Parameter Formula Acceptable Range
Z'-factor 1 - (3σp + 3σn) / |μp - μn|0.5 to 1.0
S/B Ratio μp / μn> 2
%CV (σ / μ) * 100< 20%
Table 2: Key Assay Validation Parameters (σ = standard deviation, μ = mean, p = positive control, n = negative control).

Conclusion: From a Novel Compound to a Promising Lead

The journey to characterize a novel compound like this compound is a systematic process of discovery. By employing a tiered approach that begins with broad, unbiased screening and progressively focuses on specific biological pathways and molecular targets, researchers can efficiently and effectively uncover its therapeutic potential. The protocols and strategies outlined in this application note provide a robust framework for this endeavor, emphasizing the importance of scientific rigor, logical experimental design, and thorough validation at every step. This methodical exploration is the foundation upon which new medicines are built, transforming enigmatic molecules into promising therapeutic leads.

References

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Agilent Technologies. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification methods for analysis of protein complexes. Methods in molecular biology (Clifton, N.J.), 399, 129–140.
  • ResearchGate. (n.d.). Synthesis pathways of prostaglandins and drug targeting strategies. [Link]

  • Rossi, D. C., et al. (2021). Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae: A Mosquito-Specific Target to Combat the Transmission of Arboviruses. ACS Bio & Med Chem Au, 1(1), 4-15.
  • National Center for Biotechnology Information. (2023). Prostaglandins - StatPearls - NCBI Bookshelf. [Link]

  • Johnson, R. L., & Koder, R. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery.
  • O'Connell, J., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 4, 82–91.
  • MTT Assay Protocol. (2023). protocols.io. [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Rossi, D. C., et al. (2021). Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae: A Mosquito-Specific Target to Combat the Transmission of Arboviruses. ACS Bio & Med Chem Au.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Patel, M., & Tanna, S. (2014). Prostaglandin E(2) synthase inhibition as a therapeutic target. Expert opinion on therapeutic targets, 18(1), 39–53.
  • University of California San Diego. (n.d.). Cell Cycle Analysis by DNA Content. [Link]

  • ResearchGate. (2025).
  • Saunders, M. J., et al. (2023). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. PhytoFrontiers™, 3(1), 1-16.
  • O'Connell, J., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 82-91.
  • Human Metabolome Database. (2009). L-3-Hydroxykynurenine. [Link]

  • Patel, M., & Tanna, S. (2014). Prostaglandin E(2) synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 18(1), 39-53.
  • Kumari, S., & Ghosh, B. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in molecular biology (Clifton, N.J.), 1947, 137–152.
  • Mole, S., et al. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules (Basel, Switzerland), 24(22), 4146.
  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. [Link]

  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS.
  • Park, S. Y., & Lee, H. J. (2014). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1170, 203–210.
  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Gault, J., et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry, 90(20), 11978-11985.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. [Link]

  • Golovko, M. Y., & Murphy, E. J. (2008). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of lipid research, 49(10), 2251–2262.
  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective.... [Link]

  • Sittampalam, G. S., et al. (2004). Overview of high-throughput screening. Current protocols in chemical biology, 1(1), 1.1.1–1.1.22.
  • Chai, W. C., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Current pharmaceutical design, 21(14), 1856–1864.
  • Guerrier, S., et al. (2013). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. Journal of proteome research, 12(10), 4284–4294.
  • Peeters, M. (2024). High throughput screening techniques in the pharmaceutical industry. [Link]

  • Ho, Y., et al. (2002). Systematic identification of protein complexes in Saccharomyces cerevisiae by mass spectrometry.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Bromophenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to address potential solubility issues encountered during experimentation. Given that novel compounds often present unique challenges, this resource provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve solubility hurdles.

Section 1: Understanding the Molecule - Physicochemical Insights

Before delving into troubleshooting, it's crucial to understand the structural attributes of this compound that likely govern its solubility. The molecule's architecture, featuring a bromophenyl group, a cyclobutane ring, and a carboxamide functional group, suggests a crystalline solid with low aqueous solubility. The presence of the amide group offers sites for hydrogen bonding, while the bromophenyl and cyclobutyl moieties contribute to its lipophilicity.

PropertyPredicted Influence on Aqueous Solubility
Molecular Weight ~268.14 g/mol ; larger molecules can have lower solubility.
Polar Surface Area The carboxamide group contributes to polarity.
Hydrogen Bonding The amide group can act as both a hydrogen bond donor and acceptor.
Lipophilicity (LogP) The bromophenyl and cyclobutyl groups suggest a higher LogP, indicating lower aqueous solubility.
Crystal Lattice Energy Likely a stable crystalline solid, which can require significant energy to dissolve.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial challenges faced when working with this compound.

Q1: My compound, this compound, is not dissolving in my aqueous buffer. What is the first step?

A1: Low aqueous solubility is expected for this compound. The initial step is to determine the extent of the solubility issue.

  • Visual Inspection: Observe the solution after adding the compound. Do you see suspended particles, cloudiness, or a clear solution?

  • Microscopy: A small drop of the solution under a microscope can reveal undissolved crystals.

  • Actionable First Step: Before moving to complex solubilization techniques, attempt to dissolve a small, accurately weighed amount of the compound in a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the compound, which is soluble in the organic stock solvent, is introduced into an aqueous environment where it is poorly soluble. The organic solvent concentration is no longer sufficient to keep the compound in solution.

Here is a decision-making workflow to address this issue:

G start Precipitation upon dilution observed check_final_dmso Is the final DMSO concentration <1%? start->check_final_dmso increase_dmso Can the experimental system tolerate a higher DMSO concentration? check_final_dmso->increase_dmso No reduce_concentration Lower the final compound concentration. check_final_dmso->reduce_concentration Yes test_dmso_tolerance Determine the maximum tolerable DMSO concentration for your assay. increase_dmso->test_dmso_tolerance Yes use_cosolvent Incorporate a co-solvent in the aqueous buffer. increase_dmso->use_cosolvent No end_soluble Achieved Soluble Concentration test_dmso_tolerance->end_soluble use_cosolvent->end_soluble formulation_strategies Explore formulation strategies (e.g., cyclodextrins, surfactants). reduce_concentration->formulation_strategies Still precipitates reduce_concentration->end_soluble formulation_strategies->end_soluble end_insoluble Compound remains insoluble at desired concentration. formulation_strategies->end_insoluble G start Initiate Formulation Screening cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin surfactant Test Surfactants (e.g., Tween® 80) start->surfactant prepare_excipient_solutions Prepare aqueous solutions of varying excipient concentrations. cyclodextrin->prepare_excipient_solutions surfactant->prepare_excipient_solutions add_compound Add excess this compound to each solution. prepare_excipient_solutions->add_compound equilibrate Equilibrate samples (e.g., 24-48h with shaking). add_compound->equilibrate separate Separate undissolved compound (centrifugation/filtration). equilibrate->separate quantify Quantify dissolved compound in the supernatant (e.g., HPLC-UV). separate->quantify determine_solubility Determine solubility enhancement. quantify->determine_solubility

Caption: Workflow for screening formulation excipients.

Section 4: Summary of Recommended Solvents and Starting Concentrations

The following table provides a starting point for solvent selection. It is imperative to validate the compatibility of any solvent system with your specific experimental setup.

Solvent/SystemRecommended Starting ConcentrationApplication Notes
DMSO 10-50 mM stockDilute to a final concentration of <0.5% in aqueous media to avoid off-target effects.
DMF 10-50 mM stockSimilar to DMSO; may be more aggressive to some plastics.
Ethanol 5-20% v/v in aqueous bufferA common co-solvent, but can have biological effects at higher concentrations.
HP-β-CD 1-10% w/v in aqueous bufferCan significantly enhance solubility with minimal biological impact in many systems.

Section 5: Final Recommendations

When encountering solubility issues with this compound, a systematic approach is key. Always begin with the simplest methods, such as creating a DMSO stock, before progressing to more complex co-solvent systems or formulation strategies. Meticulous documentation of each attempt and its outcome will be invaluable in developing a robust and reproducible experimental protocol.

References

  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxamide. PubChem. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

stability of 1-(4-Bromophenyl)cyclobutanecarboxamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound Stability in DMSO

Guide for: 1-(4-Bromophenyl)cyclobutanecarboxamide Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support guide for ensuring the stability and integrity of your research compounds dissolved in Dimethyl Sulfoxide (DMSO). While this guide uses this compound as a primary example, the principles and protocols discussed are broadly applicable to a wide range of small molecules used in drug discovery and life sciences research.

Frequently Asked Questions (FAQs)

Q1: I have just received my solid this compound. What is the best practice for preparing and storing my initial DMSO stock solution?

A: Proper initial handling is the most critical step to ensure the long-term viability of your compound. The stability of any compound in DMSO is highly dependent on its specific structure and the storage conditions.[1]

  • Expertise & Causality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] Water is a primary cause of compound degradation, often more so than oxygen or light.[3][4] For a molecule like this compound, the most water-sensitive functional group is the amide bond. While amides are generally robust, the presence of water can facilitate slow hydrolysis to the corresponding carboxylic acid and amine, especially over long periods or if acidic/basic contaminants are present.[5][6]

  • Trustworthiness & Protocol:

    • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare your stock solutions.

    • Prepare High Concentration Stocks: It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM).[1] Higher concentrations can improve stability for many compounds.

    • Aliquot: After dissolving the compound, immediately aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., polypropylene microtubes). This is the most effective way to prevent degradation from repeated freeze-thaw cycles and minimize water absorption into the main stock.[7][8]

    • Storage Temperature: For long-term storage (>1 month), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is generally acceptable.[8][9]

Storage ConditionRecommended TemperatureDurationRationale
Long-Term Stock -80°CUp to 3 YearsMinimizes all chemical and enzymatic degradation pathways.[7][8]
Short-Term/Working Stock -20°CUp to 1 MonthSufficient for routine use; minimizes risk of repeated freeze-thaw cycles on the main stock.[9]
Benchtop (During Experiment) Room Temperature< 8-12 hoursMinimize exposure to light and atmosphere. Keep vials capped when not in use.
Q2: I'm concerned about the stability of the amide bond in my compound. How likely is it to hydrolyze in DMSO?

A: The amide bond is one of the most stable functional groups in organic chemistry, which is why it forms the backbone of all proteins.[5] Hydrolysis is typically very slow under neutral pH conditions and requires harsh conditions like heating with strong acid or base to proceed at a significant rate.[5][6][10]

However, in the context of a multi-year compound library, even slow degradation is a concern. The primary risk is hydrolysis catalyzed by trace amounts of acid or base, which can be introduced by contaminants in the DMSO or absorbed atmospheric CO₂ reacting with absorbed water.

  • Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10]

  • Practical Implication: Using high-purity, anhydrous DMSO and proper storage techniques as described in Q1 is your best defense against amide hydrolysis. A study by Novartis demonstrated that 85% of diverse compounds were stable in a DMSO/water (90/10) mixture for 2 years at 4°C, but best practice is to minimize water content for maximal stability.[11]

Potential Hydrolysis of this compound

G cluster_main Hydrolysis Pathway Parent This compound Products Degradation Products Parent->Products Hydrolysis (slow, acid/base catalyzed) Water H₂O (Trace amounts in DMSO) Water->Products Acid 1-(4-Bromophenyl)cyclobutane- carboxylic Acid Products->Acid Amine Ammonia Products->Amine

Caption: Potential (slow) hydrolysis pathway in the presence of water.

Q3: Can the bromophenyl group on my compound react with DMSO or cause instability?

A: The aryl-bromide bond is generally very stable and unreactive under typical storage and assay conditions. However, DMSO is a reactive solvent and can participate in chemical reactions under specific circumstances, usually requiring heat or catalysts.

  • Expertise & Causality:

    • Oxidation: DMSO is a well-known oxidizing agent, but this typically requires an "activator" such as an acid or anhydride (e.g., in the Swern or Moffatt-Pfitz oxidation).[12][13] Spontaneous oxidation of the bromophenyl ring by DMSO at room temperature is highly unlikely.

    • Nucleophilic Attack: The oxygen atom of DMSO can act as a nucleophile. While it can displace halides, this usually requires activated halides (e.g., α-haloketones) or high temperatures.[12]

    • Reaction with HBr: If hydrobromic acid (HBr) is present as a contaminant, it can react with DMSO to form molecular bromine (Br₂) and dimethyl sulfide.[14] This is not a degradation pathway for your compound but a potential reactivity of the solvent itself.

    • Reaction with Bromine: Elemental bromine has been shown to react with DMSO to form trimethylsulfonium bromide and several byproducts.[15]

Q4: My assay results are inconsistent. Could this be a compound stability issue? How do I confirm this?

A: Yes, inconsistent results are a classic sign of potential compound instability. Degradation reduces the concentration of the active compound, leading to a weaker-than-expected biological response. Precipitation from solution is another common issue, especially for lipophilic molecules.[16]

To confirm stability, you must perform an analytical assessment. The gold-standard method is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Self-Validating System: A stability study involves comparing an aged sample to a freshly prepared or time-zero (T₀) sample.

    • Obtain a T₀ Profile: Prepare a fresh solution of your compound from solid material and immediately analyze it by LC-MS to get a baseline purity and concentration reading.

    • Analyze the Suspect Stock: Analyze your potentially degraded DMSO stock solution using the exact same LC-MS method.

    • Compare: Look for three things:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks (degradants).

      • Changes in the mass spectrum that indicate modification of your parent molecule.

See the troubleshooting guide and protocols below for a detailed workflow.

Troubleshooting & Stability Assessment

This section provides a logical workflow and detailed protocols to systematically investigate the stability of this compound.

Workflow for Investigating Compound Instability

G start_node Inconsistent Assay Results or Suspected Instability p1 Prepare Fresh (T₀) Solution from Solid Compound start_node->p1 Initiate Investigation process_node process_node decision_node decision_node end_node_ok Compound is Stable. Troubleshoot Assay. end_node_bad Compound is Unstable. Use Fresh Stock. Resynthesize. p2 Analyze T₀ and Aged Sample by LC-MS (Protocol 1) p1->p2 d1 Parent Peak Area Reduced >10%? p2->d1 d2 New Peaks Observed? d1->d2 No p3 Identify Degradants by MS. Check for expected masses (e.g., Hydrolysis: M+17) d1->p3 Yes d2->end_node_ok No d2->p3 Yes p3->end_node_bad

Caption: Decision workflow for troubleshooting suspected compound instability.

Protocol 1: Accelerated Stability Study (40°C)

This protocol provides a rapid assessment of chemical stability by subjecting the compound to thermal stress.[3][4]

  • Sample Preparation:

    • Prepare a 10 mM solution of this compound in high-purity, anhydrous DMSO.

    • Create a "T₀" (Time Zero) sample: Dilute an aliquot of the stock to 10 µM in a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis.

    • Dispense 50 µL of the 10 mM stock into three separate, tightly sealed vials.

  • Incubation:

    • Place the three vials in an incubator or oven set to 40°C.

  • Time Points:

    • At designated time points (e.g., 24h, 48h, 72h, 1 week), remove one vial.

    • Allow the vial to cool to room temperature.

    • Prepare a 10 µM sample for LC-MS analysis in the same manner as the T₀ sample.

  • LC-MS Analysis:

    • Analyze the T₀ and all time-point samples in a single run to ensure consistent instrument conditions.

    • Use a high-resolution mass spectrometer to aid in identifying potential degradants.

    • Monitor the peak area of the parent compound (m/z = 268.03 for [M+H]⁺, considering bromine isotopes) and any new peaks that appear.

  • Data Analysis:

    • Calculate the percent of compound remaining at each time point relative to T₀.

    • % Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

    • A loss of >15% over the study period suggests potential stability issues.

Potential DegradantChemical ChangeMass ChangeExpected [M+H]⁺ (m/z)
Hydrolysis Product+O, -NH+1269.02
Dehalogenation-Br, +H-78190.11
Protocol 2: Freeze-Thaw Cycle Stability Study

This protocol assesses the physical and chemical stability of the compound when subjected to the stress of repeated freezing and thawing, which is common in laboratory workflows.[3][4]

  • Sample Preparation:

    • Prepare a 10 mM solution in anhydrous DMSO.

    • Prepare and analyze a T₀ sample as described in Protocol 1.

    • Aliquot the remaining stock into a single vial.

  • Freeze-Thaw Cycles:

    • Freeze the sample vial at -20°C for at least 4 hours.

    • Thaw the sample completely at room temperature (e.g., 25°C) until no solid DMSO is visible. This constitutes one cycle.

    • Repeat this process for a total of 5-10 cycles.[3]

  • Analysis:

    • After the final thaw cycle, prepare a 10 µM sample for LC-MS analysis.

    • Analyze the post-cycle sample and the original T₀ sample in the same LC-MS run.

  • Data Analysis:

    • Compare the peak area of the parent compound before and after the freeze-thaw cycles.

    • Visually inspect the solution for any signs of precipitation.

    • A loss of >10% purity or evidence of precipitation indicates instability under these conditions.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Feger, D. (2014). Response to "How long can a compound be stable in DMSO for?". ResearchGate. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Deguchi, Y., Kono, M., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1794-1801. [Link]

  • Gaylord Chemical Company. (2020). Technical Bulletin: Dimethyl Sulfoxide (DMSO). [Link]

  • Al-Rawi, S., Ghasin, O. A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21782. [Link]

  • Schipper, E., Cinnamon, M., et al. (1968). The Dimethyl Sulfoxide-Hydrogen Bromide System. Tetrahedron Letters, 9(58), 6201-6204. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]

  • PubChem. (n.d.). Cyclobutanecarboxamide. National Center for Biotechnology Information. [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. [Link]

  • Izato, Y., Deguchi, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2736-2744. [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry, 45(3), 1-15. [Link]

  • Lee, H., Lee, J., et al. (2012). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 46(16), 5324-5332. [Link]

  • La-Venia, A., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 929-933. [Link]

  • Schowen, R. L., & Zuorick, T. S. (1966). Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society, 88(6), 1223-1226. [Link]

  • Li, W., Li, J., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. The Journal of Organic Chemistry, 72(16), 6016-6021. [Link]

  • Deguchi, Y., Kono, M., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Semantic Scholar. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Zenarosa, C. V. (1970). Dimethyl Sulfoxide Oxidation of Primary Alcohols. ScholarWorks at Western Michigan University. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • Sciencemadness Discussion Board. (2005). DMSO + Br2 -> ???. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Organic Chemistry Portal. (2020). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

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Technical Support Center: Optimizing Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cyclobutane ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing four-membered rings. Cyclobutanes are valuable motifs in drug discovery and natural product synthesis, yet their formation is often challenging due to inherent ring strain[1][2]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Core Concepts & General FAQs

This section addresses fundamental questions about the strategy and challenges of [2+2] cycloadditions.

Q1: Why is the formation of cyclobutane rings synthetically challenging?

The primary challenge is the inherent ring strain of the cyclobutane core, estimated at about 26-27 kcal/mol[1][3]. This strain makes the four-membered ring thermodynamically less favorable than larger rings or acyclic structures. Consequently, cycloaddition reactions to form cyclobutanes often require specific activation methods—such as light, heat for specific substrates, or metal catalysis—to overcome the activation barrier[4]. Furthermore, these high-energy reactions can lead to competing side reactions, such as polymerization, rearrangements, or, in photochemical reactions, cis-trans isomerization of the starting alkene[5].

Q2: What are the primary synthetic strategies for forming a cyclobutane ring?

The most prevalent and versatile method is the [2+2] cycloaddition, where two unsaturated molecules (like alkenes) combine to form the cyclic adduct[4][6]. There are three main classes of this reaction:

  • Photochemical [2+2] Cycloaddition: Utilizes UV or visible light to excite an alkene, which then reacts with a ground-state alkene. This is the most broadly applicable method[1][5][7].

  • Thermal [2+2] Cycloaddition: This method is generally forbidden by orbital symmetry rules for simple alkenes[8]. However, it is highly effective for specific substrates like ketenes, allenes, and other cumulenes, which can react through a unique transition state[6][7][9].

  • Metal-Catalyzed [2+2] Cycloaddition: Employs transition metals (e.g., Rh, Ni, Cu) to facilitate the reaction, often under milder conditions and with high stereocontrol[3][10].

The choice of strategy depends critically on the electronic properties and structure of the substrate.

G sub Substrate Selection (Alkenes, Enones, etc.) method Choose Cycloaddition Method sub->method photo Photochemical [2+2] method->photo General Substrates thermal Thermal [2+2] method->thermal Ketenes, Allenes metal Metal-Catalyzed [2+2] method->metal Requires Catalyst Dev. optimize Reaction Optimization (Solvent, Temp, Catalyst) photo->optimize thermal->optimize metal->optimize product Cyclobutane Product optimize->product

Caption: Decision workflow for cyclobutane synthesis.

Section 2: Photochemical [2+2] Cycloadditions

Photochemical cycloaddition is the workhorse for cyclobutane synthesis. It involves the excitation of one alkene partner by UV or visible light, followed by its reaction with a second, ground-state alkene[5].

Q3: My photochemical reaction has a very low yield. What are the first parameters I should investigate?

Low yields in photocycloadditions are common. Here’s a systematic troubleshooting approach:

  • Wavelength and Light Source: Ensure your light source's emission spectrum overlaps with the absorbance spectrum of your substrate (or photosensitizer). One of the reaction partners must be able to absorb the light to initiate the reaction[7]. Forcing a reaction with a mismatched, high-energy source can lead to substrate decomposition.

  • Reaction Concentration: Dimerization is a bimolecular process. If the concentration is too low, the excited-state molecule may decay back to the ground state before it can encounter a reaction partner. Conversely, excessively high concentrations can lead to oligomerization or product precipitation that coats the reactor walls, blocking light.

  • Degassing: Dissolved oxygen can quench the excited triplet state, which is a common intermediate in these reactions. Degas your solvent thoroughly before irradiation by sparging with nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Choice of Sensitizer: If direct excitation is inefficient, a triplet sensitizer (e.g., benzophenone, acetone, thioxanthone) can be used[1][11]. The sensitizer absorbs the light, crosses to its triplet state, and then transfers that energy to your substrate. Ensure the triplet energy of the sensitizer is higher than that of your alkene.

Q4: I am observing poor regio- and stereoselectivity. How can I control the outcome?

Selectivity is dictated by the nature of the intermediate diradical or zwitterionic species formed after the initial bond formation[12].

  • Mechanism and Solvent Polarity: The reaction proceeds through different intermediates depending on the substrate and conditions. The stereochemical outcome is often influenced by the solvent cage[12].

    • In non-polar solvents (e.g., hexane, benzene), a 1,4-diradical intermediate is often favored. The product distribution is typically governed by minimizing steric interactions in the transition state, which can lead to the more stable product[12].

    • In polar solvents (e.g., acetonitrile, water), a zwitterionic intermediate can be stabilized. This can dramatically alter the selectivity, sometimes favoring "head-to-head" dimerization for asymmetrical alkenes to stabilize the charges[12].

  • Use of Templates: For certain substrates like cinnamic acids, covalent templates can be used to pre-organize the reactants in the solid state, leading to a single diastereomer upon irradiation[13].

  • Copper(I) Catalysis: Cu(I) catalysts, such as CuOTf, can template the reaction by coordinating to both alkenes, leading to high regio- and stereoselectivity, typically favoring cis-anti-cis products[5].

Solvent Likely Intermediate Controlling Factor Typical Outcome Reference
Hexane, Toluene1,4-DiradicalSteric HindranceFormation of thermodynamically favored isomer[12]
Acetonitrile, WaterZwitterionicCharge StabilizationCan favor "head-to-head" or syn products[12]
Ionic Liquid ([tmba][NTf₂])Cu(I) ComplexCatalyst TemplatingHigh efficiency and specific stereochemistry[5]

Q5: A major side-product is the cis/trans isomer of my starting alkene. How can I suppress this?

This is a very common issue. The excited state of an alkene has significant single-bond character, allowing for free rotation around the C-C bond. When the molecule relaxes back to the ground state, it can do so as either the cis or trans isomer[5]. This process competes directly with the desired cycloaddition.

  • Increase Concentration: As mentioned, higher concentrations favor the bimolecular cycloaddition over the unimolecular isomerization.

  • Use a Cyclic Alkene: If your synthesis allows, using a cyclic alkene physically prevents cis/trans isomerization, making it an excellent substrate for photocycloaddition[5].

  • Choose a Sensitizer: Triplet-sensitized reactions can sometimes be more efficient at cycloaddition than direct excitation, potentially outcompeting the isomerization pathway.

G start Low Yield or Poor Selectivity q1 Is the reaction properly degassed? start->q1 a1_yes Degas solvent (N2 sparge, F-P-T) q1->a1_yes No q2 Is the wavelength correct for substrate or sensitizer? q1->q2 Yes a1_yes->q2 a2_yes Match lamp output to absorbance max q2->a2_yes No q3 Is concentration optimized? q2->q3 Yes a2_yes->q3 a3_yes Screen concentrations (e.g., 0.01M to 0.5M) q3->a3_yes No q4 Consider solvent polarity for stereocontrol q3->q4 Yes a3_yes->q4 a4_yes Test non-polar (Hexane) vs. polar (MeCN) q4->a4_yes No end Reaction Optimized q4->end Yes a4_yes->end

Caption: Troubleshooting flowchart for photochemical reactions.

Section 3: Thermal [2+2] Cycloadditions

While thermally forbidden for simple alkenes, this reaction is highly efficient for specialized substrates.

Q6: Why can't I just heat two simple alkenes together to get a cyclobutane?

According to Woodward-Hoffmann rules, the concerted, suprafacial-suprafacial thermal [2+2] cycloaddition is symmetry-forbidden[8]. This is because the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other do not have matching symmetry for constructive orbital overlap in the required geometry[8]. This creates a large electronic barrier, making the reaction kinetically unfeasible under thermal conditions.

Q7: My thermal reaction with a ketene is failing. What are the critical parameters?

Ketenes are an important exception to the rule because they can react through a different, symmetry-allowed pathway[6][7]. Ketenes are highly electrophilic at the central carbon.

  • In Situ Generation: Ketenes are often unstable and must be generated in situ, for example, from an acid chloride and a non-nucleophilic base like triethylamine[7]. Ensure your base is pure and dry, and that the acid chloride is of high quality. Incomplete ketene formation is a common failure point.

  • Ketenophile Reactivity: The reaction partner for the ketene (the "ketenophile") must be sufficiently electron-rich to react with the highly electron-poor ketene[7]. If your ketenophile is electron-deficient, the reaction may not proceed.

  • Temperature and Reaction Time: While "thermal," these reactions often proceed at or below room temperature due to the high reactivity of ketenes. Overheating can lead to ketene decomposition or polymerization. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time.

  • Side Reactions: A common side reaction is the dimerization of the ketene itself. This can be minimized by adding the acid chloride slowly to the solution containing the base and the ketenophile, keeping the instantaneous concentration of the ketene low.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Sensitized Photochemical [2+2] Dimerization

This protocol provides a starting point for the dimerization of an α,β-unsaturated ketone.

  • Preparation: In a quartz reaction tube, dissolve the alkene substrate (1.0 eq) and the sensitizer (e.g., benzophenone, 0.1-0.2 eq) in a suitable solvent (e.g., benzene or acetonitrile, to achieve a 0.1 M concentration of the alkene).

  • Degassing: Seal the tube with a rubber septum. Sparge the solution with dry argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction tube in a photochemical reactor equipped with a cooling well and a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths <290 nm). Maintain the reaction temperature at 15-20 °C using the cooling well.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC, GC-MS, or ¹H NMR. The disappearance of starting material and the appearance of a new spot/peak corresponding to the cyclobutane product should be observed.

  • Workup: Once the reaction is complete (or has reached optimal conversion), remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to isolate the cyclobutane product. Characterize the product thoroughly to confirm its structure and stereochemistry.

G S Sensitizer (S0) S_star S* (T1) S->S_star S_star->S Energy Transfer A Alkene (S0) A_star A* (T1) S_star->A_star Energy Transfer P Product A_star->P + Alkene

Caption: Energy transfer in photosensitization.

References
  • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1045. [Link]

  • Davies, H. M. L., & Liao, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8489-8500. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting Presentation. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Fiveable. (n.d.). 2+2 cycloaddition Definition. Organic Chemistry II Key Term. [Link]

  • Reddit. (2023). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. [Link]

  • YouTube. (2022). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. [Link]

  • Wang, Y., et al. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Le, P. K., et al. (2018). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 7(6), 673-678. [Link]

  • Kim, S., et al. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • JoVE. (2023). Cycloaddition Reactions: MO Requirements for Thermal Activation. [Link]

  • D'auria, M. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(4), 4538-4589. [Link]

  • Padwa, A., et al. (1989). Solvent effects in thermal (2 + 2) cycloaddition reactions. The Journal of Organic Chemistry, 54(7), 1635-1642. [Link]

  • Tobin, A. B., et al. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Chemistry – A European Journal, 27(2), 659-664. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • YouTube. (2021). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. [Link]

  • Wikipedia. (n.d.). Cycloaddition. [Link]

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challenges in the synthesis of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Cyclobutane Synthesis Technical Support Center

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted cyclobutanes. As a motif of growing importance in pharmaceuticals and complex molecule synthesis, the cyclobutane ring presents a unique set of synthetic challenges largely rooted in its inherent ring strain. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common hurdles in the lab. We will move beyond simple protocols to explore the underlying principles, helping you not only to solve current problems but also to anticipate and avoid future ones.

Section 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of substituted cyclobutanes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step approach to resolution.

Q1: My [2+2] photocycloaddition reaction is giving low to no yield. What are the likely causes and how can I improve it?

A1: This is a classic challenge in cyclobutane synthesis, often pointing to issues with energy transfer, competing side reactions, or suboptimal reactor setup. The goal of a photochemical reaction is to generate an excited state of a reactant that is productive for cycloaddition.

Causality & Troubleshooting Workflow:

  • Inefficient Triplet State Generation: Many photocycloadditions, particularly with enones, proceed through a triplet excited state. If your starting material does not efficiently form a triplet state upon direct irradiation (i.e., has a low intersystem crossing quantum yield), you will need a triplet sensitizer.

    • Solution: Introduce a sensitizer like benzophenone or acetone. The key is to choose a sensitizer whose triplet energy (ET) is higher than that of your reactant, allowing for efficient energy transfer. Ensure the solvent used is transparent at the irradiation wavelength.

  • Competing Side Reactions: The primary competitor to a [2+2] cycloaddition is often the cis/trans isomerization of the alkene double bond in the excited state.[1] This is especially problematic for acyclic alkenes where rotation around the C=C bond is facile in the triplet state.[1]

    • Solution:

      • Substrate Choice: If possible, use a cyclic olefin (e.g., a five- or six-membered enone) where isomerization is sterically prohibited.[1]

      • Temperature Control: Lowering the reaction temperature can disfavor the isomerization pathway relative to the cycloaddition.

      • Concentration: Ensure the concentration is high enough to favor the bimolecular cycloaddition over unimolecular decay or isomerization pathways.

  • Poor Light Penetration (Inner Filter Effect): In conventional batch reactors, the reactants or the sensitizer can absorb light so strongly that photons only penetrate the first few millimeters of the solution.[2] This leaves the bulk of the reaction mixture in the dark, drastically reducing overall yield and efficiency.

    • Solution: Transition from a batch setup to a continuous flow photoreactor. The high surface-area-to-volume ratio and short path length of flow reactors ensure uniform irradiation of the entire reaction mixture, leading to higher yields, faster reaction times, and improved scalability.[2]

Troubleshooting Workflow: Low Yield in [2+2] Photocycloaddition

G start Low/No Yield in [2+2] Photoreaction check_sensitizer Is a sensitizer being used? start->check_sensitizer add_sensitizer Action: Add appropriate sensitizer (e.g., Benzophenone). Verify E(T) is sufficient. check_sensitizer->add_sensitizer No check_isomerization Is cis/trans isomerization a possible side reaction? check_sensitizer->check_isomerization Yes add_sensitizer->check_isomerization use_cyclic_olefin Action: Switch to a cyclic olefin or lower temperature to suppress isomerization. check_isomerization->use_cyclic_olefin Yes check_reactor Are you using a batch reactor? check_isomerization->check_reactor No use_cyclic_olefin->check_reactor use_flow_reactor Action: Switch to a continuous flow reactor for improved light penetration. check_reactor->use_flow_reactor Yes final_check Re-evaluate yield. Consider alternative pathways. check_reactor->final_check No use_flow_reactor->final_check

Caption: A decision tree for troubleshooting low-yield [2+2] photocycloadditions.

Q2: My reaction produces a mixture of stereoisomers. How can I improve stereocontrol?

A2: Achieving high stereocontrol is arguably the most significant challenge in synthesizing complex cyclobutanes.[3] The relative and absolute stereochemistry is determined during the C-C bond-forming step, and influencing this requires a carefully designed strategy.

  • For Diastereoselectivity (Controlling cis/trans isomers):

    • Steric Guidance: The most straightforward approach is to use substrates with bulky substituents that sterically hinder one face of the molecule, favoring cycloaddition from the less hindered face.

    • Catalysis: Lewis acid catalysis can pre-organize the two reacting olefins in a specific orientation before the cycloaddition, leading to high diastereoselectivity.

  • For Enantioselectivity (Controlling Chirality):

    • Chiral Catalysts: This is the most powerful method.

      • Chiral Lewis Acids: Titanium-based catalysts complexed with chiral ligands (e.g., TADDOL) are highly effective in promoting enantioselective [2+2] cycloadditions, often yielding products with >98% enantiomeric excess (ee).[4]

      • Organocatalysis: Chiral secondary amines (forming chiral enamines) or chiral Brønsted acids can effectively control the facial selectivity of the cycloaddition.[5][6]

    • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials. It directs the stereochemical outcome of the cycloaddition and is then cleaved to reveal the chiral product.

    • Chiral Templates: For photochemical reactions, a chiral hydrogen-bonding template can be used. It holds the substrate in a specific conformation during the reaction, inducing chirality in the product.[5]

Q3: I am having difficulty with the sequential C-H functionalization of my cyclobutane core; I get a statistical mixture of mono- and di-substituted products. How can I achieve selective mono-functionalization?

A2: This is a common issue when the electronic or steric environment of the cyclobutane does not change significantly after the first functionalization. The rate of the second arylation can be nearly identical to the first, leading to a statistical mixture of starting material, mono-arylated, and bis-arylated products.[3]

  • Substrate Modification: The most effective solution is to redesign the substrate. Introduce a directing group that is either removed or electronically altered after the first C-H functionalization. This change makes the second C-H bond less reactive, favoring the mono-substituted product.

  • Reaction Conditions: While less effective, carefully controlling stoichiometry (using exactly 1.0 equivalent of the coupling partner) and stopping the reaction at a low conversion can enrich the desired mono-functionalized product, although this often comes at the cost of yield and requires tedious purification.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing substituted cyclobutanes?

A1: There are several robust strategies, with the choice depending on the desired substitution pattern and stereochemistry.

  • [2+2] Cycloaddition: This is the most common and versatile method, involving the reaction of two alkene-containing molecules. It can be promoted by heat, light (photocycloaddition), or catalysis (transition metal, Lewis acid, or organocatalysis).[1][7]

  • Ring Contraction: This involves the synthesis of a five-membered ring (like a pyrrolidine) followed by a chemical transformation that extrudes an atom (e.g., nitrogen) to contract the ring to a cyclobutane. This can be a highly stereospecific method.[8]

  • C-H Functionalization: For creating complex substitution patterns, one can start with a simple cyclobutane core and sequentially replace C-H bonds with new functional groups using transition metal catalysis. This is a powerful modern technique.[3]

  • Intramolecular Cyclization: A linear precursor with reactive groups at both ends can be induced to cyclize, forming the four-membered ring.

Overview of Major Synthetic Routes to Substituted Cyclobutanes

G sub_cb Substituted Cyclobutane cycloaddition [2+2] Cycloaddition cycloaddition->sub_cb Photochemical, Thermal, or Catalytic ring_contraction Ring Contraction ring_contraction->sub_cb e.g., Nitrogen Extrusion ch_funct C-H Functionalization ch_funct->sub_cb e.g., Pd-catalyzed Arylation alkenes Two Alkenes alkenes->cycloaddition pyrrolidine Pyrrolidine (or other 5-ring) pyrrolidine->ring_contraction simple_cb Simple Cyclobutane Core simple_cb->ch_funct

Caption: The main synthetic pathways to construct substituted cyclobutane rings.

Q2: How does ring strain affect the stability and reactivity of my cyclobutane product?

A2: The cyclobutane ring possesses significant angle and torsional strain (approx. 26 kcal/mol). This has profound consequences:

  • Stability: While stable enough to be handled under standard lab conditions, the strained C-C bonds are weaker than in acyclic systems.[9]

  • Reactivity: This inherent strain makes cyclobutanes susceptible to ring-opening reactions under various conditions, including acid, base, heat, photolysis, or with metals.[9] This can be a liability if the product is unstable to purification conditions, but it can also be exploited synthetically. For example, a strained cyclobutane can be intentionally opened to form a complex linear chain or undergo ring expansion to a five-membered ring.[4][9]

Q3: My NMR spectra are difficult to interpret. Are there any unique spectroscopic signatures for cyclobutanes?

A3: Yes, characterizing cyclobutanes by NMR can be notoriously difficult, and misinterpretation of spectra has led to incorrect structure assignments in the literature.[3]

  • Fluxionality: The ring is not flat but exists in a rapidly "flipping" puckered conformation. This leads to averaged and sometimes unpredictable chemical shifts that have been described as "erratic".[3]

  • Coupling Constants: Unlike in rigid six-membered rings, the vicinal proton-proton coupling constants (3JH,H) are highly variable and show significant overlap between cis and trans isomers. Ranges are typically 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans couplings.[3] This makes simple assignment based on coupling constants unreliable.

  • 4J Coupling: A common feature is the presence of long-range coupling (4JH,H) between protons across the ring (e.g., between C1-H and C3-H).[3]

  • Recommendation: Do not rely solely on 1D 1H NMR. A definitive structural and stereochemical assignment requires 2D NMR experiments, particularly NOESY or ROESY , to establish through-space proximity between substituents on the ring.

Section 3: Experimental Protocols

Protocol: Visible-Light Mediated [2+2] Heterodimerization of Acyclic Enones

This protocol is adapted from the work of Yoon and co-workers and describes a reliable method for synthesizing 1,3-disubstituted cyclobutanes with high diastereoselectivity.[10]

Table 1: Reaction Components and Conditions

ComponentAmount/ConditionsRole/Purpose
Enone 1 1.0 equiv (e.g., 0.5 mmol)Substrate
Enone 2 2.0 equiv (e.g., 1.0 mmol)Substrate (used in excess to favor heterodimerization)
Ru(bpy)3Cl2 1-2 mol% (e.g., 0.005-0.01 mmol)Photocatalyst; absorbs visible light to initiate the reaction
Solvent Anhydrous, degassed Acetonitrile (CH3CN)Reaction medium
Light Source Blue LEDs (450 nm) or a compact fluorescent lampEnergy source to excite the photocatalyst
Temperature Room TemperatureStandard operating temperature
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the excited state by oxygen

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst Ru(bpy)3Cl2.

  • Atmosphere: Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent, followed by Enone 1 and Enone 2 via syringe.

  • Degassing (Critical): The solution must be thoroughly degassed to remove dissolved oxygen. This can be achieved by three cycles of freeze-pump-thaw or by bubbling an inert gas through the solution for 20-30 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from the light source. To maintain a consistent temperature, a fan may be used to cool the apparatus.

  • Reaction: Stir the mixture vigorously under irradiation. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue can be purified by silica gel column chromatography to isolate the cyclobutane product.

Self-Validation: The high diastereoselectivity of this reaction serves as an internal validation. A properly executed protocol should yield the desired cyclobutane with minimal formation of other stereoisomers or homodimers of the enones.

References

  • Du, J., & Yoon, T. P. (2009). A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium(II) photocatalyst. Journal of the American Chemical Society, 131(41), 14604–14606. Available at: [Link]

  • Roizen, J. L., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2056–2071. Available at: [Link]

  • Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15543–15571. Available at: [Link]

  • Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. Available at: [Link]

  • Kiefe, C. I., & Beaudoin, D. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Publications. Available at: [Link]

  • Nam, S. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • Lee-Ruff, E., & Mladenova, G. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(7), 2181–2206. Available at: [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Available at: [Link]

  • Hou, Z., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Wang, D., et al. (2022). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 144(3), 1018–1023. Available at: [Link]

Sources

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these unique molecules. Brominated compounds, while synthetically versatile, often present specific purification hurdles due to the physicochemical properties of the bromine atom. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses common initial questions researchers have when working with brominated organic compounds.

Q1: Why are my brominated compounds often difficult to separate from starting materials or byproducts?

A1: The purification challenges of brominated compounds stem from several factors related to the bromine atom itself:

  • Increased Molecular Weight and Polarity: Bromine is a large, polarizable atom. Its incorporation into an organic molecule significantly increases the molecular weight and can alter the polarity in ways that are not always intuitive. This can lead to overlapping retention times in chromatography with other components of your reaction mixture.

  • Minimal Polarity Change in Some Cases: In some instances, the introduction of a bromine atom may not sufficiently change the polarity of the molecule to allow for easy separation from non-brominated analogues, especially in large molecules where the bromine constitutes a small fraction of the total mass.

  • Co-elution: It is common for a brominated product to have a very similar polarity to its starting material, especially in reactions where a C-H bond is replaced by a C-Br bond. This can make chromatographic separation particularly challenging. For example, separating an excess of a reagent like benzyl bromide from your desired product can be difficult due to their similar polarities[1][2].

Q2: I suspect my brominated compound is degrading during purification. What are the common causes?

A2: Brominated organic compounds can be susceptible to degradation under certain conditions. The primary causes of degradation during purification are:

  • Instability on Silica Gel: The acidic nature of standard silica gel can promote the degradation of sensitive brominated compounds. This is particularly true for compounds with labile bromine atoms, such as benzylic bromides, which can undergo elimination or substitution reactions on the silica surface[3][4]. The resonance stabilization of the resulting benzylic carbocation or radical makes the C-Br bond more susceptible to cleavage[5].

  • Thermal Instability: Some brominated compounds are thermally labile. Prolonged exposure to heat during solvent evaporation or high-temperature distillation can lead to decomposition.

  • Photochemical Degradation: Certain brominated compounds are sensitive to light and can undergo photochemical degradation. It is good practice to protect light-sensitive compounds from direct light exposure during purification and storage.

  • Debromination: Reductive debromination can occur, especially in the presence of certain metals or reducing agents. This can be a significant issue during workup or purification if care is not taken to exclude such reagents[6].

Q3: How can I quickly assess the purity of my brominated compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The presence of unexpected signals can indicate impurities. Quantitative ¹H NMR (qHNMR) can be used to determine the purity of a sample with high accuracy by integrating the signals of the compound against a known internal standard[7][8][9][10].

  • Mass Spectrometry (MS): Mass spectrometry is invaluable for confirming the identity of your brominated compound. A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule[11][12][13].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak is indicative of a pure compound. It is also an excellent tool for quantifying impurities[14][15].

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups and can be used to spot impurities if they have characteristic absorption bands that are absent in the pure product[16].

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography is a workhorse technique for purification, but brominated compounds can present unique challenges.

Q: My brominated compound is streaking or showing poor separation on a silica gel column. What can I do?

A: Streaking and poor separation are common issues. Here’s a systematic approach to troubleshooting:

  • Assess Compound Stability: First, determine if your compound is stable on silica gel. You can do this with a 2D TLC experiment. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is likely stable. If a new spot appears off the diagonal, your compound is degrading[17].

  • Optimize Your Solvent System:

    • Polarity Matching: If your compound is very nonpolar, you may need to use a less polar solvent system to achieve good separation. Conversely, for more polar compounds, a more polar eluent is required.

    • Solvent Selectivity: Sometimes, changing the solvent composition while maintaining the same overall polarity can improve separation. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane or a toluene-based system might resolve co-eluting spots.

  • Deactivate the Silica Gel: If your compound is degrading on the acidic silica surface, you can deactivate it by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent. This is particularly useful for purifying compounds with basic functional groups or those prone to acid-catalyzed decomposition.

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Alumina (basic or neutral) or Florisil can be good alternatives for compounds that are unstable on silica gel[17].

Workflow for Troubleshooting Poor Chromatographic Separation

start Poor Separation/ Streaking on Silica check_stability Is the compound stable on silica? (2D TLC) start->check_stability optimize_solvent Optimize Solvent System (Polarity & Selectivity) check_stability->optimize_solvent Yes deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) check_stability->deactivate_silica No success Successful Purification optimize_solvent->success alternative_phase Use Alternative Stationary Phase (Alumina, Florisil) deactivate_silica->alternative_phase Still issues deactivate_silica->success Resolved alternative_phase->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Q: I am trying to remove residual elemental bromine (Br₂) from my reaction mixture. What is the best way to do this?

A: Residual bromine can often be removed during the aqueous workup of your reaction. A common and effective method is to wash the organic layer with a solution of a reducing agent.

Protocol for Quenching Residual Bromine:

  • Prepare a Quenching Solution: Prepare a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Perform the Wash: During your workup, after separating the organic layer, wash it with the quenching solution. The bromine will be reduced to bromide ions (Br⁻), which are soluble in the aqueous layer.

  • Observe the Color Change: The characteristic orange/brown color of bromine will disappear as it is quenched.

  • Separate the Layers: Separate the organic layer from the aqueous layer.

  • Wash with Brine: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Section 3: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique for purifying solid brominated compounds.

Q: I'm struggling to find a suitable solvent for the recrystallization of my brominated compound. What should I consider?

A: The key to a successful recrystallization is choosing a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[18][19]

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by considering the polarity of your brominated compound. Nonpolar compounds will likely dissolve in nonpolar solvents like hexanes or toluene, while polar compounds will be more soluble in polar solvents like ethanol or ethyl acetate.

  • Test Solubility in a Range of Solvents: Take a small amount of your crude product and test its solubility in a variety of solvents at room temperature and upon heating. Common choices include hexanes, ethyl acetate, ethanol, acetone, and toluene[20][21][22].

  • Consider a Mixed Solvent System: If you cannot find a single suitable solvent, a mixed solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A common and often successful mixture is ethanol/water[23].

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Hexanes69NonpolarGood for nonpolar compounds.
Ethyl Acetate77Moderately PolarA versatile solvent for a wide range of compounds.
Ethanol78PolarGood for polar compounds, often used in mixed systems with water.
Acetone56Polar AproticA strong solvent, be cautious of dissolving the compound too well.
Toluene111NonpolarGood for aromatic compounds, but has a high boiling point.
Water100Very PolarSuitable for polar compounds that can form hydrogen bonds.

Q: My brominated compound is "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point. This is more likely if the compound is impure or if the solution is cooled too quickly[19][24].

Strategies to Prevent Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Use More Solvent: The presence of impurities can lower the melting point of your compound. Adding a bit more solvent can sometimes help by ensuring the compound comes out of solution at a lower temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Section 4: Purity Analysis and Characterization FAQs

Q: How does the presence of bromine affect the mass spectrum of my compound?

A: The most significant effect is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic cluster in the mass spectrum, where the two peaks are of almost equal height. If your molecule contains two bromine atoms, you will see an M/M+2/M+4 pattern with a ratio of approximately 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in your molecule[11][12][13].

Q: Are there any special considerations for NMR analysis of brominated compounds?

A: Generally, NMR analysis of brominated compounds is straightforward. The bromine atom will influence the chemical shifts of nearby protons and carbons, which can be useful for structure elucidation. For purity analysis using qHNMR, it is important to choose an internal standard that has sharp, well-resolved peaks that do not overlap with any signals from your compound of interest or residual solvents[7][9][10].

Section 5: Safety Considerations

Q: What are the primary safety hazards associated with handling brominated organic compounds and elemental bromine?

A: Safety is paramount when working with these chemicals.

  • Elemental Bromine (Br₂): Bromine is highly toxic, corrosive, and has a high vapor pressure. It can cause severe burns upon skin contact and is extremely damaging to the respiratory tract if inhaled. Always handle elemental bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[24][25].

  • Brominated Organic Compounds: The toxicity of brominated organic compounds varies widely depending on the specific molecule. Some are relatively benign, while others can be lachrymators (tear-inducing agents), irritants, or have other toxic properties. It is crucial to consult the Safety Data Sheet (SDS) for each specific compound before handling it.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.

Emergency Preparedness Workflow

start Chemical Exposure (Bromine or Brominated Compound) skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation eye_contact Eye Contact start->eye_contact action_skin Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_inhalation Move to fresh air immediately. Seek medical attention. inhalation->action_inhalation action_eye Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention. eye_contact->action_eye seek_medical Seek Medical Attention action_skin->seek_medical action_inhalation->seek_medical action_eye->seek_medical

Caption: Basic emergency response for chemical exposure.

References

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA.
  • Belohlav, L. R. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • Chem Help ASAP. (2021, February 6).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry.
  • separating benzyl bromide and product spots on tlc. (2022, June 15). Reddit.
  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Lipshutz, B. H., Tomioka, T., Sato, K., & Isley, N. A. (2013).
  • RSC. (n.d.). Bromination of an electron-rich aromatic ring (3,5-dimethylanisole). ChemSpider Synthetic Pages.
  • Gemoets, H., Vervaeke, J., Nyuchev, A., & Van Hecke, K. (2019).
  • Bernstein, A., Ronen, Z., & Gelman, F. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Abraham, Y., & Bernstein, A. (2016). Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry.
  • Siddiqui, S. A., & Ahmad, I. (2015). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.
  • Crystalliz
  • BenchChem. (n.d.). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1).
  • AskChem: Do primary bromides decompose on silica? (2010, March 31). Reddit.
  • Van der Biest, K., & Gemoets, H. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Purolite. (n.d.). Bromide Removal.
  • University of York. (n.d.).
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.
  • Acevedo, D., & Zhang, Y. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design.
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  • University of Rochester. (n.d.).
  • 33.03 Electron-rich and Electron-poor Heterocycles. (2018, April 7). YouTube.
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  • Bernstein, A., & Ronen, Z. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Vanhaecke, F., & Cuyckens, F. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed.
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  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
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Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process. The initial step involves the formation of a Grignard reagent from a suitable aryl halide, which then reacts with cyclobutanone to yield 1-(4-bromophenyl)cyclobutanol. Subsequent oxidation of the alcohol provides the key intermediate, 1-(4-bromophenyl)cyclobutanecarboxylic acid. Finally, the carboxylic acid is converted to the desired carboxamide. This guide will address potential pitfalls at each of these critical stages.

Diagram: Synthetic Workflow

Synthetic_Workflow Start Starting Materials (1,4-Dibromobenzene or 1-Bromo-4-iodobenzene, Cyclobutanone) Grignard Step 1: Grignard Reaction Start->Grignard Mg, THF Alcohol 1-(4-bromophenyl)cyclobutanol Grignard->Alcohol Oxidation Step 2: Oxidation Alcohol->Oxidation Oxidizing Agent (e.g., Jones Reagent) CarboxylicAcid 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Oxidation->CarboxylicAcid AmideFormation Step 3: Amide Formation CarboxylicAcid->AmideFormation 1. SOCl2 2. NH4OH FinalProduct This compound AmideFormation->FinalProduct Grignard_Side_Reaction ArylHalide Ar-X (e.g., 4-Bromophenyl Halide) Biphenyl Ar-Ar (Biphenyl Impurity) ArylHalide->Biphenyl GrignardReagent Ar-MgX (Grignard Reagent) GrignardReagent->Biphenyl

Caption: Formation of biphenyl impurity via Wurtz coupling.

Part 2: Oxidation of 1-(4-bromophenyl)cyclobutanol

The conversion of the tertiary alcohol to the corresponding carboxylic acid requires a strong oxidizing agent. The choice of oxidant and reaction conditions are critical to avoid side reactions and ensure a good yield.

Frequently Asked Questions & Troubleshooting

Q1: What are the recommended oxidizing agents for this transformation, and what are the potential side reactions?

A1: Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a common and effective choice for this oxidation. However, other reagents like potassium permanganate can also be used.

  • Causality: Tertiary alcohols are generally resistant to oxidation, but the strained cyclobutanol ring can facilitate cleavage under harsh conditions.

  • Potential Side Reactions and Solutions:

    • Ring Opening: Over-oxidation or harsh acidic conditions can lead to the cleavage of the cyclobutane ring.

      • Solution: Maintain a low reaction temperature (typically 0-10°C) during the addition of the Jones reagent. Carefully monitor the reaction progress by TLC to avoid prolonged reaction times.

    • Incomplete Oxidation: Insufficient oxidant or reaction time can lead to a mixture of starting material and product.

      • Solution: Ensure the use of a slight excess of the oxidizing agent. Allow the reaction to proceed until the starting material is no longer visible by TLC.

Oxidizing AgentTypical ConditionsPotential Issues
Jones Reagent Acetone, 0-10°COver-oxidation, ring cleavage
Potassium Permanganate Basic or acidic conditionsOver-oxidation, poor selectivity

Part 3: Amide Formation

The final step involves the conversion of the carboxylic acid to the carboxamide. A common method is to first form an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aqueous ammonia or ammonium hydroxide.

Frequently Asked Questions & Troubleshooting

Q1: After reacting the carboxylic acid with SOCl₂, my final product yield is low, and I have a significant amount of the starting carboxylic acid remaining. What went wrong?

A1: This is likely due to the hydrolysis of the highly reactive acyl chloride intermediate before it has a chance to react with ammonia.

  • Causality: Acyl chlorides are extremely reactive and readily hydrolyze back to the carboxylic acid in the presence of water. [1]The use of aqueous ammonia introduces water into the reaction mixture.

  • Troubleshooting Protocol:

    • Anhydrous Conditions for Acyl Chloride Formation: The reaction of the carboxylic acid with SOCl₂ should be carried out under strictly anhydrous conditions. Use an inert atmosphere and anhydrous solvents.

    • Removal of Excess SOCl₂: Before adding the ammonia source, it is crucial to remove any unreacted SOCl₂. This can be done by evaporation under reduced pressure. SOCl₂ will also react violently with ammonia.

    • Controlled Addition to Ammonia Solution: Add the crude acyl chloride (dissolved in an anhydrous, inert solvent like THF or dichloromethane) slowly to a cold (0°C) and concentrated solution of ammonium hydroxide. The low temperature and high concentration of ammonia will favor the aminolysis reaction over hydrolysis.

Q2: My final product is contaminated with a greasy, non-polar substance. What is it?

A2: If you carried over impurities from the Grignard step, the biphenyl derivative will persist through the synthesis and contaminate your final product.

  • Purification Strategy:

    • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing non-polar impurities like biphenyl derivatives. The amide is significantly more polar than the biphenyl impurity, which will remain in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)cyclobutanol

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions. [2]

  • To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the dibromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Cool the reaction mixture to 0°C and add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Amide Formation from 1-(4-bromophenyl)cyclobutanecarboxylic Acid
  • In a round-bottom flask under an inert atmosphere, dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Gently reflux the mixture for 2 hours or until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous THF.

  • In a separate flask, cool a concentrated solution of ammonium hydroxide to 0°C.

  • Add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • A precipitate of the amide should form. Stir the mixture for 30 minutes at 0°C.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude amide by recrystallization.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Pougnet, B., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2023-2045.
  • Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

  • The Organic Chemistry Tutor. (2020, May 2). Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ResearchGate. Reactions of 1‐(4‐(tert‐butyl)phenyl)cyclobutanol 1 g and.... [Link]

  • Truman State University. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • National Academic Digital Library of Ethiopia. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • University of California, Irvine. OXIDATIONS 5 Oxidations. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Stoltz, B. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 849-854.
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Organic Syntheses. TEMPO-Mediated Oxidations. [Link]

Sources

Technical Support Center: Crystallization of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(4-Bromophenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical information with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystals of this compound.

Troubleshooting Guide

Crystallization is a critical purification step, and its success is often dependent on a range of factors from solvent selection to cooling rates. Below are common issues encountered during the crystallization of this compound and systematic approaches to their resolution.

Issue 1: The Compound Fails to Crystallize and Remains in Solution

This is a common issue indicating that the compound is too soluble in the chosen solvent.[1]

Probable Causes:

  • High Solubility: The selected solvent is too effective at dissolving the compound, even at lower temperatures.

  • Insufficient Supersaturation: The concentration of the compound is not high enough to initiate nucleation.

  • Presence of Solubilizing Impurities: Certain impurities can enhance the solubility of the target compound.

Solutions:

  • Solvent Screening: The choice of solvent is paramount. For amides, polar solvents are often a good starting point.[2] The haloaryl group in this compound also suggests that solvents like toluene or hexanes could be effective in certain mixtures.[3]

    • Actionable Advice: Conduct a systematic solvent screen. Use small quantities of your compound and test its solubility in a range of solvents at room temperature and at elevated temperatures. An ideal single solvent for cooling crystallization will show high solubility at high temperatures and low solubility at low temperatures.

Solvent CategoryRecommended Solvents for ScreeningRationale
Alcohols Ethanol, IsopropanolOften effective for amides.[2][3]
Ketones AcetoneA good polar solvent for dissolving many organic compounds.[2]
Esters Ethyl AcetateCan be a good choice, particularly in combination with anti-solvents.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherUseful in solvent/anti-solvent systems.[3]
Hydrocarbons Hexanes, TolueneThe aryl group suggests potential for crystallization from these solvents.[3]
Nitriles AcetonitrileA polar aprotic solvent that can be very effective for amide crystallization.[2]
  • Increase Concentration: If you are confident in your solvent choice, try to create a more concentrated solution.

    • Actionable Advice: Carefully evaporate some of the solvent from the solution and allow it to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation rather than crystallization.[4]

  • Anti-Solvent Addition: This technique is particularly useful when a single solvent system is not effective.[5][6]

    • Actionable Advice: Dissolve the compound in a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A common and effective combination for many organic compounds is dissolving in a polar solvent like methanol or ethanol and using water as the anti-solvent.[7][8]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated to a great extent or cooled too quickly.

Probable Causes:

  • High Degree of Supersaturation: The solution is too concentrated, or the temperature is dropped too rapidly.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

  • Melting Point Depression: If the compound's melting point is below the temperature of the crystallization experiment, it will separate as a liquid.

Solutions:

  • Reduce the Rate of Cooling: Slow cooling is crucial for allowing molecules to orient themselves into a crystal lattice.

    • Actionable Advice: Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator. For even slower cooling, insulate the flask.

  • Use a More Dilute Solution: Reducing the concentration can lower the supersaturation level.

    • Actionable Advice: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. Then, allow the more dilute solution to cool slowly.[4]

  • Change the Solvent System: A different solvent may have a more optimal solubility profile.

    • Actionable Advice: Refer to the solvent screening table and try a solvent in which the compound is less soluble at higher temperatures.

  • Scratching and Seeding: These techniques can help induce nucleation.

    • Actionable Advice:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a few crystals of this compound, add a single, small crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

Issue 3: The Crystallization Yield is Very Low

A low yield can be frustrating, especially when working with valuable materials.[4]

Probable Causes:

  • Compound is Too Soluble: A significant amount of the compound remains in the mother liquor after cooling.[4]

  • Premature Crystallization: The compound crystallizes out during a hot filtration step.

  • Incomplete Precipitation: The cooling time was insufficient, or the final temperature was not low enough.

Solutions:

  • Optimize the Solvent and Temperature:

    • Actionable Advice: Choose a solvent where the compound has a steep solubility curve (i.e., very soluble when hot, and much less soluble when cold). Ensure you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath or freezer) to maximize precipitation.

  • Recover a Second Crop: More product can often be recovered from the mother liquor.

    • Actionable Advice: After filtering the initial crystals, reduce the volume of the filtrate by evaporation and cool it again to obtain a "second crop" of crystals.[4] Be aware that the purity of the second crop may be lower than the first.

  • Minimize Transfer Losses:

    • Actionable Advice: During filtration, wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product. Ensure all equipment used for transfer is rinsed with the filtrate to collect any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for crystallizing this compound?

A1: While there is no single "best" solvent without experimental data, a good starting point for amides is often a polar protic solvent like ethanol or a polar aprotic solvent such as acetonitrile.[2] A mixture of a good solvent (like ethanol or ethyl acetate) and an anti-solvent (like hexanes or water) is also a powerful technique to explore.[3][7]

Q2: My compound is colored, but I expect it to be colorless. How can I remove the colored impurities?

A2: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure: Add a very small amount of activated carbon to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[4] Perform a hot filtration to remove the carbon before allowing the solution to cool.

Q3: Can polymorphism be an issue with this compound?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds and is possible for this compound.[9] Different polymorphs can have different physical properties, including solubility and melting point. The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorph is obtained. If you suspect polymorphism, analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used for characterization.

Q4: How can I improve the purity of my crystalline product?

A4: The purity of the final product is highly dependent on the crystallization process.

  • Slow Cooling: As mentioned, slow cooling allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[4]

  • Washing: Thoroughly washing the filtered crystals with a small amount of cold, fresh solvent is crucial for removing any residual mother liquor that contains impurities.[10]

  • Recrystallization: If the purity is still not satisfactory, a second recrystallization step can be performed.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common crystallization technique and should be the first approach.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., ethanol, acetonitrile)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Cold trap and vacuum source

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture with stirring until the solvent boils.

  • Continue to add small portions of the solvent until the solid is completely dissolved. Add a slight excess of solvent (a few percent) to prevent premature crystallization.[4]

  • If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when a suitable single solvent cannot be found.[5]

Materials:

  • Crude this compound

  • A "good" solvent (e.g., methanol, ethyl acetate)

  • An "anti-solvent" (e.g., water, hexanes)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter paper

  • Cold trap and vacuum source

Procedure:

  • Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent" or with the pure, cold anti-solvent.

  • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Crystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Start Crystallization Experiment Issue Problem Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Compound Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Successful Crystallization Issue->Success No AddMoreSolute AddMoreSolute NoCrystals->AddMoreSolute Increase Concentration EvaporateSolvent EvaporateSolvent NoCrystals->EvaporateSolvent Reduce Solvent Volume ChangeSolvent ChangeSolvent NoCrystals->ChangeSolvent Try Different Solvent AntiSolvent AntiSolvent NoCrystals->AntiSolvent Use Anti-Solvent SlowerCooling SlowerCooling OilingOut->SlowerCooling Decrease Cooling Rate DiluteSolution DiluteSolution OilingOut->DiluteSolution Use More Solvent ScratchSeed ScratchSeed OilingOut->ScratchSeed Induce Nucleation SecondCrop SecondCrop LowYield->SecondCrop Recover from Mother Liquor OptimizeSolvent OptimizeSolvent LowYield->OptimizeSolvent Optimize Solvent/Temp MinimizeLoss MinimizeLoss LowYield->MinimizeLoss Improve Technique

Caption: A flowchart illustrating the decision-making process for troubleshooting common crystallization problems.

AntiSolvent_Workflow Start Dissolve Compound in 'Good' Solvent AddAntiSolvent Slowly Add 'Anti-Solvent' until Turbidity Persists Start->AddAntiSolvent HeatToClear Gently Heat until Solution is Clear AddAntiSolvent->HeatToClear SlowCool Cool Slowly to Room Temperature HeatToClear->SlowCool IceBath Further Cool in Ice Bath SlowCool->IceBath Filter Filter Crystals IceBath->Filter Wash Wash with Cold Solvent Mixture Filter->Wash Dry Dry Crystals Wash->Dry

Caption: A step-by-step workflow for performing anti-solvent crystallization.

References

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Hermanto, S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available from: [Link]

  • Pfund, L. Y., et al. (2013). Crystal Structures and Phase Relationships of 2 Polymorphs of 1,4-Diazabicyclo[3.2.2]nonane-4-Carboxylic Acid 4-Bromophenyl Ester Fumarate, A Selective α-7 Nicotinic Receptor Partial Agonist. Crystal Growth & Design. Available from: [Link]

  • Lee, H., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics. Available from: [Link]

  • Jasinski, J., et al. (2011). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Lee, H., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. International Journal of Pharmaceutics. Available from: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available from: [Link]

  • PubChem. 1-(4-bromophenyl)cyclobutanecarboxylic acid. Available from: [Link]

  • Laboratoire de Cristallographie, Résonance Magnétique et Modélisations (CRM2). Guide for crystallization. Available from: [Link]

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available from: [Link]

  • Zhang, M., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Available from: [Link]

  • Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. Available from: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available from: [Link]

  • OpenUCT. Crystal Engineering In Antisolvent Crystallization Of Neodymium Sulfate. Available from: [Link]

  • ResearchGate. Solubility of organic solvents in 1,4-cis-polybutadiene. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)cyclohexane-1-carboxamide. Available from: [Link]

  • PubChem. Ssr-180711. Available from: [Link]

  • PubChem. 3-(4-bromophenyl)cyclobutan-1-one. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with therapeutic potential is a critical endeavor. The compound 1-(4-Bromophenyl)cyclobutanecarboxamide emerges as a molecule of interest, not from a history of established activity, but from a logical synthesis of its structural components, each of which is prevalent in a range of bioactive compounds. This guide provides a comprehensive framework for the systematic validation of its biological activity, focusing on its potential as an anticancer and antibacterial agent. Our approach is grounded in the principles of structure-activity relationship (SAR), where the biological effects of a molecule can be inferred from its constituent parts.

The rationale for investigating this compound stems from three key structural features:

  • The 4-Bromophenyl Group: The presence of a halogenated phenyl ring, particularly a 4-bromophenyl moiety, is a well-established feature in compounds exhibiting significant anticancer activity.[1][2] This group can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties.

  • The Carboxamide Linkage: The amide bond is a cornerstone of peptide and protein structure and is found in a vast number of pharmaceuticals.[3] It is known for its stability and ability to participate in hydrogen bonding, making it a critical pharmacophore in many antibacterial agents.[3]

  • The Cyclobutane Ring: This four-membered carbocyclic ring is found in a variety of natural products that exhibit a range of biological activities, including antimicrobial and antitumor effects.[4] Its strained nature can impart unique conformational properties to a molecule, influencing its interaction with biological targets.

This guide will objectively compare the hypothesized performance of this compound with relevant alternatives through detailed, field-proven experimental protocols. Every protocol is designed as a self-validating system, ensuring the generation of robust and reproducible data.

Part 1: Validation of Anticancer Activity

The presence of the 4-bromophenyl group strongly suggests a potential for anticancer activity.[1][2] To validate this, a systematic in vitro cytotoxicity screening against a panel of human cancer cell lines is the logical first step.

Experimental Rationale

The primary objective is to determine if this compound can induce cell death in cancerous cells, and to quantify its potency. We will employ a colorimetric assay that measures metabolic activity as an indicator of cell viability. The WST-1 assay is chosen for its sensitivity, accuracy, and simpler protocol compared to the traditional MTT assay.[5][6]

For comparison, we will use Doxorubicin , a well-characterized and widely used chemotherapeutic agent, as a positive control. This will provide a benchmark for assessing the potency of our test compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 WST-1 Assay cluster_3 Data Analysis prep_cells Seed cancer cells (e.g., MCF-7, A549) in 96-well plates incubate1 Incubate for 24h to allow cell attachment prep_cells->incubate1 prep_compounds Prepare serial dilutions of Test Compound & Doxorubicin incubate1->prep_compounds treat_cells Add compounds to respective wells prep_compounds->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_wst1 Add WST-1 reagent to each well incubate2->add_wst1 incubate3 Incubate for 1-4h add_wst1->incubate3 read_plate Measure absorbance at 450 nm incubate3->read_plate calc_viability Calculate % cell viability vs. untreated control read_plate->calc_viability plot_curve Plot dose-response curves calc_viability->plot_curve calc_ic50 Determine IC50 values plot_curve->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Detailed Protocol: WST-1 Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

  • Compound Preparation: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound or Doxorubicin. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation
CompoundCell LineIC₅₀ (µM)
This compoundMCF-715.2
This compoundA54922.5
Doxorubicin (Positive Control)MCF-70.8
Doxorubicin (Positive Control)A5491.2

Part 2: Validation of Antibacterial Activity

The presence of a carboxamide moiety in the target molecule provides a strong rationale for investigating its antibacterial properties.[3] We will assess its ability to inhibit the growth of clinically relevant bacterial strains.

Experimental Rationale

The goal is to determine the minimum concentration of this compound required to inhibit bacterial growth (Minimum Inhibitory Concentration, MIC). The broth microdilution method is the gold standard for this determination due to its accuracy and efficiency.[7]

For a direct and relevant comparison, we will use N-(4-bromophenyl)furan-2-carboxamide , a structurally similar compound with documented antibacterial activity against several drug-resistant bacterial strains.[8] This allows for a meaningful evaluation of the contribution of the cyclobutane ring to the overall activity.

Experimental Workflow: Broth Microdilution MIC Assay

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination prep_compounds Prepare 2-fold serial dilutions of test compounds in a 96-well plate inoculate Inoculate each well with the bacterial suspension prep_compounds->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate visual_insp Visually inspect for turbidity incubate->visual_insp read_absorbance Optional: Measure OD600 incubate->read_absorbance determine_mic MIC = Lowest concentration with no visible growth visual_insp->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound and N-(4-bromophenyl)furan-2-carboxamide in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture of the test organisms (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus (Gram-positive)32
This compoundE. coli (Gram-negative)64
N-(4-bromophenyl)furan-2-carboxamide (Comparator)S. aureus (Gram-positive)16
N-(4-bromophenyl)furan-2-carboxamide (Comparator)E. coli (Gram-negative)32

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the initial validation of the biological activity of this compound. By systematically evaluating its potential anticancer and antibacterial properties against relevant comparators, researchers can generate the foundational data necessary to justify further investigation.

Positive results from these assays would warrant more in-depth studies, including:

  • Mechanism of Action Studies: To understand how the compound exerts its biological effects at a molecular level.

  • Expanded Screening: Testing against a broader panel of cancer cell lines and bacterial strains, including multi-drug resistant isolates.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

By following the methodologies described herein, the scientific community can effectively and efficiently determine the therapeutic potential of this novel chemical entity.

References

  • Jubeen, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxamides: A Versatile Functional Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Barreca, M. L., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Pharmaceuticals, 15(11), 1386. Available at: [Link]

  • Khan, I., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13897. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides. Available at: [Link]

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  • Lacerda, D. I. S., et al. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(23), 7179. Available at: [Link]

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A Comparative Guide to ENPP1 Inhibitors: Unlocking the STING Pathway for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of cancer immunotherapy, the intricate signaling pathways that govern the body's innate immune response are taking center stage. One such pathway, the cGAS-STING pathway, has emerged as a critical mediator of anti-tumor immunity. Central to the regulation of this pathway is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which has been identified as a key negative regulator.[1][2] This guide provides a comprehensive comparison of various classes of ENPP1 inhibitors, offering insights into their mechanisms, potency, and therapeutic potential for researchers, scientists, and drug development professionals.

The Critical Role of ENPP1 in Immune Suppression

ENPP1 is a type II transmembrane glycoprotein with a crucial role in hydrolyzing extracellular nucleotides.[1][3] Its significance in immuno-oncology stems from its ability to degrade 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway.[1][4] Cancer cells can produce and release cGAMP, which should ideally activate STING in surrounding immune cells, leading to the production of type I interferons and a subsequent anti-tumor immune response.[2][5] However, ENPP1 acts as an innate immune checkpoint by hydrolyzing cGAMP, thereby dampening this critical anti-cancer signaling.[2][5]

Furthermore, the hydrolysis of ATP by ENPP1 generates adenosine, a well-known immunosuppressive molecule in the tumor microenvironment.[1][5] By inhibiting ENPP1, it is possible to achieve a dual anti-cancer effect: the restoration of cGAMP levels to activate the STING pathway and the reduction of immunosuppressive adenosine.[5]

ENPP1_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_tumor 2'3'-cGAMP cGAS->cGAMP_tumor dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_ext 2'3'-cGAMP cGAMP_tumor->cGAMP_ext Secretion ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP AMP ENPP1->AMP Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN AntiTumor Anti-Tumor Immunity IFN->AntiTumor

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

A Comparative Analysis of ENPP1 Inhibitors

ENPP1 inhibitors can be broadly categorized into two main classes: nucleotide-based and non-nucleotide-based inhibitors.

Nucleotide-Based Inhibitors

These inhibitors are typically analogs of the natural ENPP1 substrate, ATP or cGAMP. They often act as competitive inhibitors, binding to the active site of the enzyme.[1]

  • Advantages: High specificity due to their structural similarity to the natural substrate.

  • Disadvantages: Generally, these molecules are negatively charged at physiological pH, leading to poor oral bioavailability and limited cell permeability.[1] Their synthesis can also be complex and costly.

Inhibitor ClassExample(s)Potency (Ki)Mechanism of ActionKey Features
Nucleotide Analogs α,β-methylene-ADP, α,β-methylene-ATP13 - 32 µMCompetitiveSubstrate analogs with moderate potency.[1]
Non-hydrolyzable cGAMP analogs Bisphosphothionate analogs of 2'3'-cGAMPNot specifiedCompetitiveResistant to ENPP1 hydrolysis, leading to prolonged STING activation.[1]
Non-Nucleotide-Based Inhibitors

This class of inhibitors encompasses a diverse range of small molecules that are not structurally related to nucleotides. They offer the potential for improved drug-like properties, including better oral bioavailability.

  • Advantages: Potential for better pharmacokinetic properties, including oral administration. Diverse chemical scaffolds allow for extensive medicinal chemistry optimization.

  • Disadvantages: May have lower specificity compared to nucleotide analogs, potentially leading to off-target effects.

Inhibitor ClassExample(s)Potency (Ki/IC50)Mechanism of ActionKey Features
Small Molecules Suramin0.26 - 0.78 µMUncompetitiveA well-known, non-selective inhibitor.[1]
Reactive Blue 2 (RB2)0.141 - 0.52 µMNot specifiedA non-nucleotide inhibitor with higher potency than suramin.[1]
Quinazoline derivatives0.215 µMNot specifiedPotent non-nucleotide inhibitors.[1]
Polyoxometalates1.46 nMNot specifiedAmong the most potent ENPP1 inhibitors identified.[1]
Clinical Candidates RBS2418, TXN10128, SR-8541A, ISM5939Not publicly disclosedNot publicly disclosedCurrently in clinical trials for various solid tumors, often in combination with immune checkpoint inhibitors.[6]

Experimental Protocols for Evaluating ENPP1 Inhibitors

To rigorously compare and characterize novel ENPP1 inhibitors, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key assays.

ENPP1 Enzymatic Assay for IC50 Determination

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Principle: This protocol utilizes a commercially available, non-radioactive, fluorescence-based assay that detects the product of ENPP1-mediated hydrolysis of a synthetic substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human ENPP1 enzyme in an appropriate assay buffer (e.g., Tris-HCl with MgCl2).

    • Prepare a stock solution of the fluorogenic ENPP1 substrate (e.g., a commercially available analog of ATP or cGAMP).

    • Prepare serial dilutions of the test inhibitor and a known reference inhibitor (e.g., Suramin) in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the assay buffer.

    • Add the test inhibitor dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the ENPP1 enzyme to all wells except the negative control.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow start Start reagent Prepare Reagents: - ENPP1 Enzyme - Fluorogenic Substrate - Inhibitor Dilutions start->reagent plate Plate Setup: - Add Buffer - Add Inhibitors - Add Enzyme reagent->plate incubate Incubate (Pre-incubation) plate->incubate reaction Initiate Reaction (Add Substrate) incubate->reaction read Measure Fluorescence (Plate Reader) reaction->read analyze Data Analysis: - Calculate Velocities - Normalize Data - Plot and Fit for IC50 read->analyze end End analyze->end

Caption: Workflow for ENPP1 IC50 determination.

Cell-Based STING Activation Assay

This functional assay assesses the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.

Principle: This assay utilizes a reporter cell line that expresses a luciferase or fluorescent protein under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the production of type I interferons, which in turn activate the ISRE and drive reporter gene expression.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture an appropriate reporter cell line (e.g., THP-1 Dual™ cells) according to the manufacturer's instructions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ENPP1 inhibitor for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a known STING agonist, such as cGAMP or a synthetic analog. Include appropriate controls (untreated, agonist only, inhibitor only).

  • Incubation:

    • Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).

  • Reporter Gene Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer or fluorescence using a fluorescence plate reader).

  • Data Analysis:

    • Normalize the reporter signal to a viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the compounds.

    • Plot the fold induction of the reporter signal against the inhibitor concentration.

    • Determine the EC50 value, which represents the concentration of the inhibitor that produces a half-maximal potentiation of STING signaling.

Conclusion and Future Directions

The inhibition of ENPP1 represents a promising therapeutic strategy in immuno-oncology, with the potential to overcome resistance to existing immunotherapies.[2][5] The development of potent, selective, and orally bioavailable non-nucleotide inhibitors is a key focus of current research, with several candidates now advancing into clinical trials.[6] The rigorous preclinical evaluation of these inhibitors, using a combination of biochemical and cell-based assays as described in this guide, is crucial for identifying the most promising therapeutic agents. As our understanding of the intricate regulation of the cGAS-STING pathway continues to grow, so too will the opportunities for innovative, ENPP1-targeted cancer therapies.

References

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The Evolving Landscape of 1-(4-Bromophenyl)cyclobutanecarboxamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel therapeutic agents has led researchers down a multitude of synthetic pathways. Among these, the exploration of small, rigid scaffolds has gained significant traction due to their ability to present appended functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological targets. The 1-(4-bromophenyl)cyclobutanecarboxamide core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, drawing upon available data and inferring trends from closely related chemical series. We will delve into their potential applications, synthetic strategies, and the critical interplay between structural modifications and biological outcomes in larvicidal, anticancer, and anti-inflammatory contexts.

The this compound Scaffold: A Platform for Diverse Bioactivity

The this compound scaffold is characterized by three key regions amenable to chemical modification: the bromophenyl ring , the central cyclobutane ring , and the carboxamide moiety . Each of these components plays a crucial role in defining the molecule's overall shape, polarity, and potential for intermolecular interactions, which in turn dictates its biological activity.

The presence of a bromine atom on the phenyl ring is a common feature in many bioactive compounds, often influencing metabolic stability and providing a handle for further synthetic elaboration. The cyclobutane ring, a strained four-membered carbocycle, imparts a degree of rigidity to the molecule, which can be advantageous for locking in a bioactive conformation. Finally, the carboxamide linkage offers a versatile point for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and target engagement.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound analogs typically begins with the preparation of the parent carboxylic acid, 1-(4-bromophenyl)cyclobutanecarboxylic acid. A common synthetic route involves the [2+2] cycloaddition of a ketene acetal with an appropriate styrene derivative, followed by hydrolysis. An alternative approach involves the α-alkylation of a substituted phenylacetonitrile with 1,3-dihalopropane, followed by hydrolysis of the nitrile to the carboxylic acid.

Once the carboxylic acid is obtained, a variety of standard amide coupling methods can be employed to introduce diverse functionality at the carboxamide nitrogen. These methods include activation of the carboxylic acid with reagents such as thionyl chloride to form the acid chloride, followed by reaction with a primary or secondary amine.[] Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) can facilitate the direct formation of the amide bond from the carboxylic acid and an amine.[2]

Below is a generalized workflow for the synthesis of this compound analogs.

G cluster_0 Synthesis of the Carboxylic Acid Core cluster_1 Amide Formation 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile 1-(4-Bromophenyl)cyclobutanecarbonitrile 4-Bromophenylacetonitrile->1-(4-Bromophenyl)cyclobutanecarbonitrile 1,3-Dihalopropane, Base 1-(4-Bromophenyl)cyclobutanecarboxylic_Acid 1-(4-Bromophenyl)cyclobutanecarboxylic_Acid 1-(4-Bromophenyl)cyclobutanecarbonitrile->1-(4-Bromophenyl)cyclobutanecarboxylic_Acid Acid or Base Hydrolysis Activated_Acid_Derivative Activated_Acid_Derivative 1-(4-Bromophenyl)cyclobutanecarboxylic_Acid->Activated_Acid_Derivative Activating Agent (e.g., SOCl2, DCC) 1-(4-Bromophenyl)cyclobutanecarboxamide_Analog 1-(4-Bromophenyl)cyclobutanecarboxamide_Analog Activated_Acid_Derivative->1-(4-Bromophenyl)cyclobutanecarboxamide_Analog R1R2NH

Caption: General synthetic workflow for this compound analogs.

Structure-Activity Relationship Insights from Related Compound Classes

Larvicidal Activity: Targeting Mosquito 3-Hydroxykynurenine Transaminase (HKT)

A promising area of investigation for this class of compounds is as larvicides, particularly through the inhibition of 3-hydroxykynurenine transaminase (HKT), an enzyme crucial for the detoxification of tryptophan metabolites in mosquitoes like Anopheles gambiae and Aedes aegypti.[3] Inhibition of HKT leads to the accumulation of toxic metabolites, proving fatal to the larvae.[3] The crystal structure of Anopheles gambiae HKT has been elucidated, providing a basis for rational drug design.[4]

Key Inferred SAR Points for HKT Inhibition:

  • The Carboxylic Acid/Carboxamide Moiety: The carboxylate group of the parent acid is likely to be a key pharmacophoric feature, forming important interactions with the enzyme's active site. Conversion to a carboxamide may alter this interaction. The nature of the substituents on the amide nitrogen will be critical in determining binding affinity. Small, polar substituents might mimic the interactions of the carboxylate, while larger, lipophilic groups could explore other pockets within the active site.

  • The Bromophenyl Ring: The bromophenyl group likely occupies a hydrophobic pocket in the HKT active site. The position and nature of the halogen can significantly impact potency. While bromine is present in the parent structure, exploring other halogens (Cl, F) or small lipophilic groups (e.g., methyl, trifluoromethyl) at the para-position could modulate binding affinity and pharmacokinetic properties.

  • The Cyclobutane Ring: The rigid cyclobutane scaffold serves to orient the phenyl ring and the carboxamide group in a specific geometry. Modifications to the ring, such as the introduction of substituents or altering its size (e.g., to cyclopropane or cyclopentane), would likely have a profound effect on the molecule's ability to fit within the enzyme's active site.

Table 1: Hypothetical SAR for HKT Inhibition

Modification SiteStructural ChangeExpected Impact on HKT InhibitionRationale
Carboxamide R = H, small alkylPotential for maintained or slightly reduced activitySmall groups may mimic the carboxylate interaction.
R = Aryl, substituted alkylActivity highly dependent on substituentLarger groups could lead to steric hindrance or explore new binding interactions.
Phenyl Ring p-Br -> p-Cl, p-FLikely to maintain activityHalogens can participate in halogen bonding and occupy the hydrophobic pocket.
p-Br -> p-CH3, p-CF3May maintain or enhance activitySmall lipophilic groups are often well-tolerated in hydrophobic pockets.
Introduction of ortho/meta substituentsMay decrease activityPotential for steric clashes within the binding site.
Cyclobutane Ring Ring expansion or contractionLikely to decrease activityThe specific geometry conferred by the cyclobutane ring is likely crucial for optimal binding.
Anticancer Activity: Insights from Phenyl-Substituted Carboxamides

Numerous studies have demonstrated the anticancer potential of various carboxamide-containing compounds.[5] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. While direct data on this compound analogs is scarce, SAR trends from other phenyl-carboxamide series can provide valuable guidance.

Key Inferred SAR Points for Anticancer Activity:

  • Substituents on the Amide Nitrogen: This is often a key area for SAR exploration in anticancer carboxamides. The introduction of various aryl, heteroaryl, or substituted alkyl groups can significantly impact potency and selectivity against different cancer cell lines. Lipophilic and electron-withdrawing groups on an N-aryl substituent have been shown to enhance activity in some series.

  • The Bromophenyl Ring: The nature and position of substituents on the phenyl ring are critical. In many anticancer agents, electron-withdrawing groups on the phenyl ring enhance activity. The para-bromo substituent may contribute favorably to this effect.

  • The Cyclobutane Scaffold: The rigid nature of the cyclobutane ring can be advantageous in presenting the pharmacophoric groups in an optimal orientation for interaction with the target protein (e.g., a kinase hinge region or a protein-protein interaction interface).

G cluster_0 Anticancer SAR Exploration Core_Scaffold This compound N_Substituents Varying R1, R2 on Amide Core_Scaffold->N_Substituents Phenyl_Substituents Modifying the Bromophenyl Ring Core_Scaffold->Phenyl_Substituents Cyclobutane_Analogs Altering the Cycloalkane Ring Core_Scaffold->Cyclobutane_Analogs Biological_Activity Biological_Activity N_Substituents->Biological_Activity Potency & Selectivity Phenyl_Substituents->Biological_Activity Electronic & Steric Effects Cyclobutane_Analogs->Biological_Activity Conformational Rigidity

Caption: Key areas for SAR exploration in the development of anticancer analogs.

Anti-inflammatory Activity: Learning from Carboxamide-Based COX and Kinase Inhibitors

Carboxamide derivatives have been successfully developed as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX) or various kinases involved in inflammatory signaling pathways.[6]

Key Inferred SAR Points for Anti-inflammatory Activity:

  • N-Aryl/Heteroaryl Substituents: For many COX inhibitors, the presence of a sulfonamide or a specific heterocyclic ring attached to the amide nitrogen is crucial for activity and selectivity. Exploring a range of N-aryl and N-heteroaryl substituents on the this compound scaffold would be a logical starting point for identifying anti-inflammatory leads.

  • The Bromophenyl Group: The electronic properties of the phenyl ring can influence the acidity of the N-H proton in the carboxamide, which can be important for binding to certain enzyme targets. The electron-withdrawing nature of the bromine atom may be beneficial.

  • Stereochemistry of the Cyclobutane Ring: If substituents are introduced onto the cyclobutane ring, their stereochemical arrangement (cis/trans) will likely have a significant impact on biological activity, as seen in other rigid scaffolds.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound analogs, robust and reproducible biological assays are essential. The following are representative protocols for assessing larvicidal, anticancer, and anti-inflammatory activities.

Protocol 1: Mosquito Larvicidal Bioassay[7][8][9]

Objective: To determine the lethal concentration (LC50) of test compounds against Anopheles gambiae larvae.

Materials:

  • Third-instar Anopheles gambiae larvae.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Deionized water.

  • 24-well plates or small beakers.

  • Larval food (e.g., finely ground fish food).

  • Incubator maintained at 27 ± 2 °C and 70-80% relative humidity.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the stock solution in deionized water to achieve the desired final test concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add 1 mL of each test dilution to the wells of a 24-well plate. Include a solvent control (water with DMSO) and a negative control (water only).

  • Carefully transfer 20 third-instar larvae to each well.

  • Add a small amount of larval food to each well.

  • Incubate the plates for 24 and 48 hours.

  • Record the number of dead larvae at each time point. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of a cancer cell line (e.g., a human colon cancer cell line).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO2.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)[6][12]

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • 96-well microplates.

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known anti-inflammatory drug + LPS).

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel bioactive molecules. While direct SAR data is currently limited, by drawing parallels from related compound classes, we can formulate rational design strategies for developing analogs with potential applications as larvicides, anticancer agents, and anti-inflammatory drugs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key areas of exploration should include:

  • Diversification of the Amide Substituent: Introducing a wide range of aliphatic, aromatic, and heterocyclic groups to probe interactions with different biological targets.

  • Modification of the Phenyl Ring: Investigating the effect of different substituents at various positions on the phenyl ring to optimize electronic and steric properties.

  • Exploration of Cyclobutane Stereoisomers: For substituted cyclobutane analogs, the synthesis and evaluation of individual stereoisomers will be crucial to understanding the impact of three-dimensional structure on activity.

Through such systematic investigations, the full therapeutic potential of this intriguing chemical scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.

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Introduction: The Strategic Value of Small Carbocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Cyclobutane and Cyclopentane Carboxamide Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the quest for molecules with optimized potency, selectivity, and pharmacokinetic profiles is perpetual. Small aliphatic rings, particularly cyclobutane and cyclopentane, have emerged as powerful scaffolds for achieving these goals. Their incorporation into drug candidates can profoundly influence a molecule's three-dimensional structure, physicochemical properties, and metabolic fate.[1] When functionalized with a carboxamide group—a prevalent hydrogen bond donor and acceptor—these carbocycles offer a versatile platform for engaging with biological targets.

This guide provides a comparative analysis of cyclobutane and cyclopentane carboxamide derivatives, offering insights grounded in structural chemistry, metabolic science, and pharmacology. We will explore the nuanced differences between these two scaffolds, explaining the causality behind their differential performance and providing the experimental frameworks necessary for their evaluation. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and optimizing small carbocyclic scaffolds in their discovery programs.

Part 1: Physicochemical and Conformational Landscape

The fundamental differences between cyclobutane and cyclopentane originate from their inherent ring strain and resulting conformational preferences. These structural biases have significant downstream consequences for a molecule's properties and biological interactions.

Ring Strain and Geometry

The stability of cycloalkanes is inversely related to their ring strain, a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds).[2][3]

  • Cyclobutane: Possesses significant ring strain (26.3 kcal/mol) due to its compressed internal bond angles of approximately 88°-90°.[2][4][5] This high strain energy makes the ring more reactive than its five-membered counterpart but also imparts a unique conformational rigidity.[5]

  • Cyclopentane: Exhibits considerably less ring strain (7.1 kcal/mol).[4] While a planar cyclopentane would have internal angles of 108°, very close to the ideal 109.5°, this conformation introduces significant torsional strain from ten eclipsed C-H bonds.[3][6][7] To alleviate this, the ring puckers.

Conformational Analysis: A Tale of Two Rings

The strategy to relieve torsional strain dictates the preferred conformations of each ring system, which in turn defines the spatial orientation of the carboxamide substituent and other pharmacophoric elements.

  • Cyclobutane's Puckered Conformation: Cyclobutane is not flat. It adopts a puckered or "folded" conformation to reduce torsional strain, with one carbon atom about 25° out of the plane of the other three.[8] This creates distinct pseudo-axial and pseudo-equatorial positions for substituents, leading to a more conformationally restricted scaffold compared to a flexible alkyl chain.[4][9] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a receptor.[4]

  • Cyclopentane's Dynamic Conformations: Cyclopentane alleviates torsional strain by adopting non-planar "envelope" and "half-chair" conformations, which rapidly interconvert at room temperature.[8] While this reduces eclipsing interactions, it also means that substituents on a cyclopentane ring have greater conformational freedom than those on a cyclobutane ring. This flexibility can be beneficial for exploring a wider conformational space within a binding pocket but can also lead to a higher entropic cost upon binding.[10]

G cluster_0 Conformational Landscapes cluster_1 Cyclobutane Cyclobutane Puckered Puckered (Folded) Conformation Cyclobutane->Puckered Relieves Torsional Strain Cyclopentane Cyclopentane Rigidity Higher Rigidity Lower Entropy Penalty Puckered->Rigidity Envelope Envelope & Half-Chair Conformations Cyclopentane->Envelope Relieves Torsional Strain Flexibility Higher Flexibility Higher Entropy Penalty Envelope->Flexibility G cluster_0 step1 Step 1: Reagent Prep - Receptor preparation (membranes) - Radioligand (L) - Test Compound (I) step2 Step 2: Incubation Mix Receptor, *L, and varying [I] Incubate to equilibrium step1->step2 step3 Step 3: Separation Rapid vacuum filtration Bound complex (R-L) trapped on filter step2->step3 step4 Step 4: Quantification Measure radioactivity on filter (Scintillation counting) step3->step4 step5 step5 step4->step5

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the receptor. Prepare serial dilutions of the test compound. The radioligand concentration is typically kept constant, at or below its dissociation constant (Kd).

  • Assay Setup: In a 96-well plate, add the receptor preparation (e.g., cell membranes), the radiolabeled ligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium. [11]4. Separation of Bound and Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The receptor and any bound radioligand are trapped on the filter, while the unbound radioligand passes through. [11]Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Detection: Place the filter mat in a sample bag, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Strategic Recommendations

The choice between a cyclobutane and a cyclopentane carboxamide scaffold is not a matter of inherent superiority but of strategic alignment with the goals of a drug discovery program. Neither ring is universally better; their value is dictated by the specific biological target and the desired ADMET properties.

  • Choose Cyclobutane when:

    • A high degree of conformational rigidity is required to pre-organize a molecule for optimal binding.

    • Restricting the flexibility of a linker region is necessary to improve potency.

    • Improved metabolic stability is a key objective, and rigidity can be used to shield labile sites.

    • A smaller, more compact scaffold is needed to fit into a constrained binding pocket.

  • Choose Cyclopentane when:

    • A larger scaffold is needed to maximize van der Waals interactions within a broader binding pocket.

    • Slightly more conformational flexibility is desired to allow the molecule to adapt to the receptor environment.

    • The synthetic route to the desired cyclopentane derivative is more facile or established.

Ultimately, the most effective approach is often empirical. Synthesizing and testing matched molecular pairs, where the only difference is the carbocyclic ring, provides the most definitive data. The experimental protocols detailed in this guide offer a robust framework for conducting such a head-to-head comparison, enabling a data-driven decision that can pave the way for a successful clinical candidate.

References

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A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent or a chemical probe. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough cross-reactivity profile a critical component of the compound's characterization.[1][2][3] This guide provides an in-depth technical comparison and experimental framework for profiling the cross-reactivity of the novel compound, 1-(4-Bromophenyl)cyclobutanecarboxamide.

While the primary biological target of this compound is not extensively documented in publicly available literature, this guide will proceed under a hypothetical scenario where initial high-throughput screening has identified it as a potential inhibitor of Kinase X . This scenario will serve as the basis for a detailed exploration of how to confirm this primary activity and assess its selectivity against a panel of other kinases and relevant off-targets. The methodologies and principles described herein are broadly applicable to the characterization of any novel small molecule.

The unique structural features of this compound, including the rigid cyclobutane scaffold and the bromophenyl moiety, warrant a comprehensive investigation into its biological interactions. The cyclobutane ring can confer unique conformational constraints and metabolic stability, while the bromophenyl group can participate in various binding interactions, including halogen bonding.[4][5][6]

Rationale for Cross-Reactivity Profiling

The central aim of cross-reactivity profiling is to determine the selectivity of a compound for its intended target over other biologically relevant proteins. A highly selective compound is often desirable to minimize the potential for off-target side effects.[3][7] However, in some cases, polypharmacology (activity against multiple targets) can be therapeutically beneficial.[8] A comprehensive profile allows for an informed assessment of a compound's therapeutic potential and potential liabilities.

This guide will focus on a tiered approach to profiling this compound:

  • Tier 1: Primary Target Confirmation and Potency Determination. Validating the initial "hit" on Kinase X and accurately determining the compound's potency.

  • Tier 2: Selectivity Profiling against Related Kinases. Assessing the compound's activity against a panel of kinases with related structural and functional characteristics to understand its selectivity within the kinome.

  • Tier 3: Broad Off-Target Liability Screening. Evaluating the compound against a diverse panel of receptors, ion channels, and enzymes known to be common sources of adverse drug reactions.

Experimental Design & Methodologies

Tier 1: Primary Target Confirmation (Kinase X)

The initial step is to confirm the hypothetical activity against Kinase X. A quantitative, high-quality biochemical assay is essential for determining the compound's potency (IC50).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase-inhibitor interactions.

  • Reagents and Materials:

    • Kinase X, Eu-anti-tag antibody, and Alexa Fluor™ conjugate tracer (specific for Kinase X).

    • This compound (test compound).

    • Staurosporine (positive control inhibitor).

    • Assay buffer and microplates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

    • Add the diluted compound or controls to the wells of the microplate.

    • Add the kinase, Eu-anti-tag antibody, and tracer mixture to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

dot

G cluster_workflow Tier 1: Primary Target Confirmation Workflow prep Prepare Compound Dilutions add_comp Add Compound to Plate prep->add_comp mix Mix Kinase, Antibody, and Tracer add_mix Add Kinase Mixture to Plate mix->add_mix incubate Incubate (60 min, RT) add_comp->incubate add_mix->incubate read Read TR-FRET Signal incubate->read analyze Calculate IC50 read->analyze

Caption: Workflow for Kinase X Binding Assay.

Tier 2: Selectivity Profiling (Kinase Panel)

To understand the selectivity of this compound, it is crucial to screen it against a panel of other kinases. The choice of kinases for this panel should be guided by the structural and functional similarity to Kinase X.

Experimental Protocol: KinomeScan™ Competition Binding Assay

This is a widely used platform that quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

  • Procedure:

    • Submit this compound for screening at a fixed concentration (e.g., 1 µM) against a broad kinase panel (e.g., >400 kinases).

    • The service provider performs the binding competition assay.

    • Results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding of the test compound.

    • For significant "hits" (e.g., %Ctrl < 10), follow-up with dose-response experiments to determine the dissociation constant (Kd).

dot

G cluster_principle KinomeScan™ Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor cluster_quantification Quantification Kinase_A DNA-tagged Kinase Ligand_A Immobilized Ligand Kinase_A->Ligand_A Binds qPCR qPCR of DNA tag Kinase_B DNA-tagged Kinase Ligand_B Immobilized Ligand Kinase_B->Ligand_B Binding Blocked Inhibitor Test Compound (this compound) Kinase_B->Inhibitor Binds Result Low qPCR signal = Strong Inhibition qPCR->Result

Caption: Principle of Competition Binding Assay.

Hypothetical Data and Comparative Analysis

To illustrate the output of such a study, the following tables present hypothetical data for this compound.

Table 1: Potency at Primary Target (Kinase X)

This table summarizes the results from the Tier 1 biochemical assay.

CompoundAssay TypeTargetIC50 (nM)
This compoundLanthaScreen™Kinase X75
Staurosporine (Control)LanthaScreen™Kinase X5

This hypothetical data suggests that this compound is a potent inhibitor of Kinase X, albeit less potent than the broad-spectrum inhibitor staurosporine.

Table 2: Selectivity Profile Against a Panel of Related Kinases

This table presents hypothetical results from a follow-up dose-response screen on a focused panel of kinases identified as potential hits in the initial broad screen.

Target KinaseFamilyKd (nM)Selectivity vs. Kinase X (fold)
Kinase X ABC 120 1
Kinase YABC1,50012.5
Kinase ZABC>10,000>83
Kinase ADEF8,00066.7
Kinase BGHI>10,000>83

Selectivity is calculated as Kd (Off-Target) / Kd (Kinase X).

Based on this hypothetical data, this compound demonstrates good selectivity for Kinase X over other closely related kinases. A selectivity of over 10-fold is generally considered a good starting point for a selective probe.

Table 3: Broad Off-Target Liability Profile (Selected Targets)

This table shows hypothetical results from a broad panel screen against common off-targets.

TargetClass% Inhibition @ 10 µM
hERGIon Channel< 5%
M1 Muscarinic ReceptorGPCR12%
H1 Histamine ReceptorGPCR8%
Dopamine D2 ReceptorGPCR< 10%
COX-1Enzyme25%
COX-2Enzyme18%

This hypothetical profile suggests that this compound has a relatively clean off-target profile at a high concentration, with only weak inhibition of COX-1. This would warrant further investigation but is not an immediate red flag.

Discussion and Interpretation

The hypothetical data presented paints a picture of this compound as a potent and selective inhibitor of Kinase X with a favorable off-target liability profile.

  • Expertise & Experience in Interpretation: The choice of follow-up assays would be guided by these initial results. For example, the weak COX-1 inhibition might prompt a specific cell-based assay to determine if this biochemical activity translates to a functional effect at the cellular level. The greater than 10-fold selectivity for Kinase X over its closest relatives, Kinase Y and Z, suggests that it could be a useful tool compound for studying the specific biology of Kinase X.

  • Trustworthiness through Orthogonal Assays: While biochemical binding assays are excellent for initial profiling, it is crucial to validate these findings in a cellular context. A cell-based assay that measures the phosphorylation of a known Kinase X substrate would be a critical next step. This would confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.

Conclusion

This guide has outlined a comprehensive, tiered strategy for the cross-reactivity profiling of the novel compound this compound, using a hypothetical scenario where it is a Kinase X inhibitor. By combining potent primary target confirmation with broad selectivity screening and off-target liability assessment, researchers can build a detailed understanding of a compound's pharmacological profile. This systematic approach, grounded in robust experimental methodologies and careful data interpretation, is essential for advancing promising molecules in the drug discovery and chemical biology pipelines. The unique chemical features of molecules containing a cyclobutane carboxamide scaffold continue to be an area of interest in medicinal chemistry, and rigorous profiling is key to unlocking their potential.[9]

References

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A Researcher's Guide to In Vivo Efficacy Testing: A Comparative Analysis Focused on 1-(4-Bromophenyl)cyclobutanecarboxamide and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a clinically viable therapeutic is paved with rigorous preclinical evaluation. A critical milestone in this process is the demonstration of in vivo efficacy. This guide provides a comprehensive framework for designing and interpreting in vivo efficacy studies, with a specific focus on the novel compound 1-(4-Bromophenyl)cyclobutanecarboxamide . Due to the limited public data on this specific molecule, we will use the well-characterized PARP inhibitor, Olaparib , as a primary analogue to illustrate the principles and methodologies of robust in vivo testing. Olaparib is a particularly relevant comparator due to its structural similarities, including a cyclopropyl carboxamide moiety, which shares features with the cyclobutane carboxamide of our topic compound. We will also draw comparisons with Nutlin-3 , an MDM2 inhibitor that features a bromophenyl group, to highlight how different structural motifs can be incorporated into effective anticancer agents with distinct mechanisms of action.

This guide is intended for researchers and scientists in the field of drug discovery and development. It aims to provide not only the "how" but also the "why" behind experimental design, ensuring that the data generated is both reliable and translatable.

The Landscape of Bromophenyl and Cyclobutane-Containing Compounds in Oncology

The presence of a bromophenyl group in a small molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. This halogen atom can enhance binding affinity to target proteins and improve metabolic stability. Similarly, the cyclobutane ring, a strained four-membered carbocycle, can introduce conformational rigidity and unique three-dimensional topologies that are advantageous for potent and selective enzyme inhibition. The combination of these structural features in this compound suggests its potential as a novel therapeutic agent, likely in the oncology space where such motifs are prevalent.

Case Study 1: Olaparib - A PARP Inhibitor with a Cyclopropyl Carboxamide Core

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a synthetic lethal phenotype, resulting in selective cancer cell death.

Mechanism of Action: Synthetic Lethality

The concept of synthetic lethality is a cornerstone of targeted cancer therapy. It describes a scenario where the simultaneous loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of Olaparib, the inhibition of PARP-mediated single-strand break repair in a BRCA-deficient background leads to the accumulation of double-strand breaks during DNA replication. The inability to repair these double-strand breaks through homologous recombination results in genomic instability and apoptosis.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb Single-Strand Break parp PARP ssb->parp recruits ber Base Excision Repair parp->ber initiates ber->ssb repairs ssb2 Single-Strand Break parp2 PARP ssb2->parp2 dsb Double-Strand Break ssb2->dsb leads to olaparib Olaparib olaparib->parp2 inhibits hr Homologous Recombination dsb->hr normally repaired by apoptosis Apoptosis dsb->apoptosis unrepaired, leads to hr->dsb defective

Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.
In Vivo Efficacy Model: Human Tumor Xenografts in Immunocompromised Mice

A standard and widely accepted model for evaluating the in vivo efficacy of anticancer agents is the use of human tumor xenografts in immunocompromised mice. This model involves the subcutaneous implantation of human cancer cells into mice that lack a functional immune system, preventing the rejection of the foreign tumor cells.

start Start cell_culture 1. Cell Culture (e.g., BRCA-mutant ovarian cancer cells) start->cell_culture implantation 2. Subcutaneous Implantation (immunocompromised mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization (when tumors reach a specific size) tumor_growth->randomization treatment 5. Treatment Initiation (Vehicle, Olaparib, Comparator) randomization->treatment monitoring 6. Continued Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor volume threshold, time) monitoring->endpoint analysis 8. Data Analysis (TGI, statistical significance) endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for a typical xenograft study.

This protocol is based on established methodologies for testing PARP inhibitors in vivo.

  • Cell Line and Animal Model:

    • Cell Line: A well-characterized human ovarian cancer cell line with a known BRCA2 mutation.

    • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation:

    • Harvest cultured cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel) to a final concentration of 1 x 107 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution used to dissolve Olaparib (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Group 2 (Olaparib): Administer Olaparib at a clinically relevant dose (e.g., 50 mg/kg, once daily) via oral gavage.

    • Group 3 (Comparator/Standard-of-Care): Administer a standard-of-care chemotherapeutic agent for ovarian cancer, such as carboplatin.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle group)] x 100.

    • Secondary endpoints may include tumor growth delay and survival analysis.

Comparative Efficacy Data

The following table summarizes hypothetical but realistic data from an in vivo study comparing Olaparib to a standard-of-care agent.

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Statistical Significance (vs. Vehicle)
Vehicle Control N/A1500 ± 2500N/A
Olaparib 50 mg/kg, QD, PO450 ± 10070p < 0.001
Carboplatin 30 mg/kg, QW, IP750 ± 15050p < 0.01

Case Study 2: Nutlin-3 - An MDM2 Inhibitor Featuring a Bromophenyl Moiety

Nutlin-3 is a small molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the ubiquitination and degradation of p53. Nutlin-3 binds to the p53-binding pocket of MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions, such as cell cycle arrest and apoptosis. The bromophenyl groups of Nutlin-3 are crucial for its high-affinity binding to MDM2.

In Vivo Efficacy of Nutlin-3

Studies have shown that oral administration of Nutlin-3 can lead to significant tumor growth inhibition in xenograft models of various cancers with wild-type p53, such as osteosarcoma and neuroblastoma. For example, in a neuroblastoma xenograft model, Nutlin-3 treatment resulted in a 90% tumor growth inhibition rate.

Pharmacokinetics, Pharmacodynamics, and Toxicity

A comprehensive in vivo efficacy study should be integrated with pharmacokinetic (PK) and pharmacodynamic (PD) assessments, as well as toxicology monitoring.

pk Pharmacokinetics (PK) 'What the body does to the drug' - Absorption - Distribution - Metabolism - Excretion pd Pharmacodynamics (PD) 'What the drug does to the body' - Target engagement - Biomarker modulation pk->pd determines drug concentration at target efficacy Efficacy - Tumor growth inhibition - Survival benefit pd->efficacy leads to toxicity Toxicity - Body weight loss - Clinical signs - Histopathology pd->toxicity can lead to

Figure 3: The interplay between PK, PD, efficacy, and toxicity.
  • Pharmacokinetics (PK): Involves collecting blood samples at various time points after drug administration to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This information is crucial for optimizing the dosing regimen.

  • Pharmacodynamics (PD): Involves collecting tumor tissue to assess target engagement. For Olaparib, this could be measuring the inhibition of PARP activity. For Nutlin-3, this would involve measuring the upregulation of p53 and its downstream targets like p21.

  • Toxicity: Monitored by daily observation of the animals for any adverse clinical signs, regular measurement of body weight, and histopathological analysis of major organs at the end of the study.

Conclusion and Future Directions for this compound

While we have used Olaparib and Nutlin-3 as illustrative examples, the principles and methodologies described in this guide are directly applicable to the in vivo evaluation of This compound . The initial steps for characterizing this novel compound would involve:

  • Target Identification and In Vitro Characterization: Before proceeding to in vivo studies, it is essential to identify the molecular target of this compound and characterize its potency and selectivity in cell-based assays.

  • Selection of Relevant In Vivo Models: Based on the in vitro data and the presumed mechanism of action, appropriate xenograft models should be selected. For instance, if the compound is found to be a PARP inhibitor, BRCA-mutant cancer cell lines would be the logical choice.

  • Integrated PK/PD and Efficacy Studies: A well-designed in vivo study, as outlined in this guide, will be critical to establish a clear relationship between drug exposure, target modulation, and antitumor efficacy.

The structural features of this compound hold significant promise for its development as a novel anticancer agent. By applying the rigorous and systematic approach to in vivo efficacy testing detailed in this guide, researchers can effectively evaluate its therapeutic potential and advance it through the drug development pipeline.

References

A comprehensive list of references will be compiled based on the specific studies cited in the final version of this guide. The URLs will be verified to ensure they are accessible.

A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the cyclobutane motif is a recurring structural element in a variety of therapeutically relevant molecules. Its unique conformational properties can impart favorable metabolic stability and binding affinity. 1-(4-Bromophenyl)cyclobutanecarboxamide, in particular, serves as a valuable building block for the synthesis of novel pharmaceutical agents. The presence of the bromo-aromatic group provides a convenient handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate.[1] This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, offering insights into the practical considerations for researchers in medicinal chemistry and process development.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. The optimal choice depends on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. This guide will focus on three plausible and commonly employed synthetic routes:

  • Route A: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid. This classical approach relies on the synthesis of the corresponding carboxylic acid followed by its conversion to the primary amide.

  • Route B: Cycloalkylation of 4-Bromophenylacetonitrile. This route involves the construction of the cyclobutane ring by dialkylation of a benzylic nitrile.

  • Route C: The Ritter Reaction of 1-(4-Bromophenyl)cyclobutanol. This pathway utilizes the acid-catalyzed reaction of an alcohol with a nitrile to directly form the amide.

The following sections will delve into the experimental details of each route, providing a critical comparison of their respective advantages and limitations.

Visualizing the Synthetic Pathways

To provide a clear overview of the discussed synthetic strategies, the following diagram illustrates the key transformations and intermediates for each route.

cluster_A Route A: Amidation of Carboxylic Acid cluster_B Route B: Cycloalkylation of Nitrile cluster_C Route C: Ritter Reaction A1 1-(4-Bromophenyl)cyclobutanecarboxylic Acid A2 This compound A1->A2 Amidation B1 4-Bromophenylacetonitrile B2 1-(4-Bromophenyl)cyclobutanecarbonitrile B1->B2 Dialkylation B3 This compound B2->B3 Hydrolysis C1 1-(4-Bromophenyl)cyclobutanol C2 This compound C1->C2 Ritter Reaction

Figure 1: Overview of the three main synthetic routes to this compound.

Route A: Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

This two-step approach is arguably the most straightforward and reliable method for the synthesis of the target amide. It decouples the formation of the cyclobutane ring and the amide bond, allowing for optimization of each step independently.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the alkylation of 4-bromophenylacetic acid with 1,3-dibromopropane.

Experimental Protocol:

  • To a solution of 4-bromophenylacetic acid in an appropriate solvent such as THF, add two equivalents of a strong base (e.g., LDA or NaH) at low temperature (-78 °C to 0 °C) to generate the dianion.

  • Slowly add one equivalent of 1,3-dibromopropane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(4-bromophenyl)cyclobutanecarboxylic acid.

Step 2: Amidation of the Carboxylic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several well-established methods.

Method A1: Acyl Chloride Formation followed by Amination

Experimental Protocol:

  • Treat 1-(4-bromophenyl)cyclobutanecarboxylic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, in an inert solvent like dichloromethane (DCM) or toluene.

  • Reflux the mixture until the conversion to the acyl chloride is complete.

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude acyl chloride in an inert solvent and add it to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia gas in an organic solvent.

  • Stir the reaction mixture until the amide formation is complete.

  • Isolate the product by filtration if it precipitates, or by extraction and subsequent purification.

Method A2: Direct Amide Coupling

Experimental Protocol:

  • Dissolve 1-(4-bromophenyl)cyclobutanecarboxylic acid in a suitable solvent (e.g., DMF or DCM).

  • Add an amide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) along with an activator like 1-hydroxybenzotriazole (HOBt).[2]

  • Add a source of ammonia, such as ammonium chloride, and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with water and brine, followed by extraction, drying, and purification of the product.

Route B: Cycloalkylation of 4-Bromophenylacetonitrile

This route offers a more convergent approach where the cyclobutane ring is constructed directly onto the benzylic carbon.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

The key step in this route is the dialkylation of 4-bromophenylacetonitrile with 1,3-dihalopropane. Phase-transfer catalysis is often employed to facilitate this reaction.

Experimental Protocol:

  • Combine 4-bromophenylacetonitrile, 1,3-dibromopropane, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide), and a strong aqueous base (e.g., 50% NaOH) in a suitable solvent system (e.g., toluene/water).

  • Stir the biphasic mixture vigorously at elevated temperature (e.g., 60-80 °C) until the reaction is complete.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the resulting 1-(4-bromophenyl)cyclobutanecarbonitrile by distillation or chromatography.

Step 2: Hydrolysis of the Nitrile to the Amide

The selective partial hydrolysis of the nitrile to the primary amide can be challenging, as over-hydrolysis to the carboxylic acid is a common side reaction.

Experimental Protocol:

  • Treat 1-(4-bromophenyl)cyclobutanecarbonitrile with a mixture of a strong acid (e.g., concentrated sulfuric acid) and water, often at controlled temperatures.

  • Alternatively, basic hydrolysis using hydrogen peroxide in the presence of a base (e.g., NaOH or K₂CO₃) can be employed.

  • Carefully monitor the reaction to maximize the yield of the amide and minimize the formation of the carboxylic acid.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by recrystallization or column chromatography.

Route C: The Ritter Reaction of 1-(4-Bromophenyl)cyclobutanol

The Ritter reaction provides a direct method for the synthesis of amides from alcohols and nitriles under strongly acidic conditions.[3][4][5][6]

Step 1: Synthesis of 1-(4-Bromophenyl)cyclobutanol

The precursor alcohol can be prepared via a Grignard reaction between 4-bromophenylmagnesium bromide and cyclobutanone.

Experimental Protocol:

  • Prepare the Grignard reagent from 4-bromobromobenzene and magnesium turnings in anhydrous THF.

  • Add a solution of cyclobutanone in anhydrous THF dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting 1-(4-bromophenyl)cyclobutanol by chromatography.

Step 2: The Ritter Reaction

The tertiary alcohol is then subjected to the Ritter reaction conditions.

Experimental Protocol:

  • Dissolve 1-(4-bromophenyl)cyclobutanol in a nitrile solvent, which also acts as the reactant (e.g., acetonitrile, or for the synthesis of the primary amide, a source of cyanide like HCN or KCN can be used with a co-solvent).

  • Slowly add a strong acid, typically concentrated sulfuric acid, to the cooled reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the alcohol is consumed.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent and purify as in the other routes.

Comparative Analysis of the Synthetic Routes

FeatureRoute A: Amidation of Carboxylic AcidRoute B: Cycloalkylation of NitrileRoute C: Ritter Reaction
Overall Yield Generally high and reproducible.Can be high, but the hydrolysis step can be low-yielding.Moderate to good, but can be variable.
Number of Steps 222
Scalability Excellent, both steps are amenable to large-scale synthesis.Good, but the hydrolysis step may require careful control on a large scale.Moderate, the use of strong acids and potentially toxic cyanides can pose challenges on a larger scale.
Reagent Safety & Handling Generally safe, with standard precautions for handling bases and chlorinating agents.Phase-transfer catalysis conditions are generally safe. Hydrolysis requires handling of strong acids or bases.Requires handling of highly corrosive strong acids and potentially highly toxic cyanide sources.
Purification Straightforward purification of both the intermediate and the final product.Purification of the nitrile can be straightforward, but the amide/acid mixture from hydrolysis can be challenging to separate.Purification can be complicated by byproducts from the strongly acidic conditions.
Versatility The carboxylic acid intermediate can be used to synthesize other derivatives (e.g., esters).The nitrile intermediate can also be reduced to an amine.The reaction is generally limited to the formation of amides.

Conclusion and Recommendations

For most research and early-stage development applications, Route A (Amidation of 1-(4-Bromophenyl)cyclobutanecarboxylic Acid) is the recommended synthetic strategy. Its reliability, high yields, and ease of execution make it the most practical choice. The two-step process allows for clear checkpoints and straightforward purification.

Route B (Cycloalkylation of 4-Bromophenylacetonitrile) is a viable alternative, particularly if 4-bromophenylacetonitrile is a readily available and inexpensive starting material. However, careful optimization of the nitrile hydrolysis step is crucial to achieve good yields of the desired amide.

Route C (The Ritter Reaction) is a more specialized route. While it offers a direct conversion of an alcohol to an amide, the harsh reaction conditions and the safety concerns associated with the reagents make it less favorable for general laboratory use unless specific circumstances warrant its application.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, available resources, and the desired purity of the final product.

References

  • PrepChem. Synthesis of (C) 4-(4-Bromophenyl)-4-phenylbutanoic Acid. Available at: [Link]

  • Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Available at: [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Available at: [Link]

  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Available at: [Link]

  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Wiley Online Library. The Ritter Reaction. Available at: [Link]

  • Finetech Industry Limited. 1-(4-bromophenyl)cyclopropanecarbonitrile,97 | cas: 124276-67-1. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Available at: [Link]

  • ResearchGate. (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available at: [Link]

  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 1-(4-Bromophenyl)cyclobutanecarboxamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the assessment of a compound's selectivity – its ability to interact with a specific biological target with high affinity, while exhibiting minimal interaction with other, unintended targets. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 1-(4-Bromophenyl)cyclobutanecarboxamide.

While direct biological data for this specific molecule is not yet prevalent in published literature, the chemical scaffolds it comprises—a bromophenyl group, a cyclobutane ring, and a carboxamide linkage—are present in a variety of bioactive molecules. Derivatives of phenylcyclopropane carboxamide have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. Similarly, phenol derivatives are known for their diverse bioactivities, such as antimicrobial, antioxidant, and anti-inflammatory properties[2]. The cyclobutane motif itself is a unique structural element found in a range of naturally occurring and synthetic bioactive compounds[3].

This guide, therefore, proposes a logical, multi-pronged approach to systematically screen this compound for potential bioactivities and subsequently to characterize its selectivity profile in detail. We will outline experimental workflows, suggest appropriate comparative compounds, and provide protocols to ensure the generation of robust and reliable data.

Part 1: Initial Broad-Spectrum Screening for Biological Activity

The first step in assessing the selectivity of a novel compound is to determine its primary biological activity. Based on the activities of structurally related molecules, a logical starting point is to screen this compound against a panel of assays representing common therapeutic areas.

Proposed Screening Panel and Comparative Compounds

The following table outlines a recommended initial screening panel, along with suggested positive controls (alternatives) for comparison.

Potential Activity Primary Assay Positive Control(s) Rationale for Inclusion
Antibacterial Minimum Inhibitory Concentration (MIC) assay against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.Ciprofloxacin, VancomycinN-(4-bromophenyl)furan-2-carboxamide and other carboxamide derivatives have shown antibacterial properties[4].
Antifungal MIC assay against common fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).Fluconazole, Amphotericin BPhenylcyclopropane carboxamide derivatives have reported antifungal activity[1].
Anticancer/Cytotoxic MTT or CellTiter-Glo® Luminescent Cell Viability Assay against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).Doxorubicin, PaclitaxelPhenylcyclopropane carboxamides and other phenol derivatives have demonstrated antitumor and cytotoxic effects[1][2].
Anti-inflammatory Lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in murine macrophages (e.g., RAW 264.7).Dexamethasone, Phenylbutazone[5]Phenylcyclopropane carboxamides and phenol derivatives are known for their anti-inflammatory properties[1][2]. 1-(4-Bromophenyl)cyclobutanecarboxylic acid has analgesic effects[6].
Experimental Workflow for Primary Screening

The following diagram illustrates a typical workflow for the initial screening of this compound.

G cluster_0 Preparation cluster_1 Primary Screening Assays cluster_2 Data Analysis A Compound Solubilization (e.g., in DMSO) B Serial Dilutions A->B C Antibacterial MIC Assay B->C Test Compound & Controls D Antifungal MIC Assay B->D Test Compound & Controls E Anticancer Cell Viability Assay B->E Test Compound & Controls F Anti-inflammatory Cytokine Assay B->F Test Compound & Controls G Determine IC50 / MIC values C->G D->G E->G F->G H Compare activity to positive controls G->H I Identify 'Hit' Activity H->I

Caption: Workflow for primary screening of this compound.

Step-by-Step Protocol: Anticancer Cell Viability Assay (MTT)

This protocol provides a detailed method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (e.g., Doxorubicin) in culture media. Remove the old media from the cells and add the compound-containing media. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: In-Depth Selectivity Profiling

Once a primary biological activity has been identified, the next crucial step is to determine the compound's selectivity. For the purpose of this guide, let us assume that this compound demonstrated significant cytotoxic activity against a specific cancer cell line in the primary screen. The subsequent selectivity assessment would then focus on two main areas: selectivity across different cell lines and selectivity against specific molecular targets.

Cell Line Selectivity Panel

To assess whether the compound's cytotoxicity is specific to certain types of cancer, it should be tested against a broader panel of cell lines.

Cell Line Panel Rationale
Panel of Diverse Cancer Cell Lines (e.g., NCI-60 panel)To identify if the compound has broad-spectrum anticancer activity or is selective for specific cancer types (e.g., breast, lung, colon).
Non-Cancerous Human Cell Lines (e.g., human fibroblasts, endothelial cells)To determine the compound's therapeutic index – its ability to kill cancer cells while sparing normal, healthy cells.

The experimental protocol for this would be similar to the primary MTT assay, with the IC50 values determined for each cell line. The results can be presented in a table for clear comparison.

Table for Reporting Cell Line Selectivity Data:

Cell Line Cancer Type IC50 of this compound (µM) IC50 of Doxorubicin (µM)
MCF-7BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
Human FibroblastsNon-cancerousExperimental ValueExperimental Value
Target Deconvolution and Off-Target Profiling

Understanding the molecular target of a compound is paramount to understanding its selectivity. If the primary target is unknown, target deconvolution methods can be employed. If a target is hypothesized (e.g., a specific kinase, based on the activity of similar compounds), direct enzymatic or binding assays can be performed.

A common approach for assessing the selectivity of kinase inhibitors, for instance, is to screen them against a large panel of kinases.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Hypothesis & Preparation cluster_1 Kinase Inhibition Assay cluster_2 Selectivity Analysis A Hypothesize Kinase Target (based on structural analogs or in silico modeling) B Select Kinase Panel (e.g., commercial screening service) A->B C Prepare Compound Stock D Primary Screen at a Single High Concentration (e.g., 10 µM) C->D Test Compound E Identify 'Hits' (% Inhibition > 50%) D->E F Dose-Response Assay for 'Hits' E->F G Determine IC50 values for inhibited kinases F->G H Compare IC50 for Primary Target vs. Off-Targets G->H I Calculate Selectivity Score H->I J Visualize as a Kinome Map or Table I->J

Caption: Workflow for assessing kinase selectivity of a novel compound.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of this compound against a specific kinase.

  • Reagents and Plate Preparation: To the wells of a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add this compound at various concentrations. Include a positive control inhibitor and a no-compound (vehicle) control.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated (e.g., fluorescence, luminescence) is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Part 3: Data Interpretation and Visualization

The ultimate goal of these experiments is to generate a clear and comprehensive selectivity profile for this compound.

Interpreting Selectivity:

  • High Selectivity: The compound is significantly more potent against its primary target (or in a specific cell line) than against other targets (or cell lines). A selectivity ratio of >100-fold is often considered a good starting point.

  • Moderate Selectivity: The compound shows a noticeable preference for its primary target, but also inhibits other targets at higher concentrations.

  • Non-Selective (Promiscuous): The compound inhibits multiple targets with similar potency.

Data Visualization:

The selectivity data can be effectively visualized in several ways:

  • Tables: As shown previously, tables are excellent for presenting IC50 values for direct comparison.

  • Bar Graphs: Useful for comparing the potency of the compound against a small number of targets or cell lines.

  • Kinome Maps: For kinase inhibitor profiling, the results can be plotted on a phylogenetic tree of the human kinome, providing a powerful visual representation of the compound's selectivity.

Conclusion

While the precise biological activity of this compound remains to be elucidated, this guide provides a robust and scientifically-grounded framework for its systematic evaluation. By following the proposed workflows for primary screening and in-depth selectivity profiling, researchers can generate the critical data needed to understand the therapeutic potential of this novel compound. The emphasis on using appropriate comparative compounds and validated experimental protocols will ensure the integrity and reliability of the findings, paving the way for further preclinical development.

References

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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted cancer therapy, the quest for novel agents that selectively disrupt tumor cell proliferation is paramount. One such promising avenue is the inhibition of Ki-67, a nuclear protein intrinsically linked to the cell cycle. This guide provides a comprehensive analysis of the potential off-target effects of a putative Ki-67 inhibitor, 1-(4-Bromophenyl)cyclobutanecarboxamide. As direct experimental data for this specific compound is not yet publicly available, we will navigate the established methodologies for assessing off-target profiles, drawing comparisons with well-characterized inhibitors that modulate cell proliferation, namely the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.

The Target: Ki-67 - More Than Just a Proliferation Marker

Ki-67 is a nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and mitosis), but absent in quiescent (G0) cells, making it an invaluable proliferation marker.[1] High Ki-67 expression is often associated with aggressive tumors and a poorer prognosis.[2] Beyond its role as a marker, Ki-67 is functionally involved in the organization of the mitotic chromosome periphery and interacts with key proteins like Protein Phosphatase 1 (PP1) and Heterochromatin Protein 1 (HP1), influencing heterochromatin organization and global gene expression.[3][4] Direct inhibition of Ki-67, therefore, presents a compelling strategy to halt the proliferation of cancer cells.

The Challenge: Unmasking Off-Target Interactions

While the allure of a highly specific Ki-67 inhibitor is strong, the reality of small molecule drug development is that absolute specificity is rarely achieved. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicities or even polypharmacology that might be therapeutically beneficial.[5] For kinase inhibitors, the conserved ATP-binding pocket across the kinome presents a significant challenge for achieving high selectivity.[6] Therefore, a rigorous assessment of a compound's off-target profile is a critical step in its preclinical development.

A Roadmap for Off-Target Profiling: A Hypothetical Case Study of this compound

To illustrate the process of characterizing the off-target effects of a novel Ki-67 inhibitor like this compound, we present a detailed, industry-standard experimental workflow.

Phase 1: In Silico Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions. These approaches utilize the chemical structure of the compound to predict its binding affinity against a large database of protein structures.[7]

Experimental Protocol: Computational Off-Target Prediction

  • Compound Structure Preparation: Obtain the 2D or 3D structure of this compound.

  • Database Selection: Utilize publicly available or commercial databases of protein structures, with a focus on the human kinome.

  • Docking Simulation: Employ molecular docking software (e.g., AutoDock, Glide) to simulate the binding of the compound to the active sites of a panel of kinases.

  • Scoring and Ranking: Score the predicted binding poses based on binding energy and other physicochemical parameters to rank potential off-targets.

  • Data Analysis: Analyze the list of potential off-targets, paying close attention to kinases with high predicted binding affinity.

G cluster_0 Phase 1: In Silico Prediction A 1. Compound Structure (this compound) C 3. Molecular Docking Simulation A->C B 2. Protein Structure Database (e.g., Human Kinome) B->C D 4. Scoring and Ranking of Binding Affinities C->D E 5. Prioritized List of Potential Off-Targets D->E

Figure 1: In Silico Off-Target Prediction Workflow
Phase 2: In Vitro Kinase Panel Screening

The prioritized list from in silico screening guides the design of in vitro biochemical assays. Large-scale kinase panel screening is the gold standard for experimentally determining the selectivity of a kinase inhibitor.[4][8]

Experimental Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™ Assay)

  • Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Select a comprehensive panel of recombinant human kinases. Commercial services from companies like Reaction Biology or Eurofins DiscoverX offer panels covering a significant portion of the kinome.[4][8]

  • Assay Reaction: In a multi-well plate format, incubate each kinase with its specific substrate, [γ-³³P]ATP, and the test compound at various concentrations.

  • Separation and Detection: After the reaction, separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using a filter-based method.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_1 Phase 2: In Vitro Kinase Panel Screening F 1. Dilution Series of This compound H 3. Kinase Reaction with [γ-³³P]ATP and Substrate F->H G 2. Panel of Recombinant Kinases G->H I 4. Measurement of Substrate Phosphorylation H->I J 5. IC50 Determination for Each Kinase I->J K 6. Kinome Selectivity Profile J->K

Figure 2: In Vitro Kinase Panel Screening Workflow

Comparative Analysis: Off-Target Profiles of CDK4/6 Inhibitors

While we await specific data for this compound, we can draw valuable comparisons from the known off-target profiles of CDK4/6 inhibitors, which indirectly impact Ki-67 levels by arresting the cell cycle.[6][9]

CompoundPrimary TargetsKey Off-Targets (Reported)Selectivity ProfileReference(s)
Palbociclib CDK4, CDK6Highly selective for CDK4/6.Considered a highly selective CDK4/6 inhibitor.[10][11]
Ribociclib CDK4, CDK6Highly selective for CDK4/6.Also considered a highly selective CDK4/6 inhibitor.[10][11][12]
Abemaciclib CDK4, CDK6CDK9, PIM kinases, GSK3β, and others.More promiscuous compared to palbociclib and ribociclib, with activity against a broader range of kinases.[6][11][13]

This table highlights the varying degrees of selectivity among clinically approved drugs that modulate cell proliferation. While palbociclib and ribociclib are highly selective, abemaciclib exhibits a broader kinase inhibition profile, which may contribute to both its efficacy and its distinct side-effect profile, such as a higher incidence of diarrhea.[13]

Understanding the Implications: Ki-67 Signaling and Off-Target Consequences

The inhibition of Ki-67 is intended to halt cell proliferation. However, off-target kinase inhibition can lead to a cascade of unintended cellular events.

G cluster_0 Ki-67 and Cell Cycle Progression cluster_1 Potential Off-Target Effects Ki67 Ki-67 PP1 PP1 Ki67->PP1 interacts with HP1 HP1 Ki67->HP1 interacts with Chromatin Heterochromatin Organization HP1->Chromatin Gene_Expression Global Gene Expression Chromatin->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation OffTarget Off-Target Kinase Signaling Other Signaling Pathways OffTarget->Signaling disrupts Toxicity Cellular Toxicity Signaling->Toxicity Inhibitor This compound Inhibitor->Ki67 inhibits (On-Target) Inhibitor->OffTarget inhibits (Off-Target)

Figure 3: On-Target vs. Potential Off-Target Effects of a Ki-67 Inhibitor

As depicted in Figure 3, the desired on-target effect of this compound is the inhibition of Ki-67, leading to a halt in cell proliferation. However, potential off-target interactions with other kinases could disrupt unrelated signaling pathways, potentially leading to cellular toxicity. A thorough understanding of a compound's selectivity is therefore crucial for interpreting its biological activity and predicting its safety profile.

Conclusion and Future Directions

The development of direct Ki-67 inhibitors like the putative this compound holds significant promise for cancer therapy. However, the path to clinical success is paved with rigorous preclinical evaluation, a cornerstone of which is the comprehensive characterization of off-target effects. The methodologies outlined in this guide provide a robust framework for such an assessment.

As research progresses, the public disclosure of selectivity data for novel Ki-67 inhibitors will be critical for the scientific community to fully evaluate their therapeutic potential and to design rational combination strategies. By embracing a systematic and unbiased approach to off-target profiling, we can accelerate the development of safer and more effective targeted therapies for patients in need.

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A Comprehensive Guide to the Confirmation of 1-(4-Bromophenyl)cyclobutanecarboxamide's Binding Mode: A Multi-Faceted Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the initial step. To progress a promising molecule from a mere "hit" to a viable "lead," a thorough understanding of its interaction with its biological target at a molecular level is paramount. This guide provides a comprehensive, in-depth framework for the confirmation of the binding mode of a novel small molecule inhibitor, exemplified by the hypothetical compound 1-(4-Bromophenyl)cyclobutanecarboxamide, which we will refer to as "Compound-X".

For the context of this guide, we will postulate that Compound-X has been identified as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a well-established epigenetic regulator and a therapeutic target in oncology and inflammatory diseases.[1] The objective is to elucidate the precise binding mode of Compound-X within the acetyl-lysine binding pocket of BRD4 and to compare its binding characteristics with a known, structurally distinct BRD4 inhibitor, "Alternative Compound-Y."

This guide will navigate through a logical, multi-tiered experimental strategy, integrating computational, biophysical, and structural biology techniques. The causality behind each experimental choice will be dissected to provide a robust, self-validating workflow.

I. Initial Hypothesis Generation: Computational Modeling

Before embarking on extensive experimental work, in silico molecular docking serves as an invaluable tool to generate an initial, testable hypothesis of the binding mode.[2][3] This approach predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[3]

Experimental Protocol: Molecular Docking of Compound-X into BRD4
  • Preparation of the Receptor Structure: Obtain a high-resolution crystal structure of the BRD4 bromodomain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: Generate a 3D conformation of Compound-X and assign partial charges.

  • Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock Compound-X into the defined acetyl-lysine binding pocket of BRD4. The algorithm will explore various conformations and orientations of the ligand within the binding site.[2]

  • Analysis of Results: Analyze the top-scoring docking poses. The predicted binding mode will be evaluated based on factors such as the estimated binding energy, hydrogen bond interactions, and hydrophobic contacts with key residues in the binding pocket.

This initial computational model provides a structural hypothesis that will guide subsequent biophysical and structural studies.

II. Quantifying the Interaction: Biophysical Approaches

Biophysical techniques are essential for quantitatively characterizing the binding of a ligand to its target protein.[4][5] We will employ a combination of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to obtain a comprehensive understanding of the binding kinetics and thermodynamics.[6]

A. Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Binding

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8] It provides crucial kinetic parameters, including the association rate constant (k_a) and the dissociation rate constant (k_d), which together determine the binding affinity (K_D).[9][10]

  • Immobilization of BRD4: Covalently immobilize purified BRD4 protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of Compound-X in solution over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of Compound-X binding to the immobilized BRD4. This generates a sensorgram showing the association and dissociation phases.[10]

  • Kinetic Analysis: Fit the sensorgram data to a suitable kinetic model to determine the k_a, k_d, and K_D values.[10]

B. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13] This technique yields the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding.[14][15]

  • Sample Preparation: Place a solution of purified BRD4 in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of Compound-X.

  • Titration: Inject small aliquots of Compound-X into the BRD4 solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.[12]

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of Compound-X to BRD4. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.

Comparative Analysis of Biophysical Data

The data obtained from SPR and ITC allows for a direct comparison of Compound-X with the alternative inhibitor.

ParameterCompound-XAlternative Compound-YSignificance
SPR
k_a (M⁻¹s⁻¹)1.5 x 10⁵5.0 x 10⁴Association rate constant
k_d (s⁻¹)3.0 x 10⁻⁴1.0 x 10⁻³Dissociation rate constant
K_D (nM)2.020Equilibrium dissociation constant
ITC
K_D (nM)2.522Equilibrium dissociation constant
n (stoichiometry)1.050.98Molar binding ratio
ΔH (kcal/mol)-8.5-6.2Enthalpy change
-TΔS (kcal/mol)-3.5-4.8Entropy change

Interpretation: The hypothetical data suggests that Compound-X has a 10-fold higher affinity for BRD4 than Alternative Compound-Y, primarily driven by a slower dissociation rate (longer residence time). The ITC data indicates that the binding of Compound-X is more enthalpically driven compared to Alternative Compound-Y.

III. Visualizing the Interaction: High-Resolution Structural Biology

The gold standard for confirming a binding mode is to obtain a high-resolution three-dimensional structure of the protein-ligand complex. X-ray crystallography is a powerful technique for achieving this.[16][17][18]

Experimental Protocol: Co-crystallization of BRD4 with Compound-X
  • Co-crystallization: Mix purified BRD4 protein with an excess of Compound-X and screen for crystallization conditions.

  • X-ray Diffraction: Harvest a suitable crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays in a specific pattern.[19]

  • Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map of the crystal.

  • Structure Solution and Refinement: Build an atomic model of the BRD4-Compound-X complex into the electron density map and refine it to obtain a high-resolution structure.

The resulting crystal structure will provide unambiguous evidence of the binding mode, revealing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. This allows for a direct comparison with the initial docking model and provides invaluable insights for structure-based drug design.

IV. Solution-Phase Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about protein-ligand interactions in solution, complementing the static picture from X-ray crystallography.[20][21][22][23][24]

Experimental Protocol: ¹H-¹⁵N HSQC NMR Titration
  • Protein Labeling: Prepare a sample of ¹⁵N-labeled BRD4.

  • NMR Titration: Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the labeled protein. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.

  • Ligand Addition: Add increasing amounts of Compound-X to the protein sample and acquire an HSQC spectrum at each concentration.

  • Chemical Shift Perturbation Analysis: Monitor the changes in the positions of the peaks in the HSQC spectrum upon ligand binding. The amino acid residues in the binding site will experience the largest chemical shift perturbations, allowing for the mapping of the binding interface.

Integrated Workflow for Binding Mode Confirmation

The following diagram illustrates the integrated workflow for confirming the binding mode of Compound-X.

G cluster_0 Computational Prediction cluster_1 Biophysical Characterization cluster_2 Structural Determination cluster_3 Solution-Phase Validation docking Molecular Docking spr Surface Plasmon Resonance (SPR) docking->spr Hypothesized Pose itc Isothermal Titration Calorimetry (ITC) docking->itc Hypothesized Pose xtal X-ray Crystallography spr->xtal Quantitative Binding Data itc->xtal Quantitative Binding Data nmr NMR Spectroscopy xtal->nmr High-Resolution Structure final Confirmed Binding Mode nmr->final Solution-Phase Confirmation

Caption: Integrated workflow for binding mode confirmation.

Conclusion

The confirmation of a ligand's binding mode is a critical milestone in drug discovery. By employing a multi-faceted approach that integrates computational modeling, biophysical characterization, high-resolution structural biology, and solution-phase validation, researchers can build a comprehensive and robust understanding of the molecular interactions driving ligand binding. This detailed knowledge is not only essential for validating a compound's mechanism of action but also provides a solid foundation for subsequent lead optimization efforts. The comparison with alternative compounds using this framework allows for a data-driven selection of the most promising candidates for further development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While the primary focus is often on discovery and innovation, a foundational pillar of our practice is the safe and responsible management of these compounds from creation to disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-Bromophenyl)cyclobutanecarboxamide, a compound representative of many novel brominated organic molecules encountered in the laboratory.

It is critical to note that comprehensive, peer-reviewed safety and toxicological data for every new compound are often not available. Therefore, this guide is built upon a conservative approach, treating this compound with the caution required for a potentially hazardous substance, based on data from structurally similar compounds and established best practices for chemical waste management. Our primary objective is to ensure personnel safety and environmental stewardship, adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Inferred Hazard Profile & Risk Assessment

Given the molecular structure—containing a brominated aromatic ring and an amide functional group—we must assume certain potential hazards. Safety Data Sheets (SDS) for analogous compounds, such as other brominated phenyl derivatives and organic amides, indicate risks that should be considered.[1][2][3][4][5]

  • Skin and Eye Irritation: Halogenated organic compounds and amides can cause skin and serious eye irritation upon contact.[1][2][3][5]

  • Respiratory Irritation: Inhalation of the powdered solid may cause respiratory tract irritation.[2][5]

  • Oral Toxicity: Some related compounds are classified as harmful if swallowed.[2][4]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6][7] While specific data for this compound is lacking, the general principle of preventing the release of halogenated organics into the environment is a primary driver for these disposal protocols.[8]

Based on this assessment, all waste streams containing this compound must be treated as hazardous chemical waste.

Core Principles of Waste Management

The disposal strategy for this compound is governed by four fundamental principles of laboratory safety and regulatory compliance.[9][10][11]

  • Segregation: This is the most critical step. As a brominated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[12][13][14] This is crucial because mixed waste streams can lead to dangerous reactions and complicates the final disposal process, often increasing costs and environmental risk.[13][14]

  • Containment: All waste containers must be appropriate for the type of waste (solid or liquid), in good condition, and kept securely closed except when adding waste.[12][13][15]

  • Labeling: Every waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[12][13]

  • Accumulation: Follow institutional and local regulations for the temporary storage of hazardous waste, including designated satellite accumulation areas and time limits.

Personal Protective Equipment (PPE) for Waste Handling

Proper PPE is non-negotiable when handling any form of chemical waste. The following table summarizes the minimum requirements.

Task Required Personal Protective Equipment (PPE) Rationale
Handling Solid Waste or Contaminated Materials Nitrile gloves, safety goggles (or safety glasses with side shields), and a lab coat.Prevents skin contact and eye exposure to the powdered chemical.[1][2][5]
Handling Liquid Waste (Solutions) Nitrile gloves, chemical splash goggles, and a lab coat. A chemical fume hood is required.Protects against splashes of potentially irritating solutions and inhalation of vapors.[2][5]
Cleaning Spills Double-gloving (nitrile), chemical splash goggles, lab coat, and potentially a respirator depending on the scale and location of the spill.Provides enhanced protection during direct contact with a concentrated amount of the substance.

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different waste streams generated during work with this compound.

Protocol 1: Disposal of Solid Waste

This applies to unused pure compound, reaction byproducts, or contaminated weighing papers.

  • Container Preparation: Designate a sealable, rigid, and chemically compatible container (e.g., a wide-mouthed polyethylene jar) as "Halogenated Organic Solid Waste."

  • Labeling: Immediately affix a hazardous waste label to the container. Fill in the generator information and list "this compound" as a constituent.

  • Waste Transfer: Carefully transfer the solid waste into the container using a spatula or funnel. Avoid creating dust. If dust is unavoidable, perform the transfer inside a chemical fume hood.[2]

  • Sealing: Securely close the container lid after each addition.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[1][15]

Protocol 2: Disposal of Contaminated Labware

This applies to non-reusable items like pipette tips, and disposable glassware.

  • Segregation: Place these items in a dedicated, puncture-resistant container labeled "Contaminated Solid Waste" and also marked as containing halogenated organics. A sturdy, lined cardboard box may be appropriate.

  • Decontamination of Reusable Glassware:

    • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve any residual compound.

    • Collect this first rinse into the "Halogenated Organic Liquid Waste" container.

    • Proceed with a standard triple rinse and wash procedure.[16] The subsequent rinses can typically be disposed of as non-halogenated waste if the initial rinse was thorough.

Protocol 3: Disposal of Liquid Waste

This applies to solutions containing the compound, such as mother liquor from crystallization or solutions from chromatography.

  • Container Selection: Use a designated, chemically resistant container (e.g., a glass or polyethylene carboy) equipped with a screw cap. The container must be labeled "Halogenated Organic Liquid Waste." [12][17]

  • Waste Collection:

    • Perform all transfers of liquid waste inside a chemical fume hood.

    • Use a funnel to pour the waste into the carboy, avoiding splashes.

    • Do not mix with non-halogenated waste streams.[14]

  • Content Log: Maintain a log sheet attached to the container. For each addition, record the chemical name, solvent, and approximate volume.

  • Closure and Storage: Keep the container tightly capped when not in use.[12] Store in secondary containment (e.g., a spill tray) within a ventilated cabinet.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste generated from activities involving this compound.

G start Waste Generated Containing This compound is_liquid Is the waste primarily liquid? start->is_liquid Assess Form is_solid Is the waste a solid or contaminated disposable item? is_liquid->is_solid No liquid_waste Collect in 'Halogenated Organic Liquid Waste' container. is_liquid->liquid_waste Yes is_glass Is it reusable glassware? is_solid->is_glass No solid_waste Collect in 'Halogenated Organic Solid Waste' container. is_solid->solid_waste Yes decon Perform Decontamination Rinse (Protocol 2) is_glass->decon Yes final_disposal Arrange for pickup by licensed waste disposal company. liquid_waste->final_disposal solid_waste->final_disposal rinse_waste Collect first rinse in 'Halogenated Organic Liquid Waste' container. decon->rinse_waste rinse_waste->final_disposal

Caption: Waste Segregation Workflow for this compound.

Regulatory Framework and Final Disposal

The entire process of chemical waste management, from generation to final disposal, is regulated by national and local authorities. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][18]

  • EPA (RCRA): Establishes the "cradle-to-grave" system for hazardous waste management, ensuring that waste is handled safely from the moment it is generated until its ultimate disposal.[18] Halogenated organic compounds are of particular concern and are subject to specific disposal requirements.[8]

  • OSHA: The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard protects workers involved in handling and disposing of hazardous substances.[9][19]

The final step for all collected waste streams is to arrange for pickup and disposal by a licensed and certified hazardous waste disposal company.[13][20] This ensures that the waste is transported, treated, and disposed of in a manner that is compliant with all regulations and protective of human health and the environment.

By adhering to these protocols, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental responsibility.

References

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A Comprehensive Guide to the Safe Handling of 1-(4-Bromophenyl)cyclobutanecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-(4-Bromophenyl)cyclobutanecarboxamide lacks a specific, publicly available Safety Data Sheet (SDS). However, by examining structurally similar compounds and adhering to established principles of laboratory safety, a robust framework for its safe handling can be established. This guide synthesizes available data on related brominated aromatic compounds to provide essential, immediate safety and logistical information, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Potential Hazards

Due to the absence of a specific SDS for this compound, a conservative approach to its handling is paramount. Analysis of analogous compounds such as methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate, 1-(4-Bromophenyl)cyclobutanecarboxylic acid, and 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid suggests that this compound should be treated as potentially hazardous.[1][2][3] The primary risks associated with powdered chemicals of this nature include:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1][3]

  • Serious Eye Irritation: The fine particulate nature of the compound can lead to significant eye damage upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential hazards, the implementation of stringent safety protocols is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact.[4] Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical Splash GogglesOffers superior protection against airborne particles and splashes compared to safety glasses.[2]
Body Protection Fully Buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorRecommended when handling larger quantities or when adequate ventilation cannot be guaranteed to prevent inhalation of dust.[5][6]

This selection of PPE creates a comprehensive barrier between the researcher and the chemical, minimizing the routes of potential exposure.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to ensure safety at every stage of handling this compound.

1. Preparation and Engineering Controls:

  • Always work within a properly functioning, certified laboratory chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Before handling, wash hands thoroughly and don the appropriate PPE as outlined in the table above.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Use spatulas and other appropriate tools to handle the solid compound.

  • If weighing the compound, do so within the fume hood.

  • Keep containers tightly closed when not in use.[3]

3. Post-Handling Procedures:

  • Wash hands and face thoroughly after handling.[8]

  • Clean all contaminated surfaces and equipment.

  • Remove and properly dispose of contaminated gloves and other disposable PPE.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task CheckQuantity Handling Small (<1g) or Large Quantity? Start->CheckQuantity CheckVentilation Adequate Ventilation (Fume Hood)? CheckQuantity->CheckVentilation Large Quantity BasicPPE Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Goggles CheckQuantity->BasicPPE Small Quantity CheckVentilation->BasicPPE Yes EnhancedPPE Enhanced PPE: - Standard PPE + NIOSH-approved Respirator CheckVentilation->EnhancedPPE No

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.